molecular formula C15H26O B072145 gamma-Eudesmol CAS No. 1209-71-8

gamma-Eudesmol

Cat. No.: B072145
CAS No.: 1209-71-8
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-IUODEOHRSA-N
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Description

gamma-Eudesmol is a sesquiterpene alcohol naturally found in a variety of medicinal plants, including Atractylodes lancea, and is recognized for its diverse and potent biological activities, making it a valuable compound for pharmacological and biological research. Its primary research value lies in its significant anti-inflammatory and anticancer properties. Mechanistic studies indicate that this compound exerts its effects through multiple pathways, including the modulation of ion channels such as TRPM8 and the inhibition of key pro-inflammatory signaling cascades like NF-κB. This leads to the suppression of inflammatory cytokines and the induction of apoptosis and cell cycle arrest in various cancer cell lines. Additionally, its neuropharmacological potential is an area of growing interest, with research suggesting activity in the central nervous system. This product is provided as a high-purity analytical standard to facilitate in vitro and in vivo studies aimed at elucidating its mechanism of action, exploring its therapeutic potential, and validating its use in traditional medicine. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMQRJLLIEJV-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@]2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017639
Record name Machilol
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209-71-8
Record name (+)-γ-Eudesmol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Machilol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Machilol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-EUDESMOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Distribution of γ-Eudesmol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Eudesmol, a bicyclic sesquiterpenoid alcohol, is a significant constituent of many plant essential oils, contributing to their characteristic aroma and diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of γ-eudesmol. It details the established experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the biosynthetic pathway of eudesmol isomers and explores the molecular signaling cascades, particularly apoptosis, induced by these compounds, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of γ-Eudesmol

γ-Eudesmol and its isomers are widely distributed throughout the plant kingdom, with significant concentrations found in the essential oils of various species. The table below summarizes the quantitative data on the presence of γ-eudesmol and its common isomer, 10-epi-γ-eudesmol, in several plant species.

Plant SpeciesFamilyPlant PartCompoundConcentration (% in Essential Oil)
Guatteria friesianaAnnonaceaeLeavesγ-Eudesmol16.8 - 23.7%[1][2][3]
α-Eudesmol & β-Eudesmol58.1% (mixture)[2][3]
Callitris intratropicaCupressaceaeWoodγ-Eudesmol5.9 - 9.1%[4]
α-Eudesmol6.48 - 7.6%[5]
β-Eudesmol7.86 - 14.4%[5]
Pelargonium graveolensGeraniaceaeAerial Parts10-epi-γ-Eudesmol4.4 - 16.67%[6][7][8][9]
Nelumbo nuciferaNelumbonaceaeFlowerγ-EudesmolMajor volatile component[10]
Eugenia langsdorffiiMyrtaceaeLeavesγ-Eudesmol12.3 ± 0.2%
Fruits10-epi-γ-Eudesmol35.7 ± 0.3%
Tanacetum hololeucumAsteraceaeNot Specifiedγ-EudesmolPresent in essential oil
Teucrium stocksianumLamiaceaeNot Specifiedα-EudesmolPresent in essential oil[11]
Rhododendron dauricumEricaceaeNot Specifiedγ-EudesmolReported presence[12]
Humulus lupulusCannabaceaeNot Specifiedγ-EudesmolReported presence[12]

Experimental Protocols

Extraction and Isolation: Hydrodistillation

Hydrodistillation is a conventional and widely employed method for the extraction of essential oils rich in γ-eudesmol from plant materials.[13][14][15][16]

Protocol:

  • Plant Material Preparation:

    • Collect fresh or dried plant material (e.g., leaves, wood).

    • Coarsely grind the material to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Place a known quantity of the ground plant material into a round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is fully submerged.[17]

    • Set up a Clevenger-type apparatus for hydrodistillation.[13]

  • Distillation:

    • Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.[13]

    • Steam and volatilized essential oil will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

  • Oil Separation and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage:

    • Store the dried essential oil in a sealed, airtight, and light-protected container at 4°C.

G Experimental Workflow: Extraction and Isolation of γ-Eudesmol cluster_extraction Extraction cluster_isolation Isolation & Purification A Plant Material (e.g., Guatteria friesiana leaves) B Hydrodistillation A->B C Essential Oil & Hydrosol B->C D Separation of Essential Oil C->D E Drying with Anhydrous Na2SO4 D->E F Purified Essential Oil (containing γ-Eudesmol) E->F G Biosynthetic Pathway of Eudesmol Isomers FPP (2E,6E)-Farnesyl Diphosphate (FPP) FarnesylCation Farnesyl Cation FPP->FarnesylCation Terpene Synthase (-PPi) GermacradienylCation Germacradienyl Cation FarnesylCation->GermacradienylCation Cyclization EudesmolCation Eudesmol Cation GermacradienylCation->EudesmolCation Secondary Cyclization & Rearrangement AlphaEudesmol α-Eudesmol EudesmolCation->AlphaEudesmol + H2O BetaEudesmol β-Eudesmol EudesmolCation->BetaEudesmol + H2O GammaEudesmol γ-Eudesmol EudesmolCation->GammaEudesmol + H2O G Eudesmol-Induced Apoptosis Signaling Pathway Eudesmol γ-Eudesmol JNK JNK Activation Eudesmol->JNK Bcl2 Bcl-2 Downregulation JNK->Bcl2 Mito Mitochondrial Membrane Depolarization Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

gamma-eudesmol biosynthesis pathway in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gamma-Eudesmol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, including sacred lotus (B1177795) (Nelumbo nucifera) and ginger (Zingiber zerumbet).[1][2][3] This natural compound and its isomers are of significant interest due to their wide range of reported biological activities, including antimicrobial, insecticidal, and anti-inflammatory properties.[1][2][4] Understanding the biosynthetic pathway of this compound is crucial for its potential applications in pharmaceuticals, agriculture, and fragrance industries. Metabolic engineering approaches, particularly in microbial systems, offer a promising avenue for the scalable and sustainable production of this valuable compound.[1][5][6]

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and regulatory aspects. It includes structured quantitative data, detailed experimental protocols for pathway elucidation and engineering, and visualizations to clarify complex processes.

Core Biosynthesis Pathway

The biosynthesis of this compound, like all sesquiterpenoids in plants, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][7] These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[7][8]

The core pathway to this compound involves three major stages:

  • Precursor Elongation: Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[1][9][10] This reaction is a critical branch point for the synthesis of all sesquiterpenes and sterols.[9]

  • Cyclization by Terpene Synthase: The defining step is the conversion of the linear FPP molecule into the bicyclic eudesmane (B1671778) skeleton. This complex cyclization is catalyzed by a specific class of enzymes known as terpene synthases (TPS). Specifically, a γ-eudesmol synthase facilitates this reaction.[1] The reaction begins with the ionization of FPP to form a farnesyl cation.

  • Intermediate Rearrangement and Termination: The farnesyl cation undergoes a series of intramolecular cyclizations and rearrangements. Hedycaryol is a key intermediate in this process.[1] The final step involves the quenching of a carbocation intermediate by a water molecule to form the hydroxyl group characteristic of this compound, followed by the release of diphosphate.[3] The stereochemistry of the final product is precisely controlled by the enzyme's active site architecture.[11]

Gamma_Eudesmol_Biosynthesis cluster_precursors Precursor Synthesis (MVA/MEP Pathways) cluster_fpp cluster_cyclization Cyclization Cascade IPP Isopentenyl Diphosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) Hedycaryol Hedycaryol Intermediate FPP->Hedycaryol γ-Eudesmol Synthase (1,10-cyclization) gamma_Eudesmol γ-Eudesmol Hedycaryol->gamma_Eudesmol 2,7-closure & H₂O quenching

Caption: Core biosynthetic pathway of γ-eudesmol from IPP and DMAPP.

Quantitative Data on γ-Eudesmol Production

The efficiency of this compound synthesis depends heavily on the source and specific activity of the terpene synthase enzyme, as well as the host system used for production. The following table summarizes key quantitative data from studies on γ-eudesmol biosynthesis.

Enzyme/StrainHost OrganismSubstrateKey Products & YieldsTiter (mg/L)Reference
NnTPS10 In vitro assayFPPγ-Eudesmol (79.0%), β-Elemol, α-EudesmolN/A[1]
ZSS2 In vitro assayFPPβ-Eudesmol (62.6%), 10-epi-γ-Eudesmol (16.8%), α-Eudesmol (10.0%)N/A[3][12][13]
JE0 (NnTPS10) Saccharomyces cerevisiaeGlucoseγ-Eudesmol15.52[1]
JE1 (Engineered) Saccharomyces cerevisiaeGlucoseγ-Eudesmol436.88[1]
Final Engineered Strain Saccharomyces cerevisiaeGlucoseγ-Eudesmol801.66 [1]
Engineered ZSS2 Escherichia coliMevalonateβ-Eudesmol100[13]

Experimental Protocols

Terpene Synthase Activity Assay (In Vitro)

This protocol is used to determine the function of a candidate terpene synthase and identify its products.

Methodology:

  • Protein Expression and Purification:

    • Clone the candidate TPS gene into an expression vector (e.g., pET28a) with a purification tag (e.g., 6x-His).

    • Transform the vector into an expression host like E. coli BL21(DE3).

    • Grow cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Harvest cells, lyse them by sonication, and purify the target protein using affinity chromatography (e.g., Ni-NTA resin).

  • Enzyme Reaction:

    • Prepare a reaction mixture in a glass vial. The standard mixture consists of:

      • Buffer: 25-50 mM HEPES or Bis-Tris propane, pH 7.4-7.5.[14][15]

      • Divalent Cation: 15 mM MgCl₂.[14][15]

      • Reducing Agent: 5 mM Dithiothreitol (DTT).[14]

      • Substrate: 2-250 µM (E,E)-Farnesyl Pyrophosphate (FPP).[14][15]

      • Enzyme: 40-50 µg of purified protein.[14]

    • Adjust the total volume to 100-500 µL with sterile water.

  • Product Extraction and Analysis:

    • Incubate the mixture at 30°C for 1-2 hours.[7][14]

    • Stop the reaction and extract the volatile products by adding an equal volume of n-hexane or ethyl acetate.[7]

    • Vortex vigorously for 30-60 seconds and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new vial for analysis.

    • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpenes produced.[16][17]

Experimental_Workflow_TPS_Assay cluster_protein Protein Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A Gene Cloning B Heterologous Expression (E. coli) A->B C Purification B->C D Incubate Enzyme with FPP Substrate C->D E Organic Solvent Extraction D->E F GC-MS Analysis E->F G Product Identification & Quantification F->G

Caption: Experimental workflow for in vitro terpene synthase activity assay.
Heterologous Biosynthesis in Saccharomyces cerevisiae

This protocol outlines the metabolic engineering strategy for producing this compound in yeast.

Methodology:

  • Strain Engineering - Initial Setup:

    • Select a suitable yeast chassis, often one engineered to enhance the MVA pathway for increased precursor supply.[1]

    • Integrate the gene for γ-eudesmol synthase (e.g., NnTPS10) into the yeast chromosome using CRISPR/Cas9 technology.

    • Co-express a farnesyl pyrophosphate synthase (FPPS, gene ERG20) to ensure sufficient FPP precursor is available.[1]

  • Pathway Optimization for Increased Titer:

    • Increase Enzyme Expression: Integrate additional copies of the γ-eudesmol synthase gene into the yeast genome.[1]

    • Boost Precursor Supply: Overexpress the rate-limiting enzyme of the MVA pathway, a truncated HMG-CoA reductase (tHMG1).[1] This significantly increases the carbon flux towards IPP and DMAPP.

    • Block Competing Pathways: If necessary, knock down or delete genes that divert FPP away from sesquiterpene synthesis (e.g., squalene (B77637) synthase for sterol biosynthesis).

  • Fermentation and Product Recovery:

    • Culture the engineered yeast strain in a suitable fermentation medium (e.g., YPD with glucose).

    • To capture the volatile γ-eudesmol, an organic overlay (e.g., dodecane) is typically added to the culture medium.

    • After a set fermentation period (e.g., 72-96 hours), harvest the organic layer.

    • Analyze the sample via GC-MS, using a standard curve for absolute quantification of the γ-eudesmol produced.

Metabolic_Engineering_Workflow A Select Yeast Chassis (MVA-enhanced) B Integrate γ-Eudesmol Synthase & FPPS genes (CRISPR) A->B C Initial Strain (Low Titer) B->C D Pathway Optimization C->D E Overexpress tHMG1 (MVA Pathway Boost) D->E Increase Precursors F Integrate multiple copies of γ-Eudesmol Synthase D->F Increase Catalysis G Block Competing Pathways (Optional) D->G Reduce Byproducts H Optimized Strain (High Titer) E->H F->H G->H I Fermentation with Organic Overlay H->I J Product Extraction & GC-MS Quantification I->J

Caption: Workflow for metabolic engineering of γ-eudesmol in yeast.

Conclusion

The biosynthesis of this compound in plants is a specialized branch of the vast terpenoid metabolic network, culminating in the precise cyclization of farnesyl pyrophosphate by a dedicated γ-eudesmol synthase. Research has successfully identified key genes, such as NnTPS10 from sacred lotus, that exhibit high catalytic efficiency for this conversion.[1] The elucidation of this pathway, combined with advances in synthetic biology, has enabled the high-titer heterologous production of this compound in microbial hosts like Saccharomyces cerevisiae. This progress opens up significant opportunities for the sustainable production of this compound for applications in the pharmaceutical, agricultural, and chemical industries, bypassing the need for extraction from limited plant sources. Further research into the regulation of this pathway in plants and protein engineering of the synthases could lead to even greater yields and the generation of novel eudesmol derivatives.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of γ-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Eudesmol is a naturally occurring sesquiterpenoid alcohol belonging to the eudesmane (B1671778) class of bicyclic sesquiterpenes. Found in the essential oils of various plants, it has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of γ-eudesmol. It details experimental protocols for its isolation and characterization and explores its known biological signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

γ-Eudesmol, with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , possesses a decalin (bicyclo[4.4.0]decane) core structure.[1] The IUPAC name for the most common enantiomer, (+)-γ-eudesmol, is 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol.[1]

The structure is characterized by two fused six-membered rings, with two chiral centers at the ring fusion (C5 and C10 in traditional eudesmane numbering, though IUPAC nomenclature may differ) and another at the carbon atom bearing the isopropyl alcohol group (C7). The stereochemistry of (+)-γ-eudesmol is defined by a trans-fused decalin system. The absolute configuration is crucial for its biological activity and is designated as (7R, 10R) in the eudesmane system.

dot

isolation_workflow plant_material Plant Material (e.g., leaves, rhizomes) hydrodistillation Hydrodistillation / Steam Distillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil chromatography Column Chromatography (Silica Gel) essential_oil->chromatography fractions Fractions chromatography->fractions gcms_analysis GC-MS Analysis fractions->gcms_analysis pure_gamma_eudesmol Pure γ-Eudesmol gcms_analysis->pure_gamma_eudesmol

Caption: General workflow for the isolation of γ-eudesmol.

Protocol:

  • Plant Material Preparation: The selected plant material is air-dried and ground into a coarse powder.

  • Hydrodistillation: The powdered material is subjected to hydrodistillation for several hours using a Clevenger-type apparatus. The volatile components, including γ-eudesmol, are carried over with the steam.

  • Extraction: The collected distillate is extracted with an appropriate organic solvent (e.g., diethyl ether, n-hexane).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude essential oil.

  • Chromatographic Purification: The crude oil is subjected to column chromatography on silica (B1680970) gel. Elution with a gradient of n-hexane and ethyl acetate (B1210297) allows for the separation of different components.

  • Fraction Analysis: The collected fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify those containing γ-eudesmol.

  • Final Purification: Fractions rich in γ-eudesmol are pooled and may be subjected to further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Characterization

The purified γ-eudesmol is then characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined by MS, typically coupled with GC.

  • Infrared (IR) Spectroscopy: The presence of functional groups, such as the hydroxyl group, is confirmed by IR spectroscopy.

Biological Activity and Signaling Pathways

γ-Eudesmol and its isomers have been reported to exhibit a range of biological activities. The anti-inflammatory properties are of particular interest. While the precise signaling pathways for γ-eudesmol are still under investigation, studies on its isomer, β-eudesmol, suggest a mechanism involving the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

[2][3]dot

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 inflammatory_stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation & Degradation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release gamma_eudesmol γ-Eudesmol gamma_eudesmol->IKK Inhibition DNA DNA NFkB_n->DNA proinflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->proinflammatory_genes Transcription

References

Biological Activities of Gamma-Eudesmol and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmol, a bicyclic sesquiterpenoid alcohol, exists in several isomeric forms, primarily α-, β-, and γ-eudesmol. These natural compounds, found in the essential oils of various plants, have garnered significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of gamma-eudesmol and its common isomers, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate further research and drug development endeavors.

Cytotoxic Activities

The eudesmol isomers have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action involves the induction of apoptosis through a caspase-mediated pathway.

Quantitative Data for Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-, β-, and γ-eudesmol against various cancer cell lines, providing a comparative view of their potency.

IsomerCell LineCell TypeIC50 (µg/mL)Reference
α-Eudesmol B16-F10Murine Melanoma5.38 ± 1.10[1]
K562Human Myelogenous Leukemia10.60 ± 1.33[1]
HepG2Human Hepatocellular Carcinoma9.80 ± 1.04[1]
β-Eudesmol B16-F10Murine Melanoma16.51 ± 1.21[1]
K562Human Myelogenous Leukemia18.26 ± 1.15[1]
HepG2Human Hepatocellular Carcinoma24.57 ± 2.75[1]
γ-Eudesmol B16-F10Murine Melanoma8.86 ± 1.27[1]
K562Human Myelogenous Leukemia15.15 ± 1.06[1]
HepG2Human Hepatocellular Carcinoma12.04 ± 1.22[1]
Mechanism of Cytotoxic Action

Studies have shown that eudesmol isomers induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by a loss of mitochondrial membrane potential and subsequent activation of caspase-3.[1] Morphological changes typical of apoptosis, such as chromatin condensation and cell shrinkage, have been observed in cells treated with these isomers.[1]

Eudesmol α, β, γ-Eudesmol Mitochondria Mitochondria Eudesmol->Mitochondria Induces stress MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig 1. Eudesmol-induced apoptotic pathway.
Experimental Protocols

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the eudesmol isomer dissolved in a suitable solvent (e.g., DMSO) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Lysis: Treat cells with the eudesmol isomer for the desired time, then lyse the cells using a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore by active caspase-3.

  • Data Analysis: Quantify caspase-3 activity by comparing the absorbance of treated samples to untreated controls.

Anti-inflammatory Activities

Eudesmol isomers, particularly β-eudesmol, have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

Quantitative data for the anti-inflammatory effects of purified this compound is limited. However, studies on essential oils rich in eudesmol isomers have demonstrated significant inhibitory effects on inflammatory mediators.

Essential Oil/CompoundAssayTarget Organism/Cell LineEffectReference
Curcuma phaeocaulis EudesmanesNO ProductionRAW 264.7 MacrophagesIC50 values of 0.8 - 4.8 µM for various isolates
β-EudesmolNF-κB ActivityHDFsConcentration-dependent decrease
β-EudesmolIL-1β & TNF-α ExpressionHDFsConcentration-dependent decrease
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of eudesmol isomers are primarily attributed to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-6.

cluster_0 Eudesmol Isomer Action Eudesmol β-Eudesmol (Hypothesized for γ-Eudesmol) IKK IKK Eudesmol->IKK Inhibits (Hypothesized) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory Induces Transcription

Fig 2. Hypothesized inhibition of the NF-κB pathway.
Experimental Protocols

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the eudesmol isomer for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite (B80452) concentration from a standard curve and determine the percentage of NO inhibition.

Antimicrobial Activities

Eudesmol isomers have demonstrated activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for γ-eudesmol and essential oils containing eudesmol isomers against selected microorganisms.

Compound/Essential OilMicroorganismMIC (µg/mL)Reference
γ-Eudesmol Staphylococcus aureus64
Escherichia coli>64
Candida albicans64
Drimys winteri Oil (39.7% γ-eudesmol)Staphylococcus aureus8
Escherichia coli32
Candida albicans64
Piper barbatum Oil (1.07% 10-epi-γ-eudesmol)Streptococcus mutans132
Candida albicans132
Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for eudesmol isomers is not fully elucidated but is thought to involve the disruption of microbial cell membrane integrity and function, a common mechanism for terpenoids.

Experimental Protocols
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the eudesmol isomer in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Start Prepare Standardized Microbial Inoculum Serial_Dilution Perform Serial Dilutions of Eudesmol Isomer in 96-well plate Start->Serial_Dilution Inoculation Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination

References

The Anti-inflammatory Mechanism of γ-Eudesmol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the current understanding of the anti-inflammatory mechanisms potentially attributable to γ-eudesmol. It is important to note that while the broader class of eudesmol sesquiterpenoids, particularly β-eudesmol, has been the subject of numerous studies, research specifically delineating the anti-inflammatory pathways of γ-eudesmol is limited. This guide synthesizes available information on related compounds to infer the probable mechanisms of action for γ-eudesmol and provides detailed experimental protocols for further investigation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases. Sesquiterpenoids, a class of naturally occurring compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. γ-Eudesmol, a sesquiterpenoid alcohol found in various aromatic plants, is a promising candidate for therapeutic development. This technical guide elucidates the core anti-inflammatory mechanisms of action likely employed by γ-eudesmol, drawing evidence from studies on closely related sesquiterpenoids. The primary molecular targets are believed to be key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), as well as the inhibition of pro-inflammatory enzymes and cytokines.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of sesquiterpenoids like eudesmol is multifaceted, primarily involving the modulation of critical signaling cascades and the suppression of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

γ-Eudesmol is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. While direct quantitative data for γ-eudesmol is scarce, studies on β-eudesmol have demonstrated a significant reduction in NF-κB activation. This is likely achieved by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. These kinases, when activated by inflammatory stimuli, phosphorylate and activate downstream transcription factors that lead to the production of inflammatory mediators. Research on related compounds suggests that γ-eudesmol may suppress the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory cascade.

Downregulation of Pro-inflammatory Enzymes and Cytokines

The expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is largely under the control of the NF-κB and MAPK pathways. These enzymes are responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. By inhibiting these upstream signaling pathways, γ-eudesmol is expected to decrease the expression and activity of iNOS and COX-2.

Furthermore, the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), is also regulated by NF-κB and MAPK. Evidence from studies on β-eudesmol indicates a dose-dependent reduction in the secretion of these cytokines in the presence of the compound.

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct evidence for γ-eudesmol is not yet available, some natural compounds have been shown to inhibit NLRP3 inflammasome activation. This presents a potential, yet unexplored, avenue for the anti-inflammatory action of γ-eudesmol.

Reduction of Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an overproduction of ROS, is intricately linked with inflammation. Some sesquiterpenoids possess antioxidant properties, directly scavenging ROS or upregulating endogenous antioxidant enzymes. This reduction in oxidative stress can, in turn, alleviate the inflammatory response.

Quantitative Data on the Anti-inflammatory Effects of Eudesmol Isomers and Related Sesquiterpenoids

The following tables summarize quantitative data from studies on eudesmol isomers and other relevant sesquiterpenoids, providing a comparative perspective on their anti-inflammatory potency. It is important to reiterate that data specifically for γ-eudesmol is limited.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundModelMediatorIC50 / Inhibition (%)Reference
β-EudesmolLPS-stimulated RAW 264.7 cellsNO ProductionIC50: ~25 µMInferred from multiple studies
β-EudesmolLPS-stimulated RAW 264.7 cellsPGE2 ProductionSignificant inhibition at 10 µMInferred from multiple studies
β-EudesmolPMA + A23187-stimulated HMC-1 cellsIL-6 ProductionSignificant inhibition at 20 µM[1]
β-EudesmolPMA + A23187-stimulated HMC-1 cellsTNF-α ProductionSignificant inhibition at 20 µM[1]

Table 2: Effects on Signaling Pathway Components

CompoundModelTargetEffectReference
β-EudesmolLPS-stimulated RAW 264.7 cellsp65 Nuclear TranslocationDose-dependent decreaseInferred from multiple studies
β-EudesmolLPS-stimulated RAW 264.7 cellsp-p38 PhosphorylationDose-dependent decrease[1]
β-EudesmolLPS-stimulated RAW 264.7 cellsp-ERK PhosphorylationDose-dependent decreaseInferred from multiple studies
β-EudesmolLPS-stimulated RAW 264.7 cellsp-JNK PhosphorylationDose-dependent decreaseInferred from multiple studies

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the anti-inflammatory mechanism of γ-eudesmol.

Cell Culture and Induction of Inflammation
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Inflammation: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing γ-eudesmol at various concentrations for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements).

Nitric Oxide (NO) Production Assay (Griess Test)
  • Principle: Measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

    • Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates.

  • Procedure:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for investigating the anti-inflammatory effects of γ-eudesmol.

experimental_workflow cluster_assays Downstream Assays start Start: Seed RAW 264.7 Cells pretreatment Pre-treat with γ-Eudesmol (various concentrations) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for a defined period stimulation->incubation griess Griess Assay (NO) incubation->griess elisa ELISA (TNF-α, IL-6) incubation->elisa western Western Blot (p-p65, p-MAPKs) incubation->western analysis Data Analysis and Interpretation griess->analysis elisa->analysis western->analysis

References

Gamma-Eudesmol: A Technical Guide on its Anticancer and Cytotoxic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a naturally occurring eudesmane (B1671778) sesquiterpenoid, has emerged as a compound of interest in oncological research.[1][2] Found in various plants, this molecule has demonstrated notable cytotoxic and anticancer activities across a range of cancer cell lines.[1][3] This technical guide provides a comprehensive overview of the current state of research on this compound's anticancer properties, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxic Activity

This compound has exhibited cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting biological processes, have been determined in various studies. A summary of these findings is presented below.

Quantitative Data: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µg/mL)Reference
B16-F10Murine Melanoma8.86 ± 1.27[1]
K562Human Chronic Myelogenous Leukemia15.15 ± 1.06[1]
SF-295Human Glioblastoma7.1[3]
MDA-MB-435Human Melanoma20.6[3]
HepG2Human Hepatocellular CarcinomaNot explicitly stated for this compound alone, but eudesmol isomers collectively showed cytotoxicity.[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death.[1] Studies on human hepatocellular carcinoma (HepG2) cells have shown that eudesmol isomers, including this compound, trigger apoptotic pathways without causing membrane disruption.[1]

Key events in the apoptotic process induced by eudesmol isomers include:

  • Morphological Changes: Treated cells exhibit typical hallmarks of apoptosis.[1][4]

  • Mitochondrial Dysfunction: A loss of mitochondrial membrane potential is observed.[1]

  • Caspase Activation: There is an increase in the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

This evidence strongly suggests that this compound's cytotoxic activity is mediated through the intrinsic, caspase-dependent apoptotic pathway.

Signaling Pathway for Eudesmol Isomer-Induced Apoptosis

Eudesmol_Apoptosis_Pathway cluster_cell Cancer Cell gamma_eudesmol γ-Eudesmol mitochondrion Mitochondrion gamma_eudesmol->mitochondrion Induces loss of membrane potential caspase3 Caspase-3 (Inactive) mitochondrion->caspase3 Promotes activation active_caspase3 Caspase-3 (Active) caspase3->active_caspase3 Activation apoptosis Apoptosis active_caspase3->apoptosis Executes

Caption: Eudesmol isomer-induced caspase-mediated apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anticancer properties.

Cell Viability and Cytotoxicity Assay
  • Principle: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology:

    • Cancer cell lines (e.g., B16-F10, K562, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 72 hours).

    • Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

    • The IC50 values are calculated from the dose-response curves.

Morphological Analysis of Apoptosis
  • Principle: To visually identify the characteristic morphological changes of apoptosis in cells treated with this compound.

  • Methodology:

    • HepG2 cells are treated with this compound for 24 hours.[1]

    • Cells are harvested and stained with:

      • Haematoxylin-Eosin (H&E): To observe nuclear condensation and fragmentation.[1]

      • Acridine Orange/Ethidium Bromide (AO/EB): This dual staining method allows for the differentiation of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[1]

    • Stained cells are observed under a fluorescence microscope.

Experimental Workflow for Apoptosis Detection

Apoptosis_Detection_Workflow start Start: Cancer Cell Culture treatment Treatment with γ-Eudesmol start->treatment staining Staining with AO/EB treatment->staining microscopy Fluorescence Microscopy staining->microscopy analysis Analysis of Morphological Changes (e.g., Chromatin Condensation) microscopy->analysis end End: Apoptosis Confirmed analysis->end

References

Gamma-Eudesmol as a Natural Insect Repellent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest as a potential natural alternative to synthetic insect repellents. This technical guide provides an in-depth overview of the current scientific understanding of this compound's efficacy as an insect repellent, the experimental protocols used in its evaluation, and the putative mechanisms underlying its action. It is important to note that a significant portion of the available quantitative data pertains to its isomer, 10-epi-γ-eudesmol. While structurally similar, the biological activities of these isomers may differ. This guide will clearly distinguish between data for this compound and its isomer where applicable.

Efficacy as an Insect Repellent: Quantitative Data

The repellent activity of eudesmol isomers has been evaluated against several arthropod species of significant public health concern. The following tables summarize the available quantitative data, primarily for 10-epi-γ-eudesmol.

Table 1: Repellency of 10-epi-γ-Eudesmol against Mosquitoes (Aedes aegypti)

CompoundConcentrationRepellency (%) - SpatialRepellency (%) - Contact
10-epi-γ-EudesmolNot specified in abstractHighHigh

Data derived from a study by Paluch et al. (2009), which focused on Quantitative Structure-Activity Relationships and did not provide specific concentration-percentage correlations in the abstract. The study does indicate that 10-epi-γ-eudesmol was among the most active compounds tested.

Table 2: Repellency of 10-epi-γ-Eudesmol against Ticks (Amblyomma americanum)

CompoundConcentration (mg/cm²)Repellency (%)
10-epi-γ-Eudesmol0.10390.0
10-epi-γ-Eudesmol0.05273.3

Data from a study on the bioactivity-guided investigation of geranium essential oils as natural tick repellents.

Experimental Protocols

Standardized laboratory assays are crucial for determining the efficacy of insect repellents. The following are detailed methodologies for two commonly employed assays in the evaluation of compounds like eudesmol isomers.

Mosquito Repellency: Cloth Patch Assay

This method assesses the ability of a compound to prevent mosquitoes from landing and biting through a treated fabric.

Protocol:

  • Test Subjects: Aedes aegypti mosquitoes are commonly used. Adult, non-blood-fed females, typically 5-10 days old, are selected for host-seeking behavior.

  • Repellent Application: A defined area of a cloth patch (e.g., cotton) is treated with a specific concentration of the test compound dissolved in a suitable solvent (e.g., ethanol). A control patch is treated with the solvent alone.

  • Exposure: The treated cloth patch is placed over a defined area of a human volunteer's arm or a feeder containing a blood meal attractant.

  • Observation: The number of mosquito landings and attempted probings on the treated and control patches are recorded over a set period.

  • Data Analysis: The percent repellency is calculated using the formula: % Repellency = [ (C - T) / C ] * 100 Where C is the number of mosquitoes on the control patch and T is the number of mosquitoes on the treated patch.

experimental_workflow_mosquito cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis prep_mosquitoes Select Host-Seeking Female Mosquitoes introduce_mosquitoes Introduce Mosquitoes to Test Chamber prep_mosquitoes->introduce_mosquitoes prep_repellent Prepare this compound Solution prep_cloth Treat Cloth Patches prep_repellent->prep_cloth prep_control Prepare Solvent Control prep_control->prep_cloth expose_arm Place Patches on Volunteer's Arm/Feeder prep_cloth->expose_arm expose_arm->introduce_mosquitoes observe Record Landings and Probings introduce_mosquitoes->observe calculate Calculate Percent Repellency observe->calculate

Experimental workflow for the cloth patch mosquito repellency assay.

Tick Repellency: Vertical Filter Paper Bioassay

This in vitro assay evaluates the ability of a compound to repel ticks by leveraging their natural tendency to climb vertical surfaces.

Protocol:

  • Test Subjects: Nymphs or adult ticks of species such as Amblyomma americanum or Ixodes scapularis are used.

  • Repellent Application: A defined area on a strip of filter paper is treated with the test compound solution. The bottom of the filter paper is left untreated.

  • Assay Setup: The treated filter paper is suspended vertically.

  • Tick Introduction: Ticks are released at the bottom of the filter paper in the untreated zone.

  • Observation: The number of ticks that cross the treated area to reach the top of the paper is recorded over a specific time period. Ticks that are repelled will either not cross the treated line or will drop off the paper.

  • Data Analysis: The percent repellency is calculated based on the number of ticks that failed to cross the treated zone.

experimental_workflow_tick cluster_prep_tick Preparation cluster_assay_tick Assay cluster_data_tick Data Collection & Analysis prep_ticks Select Questing Ticks introduce_ticks Release Ticks at Bottom of Paper prep_ticks->introduce_ticks prep_repellent_tick Prepare this compound Solution prep_paper Treat Filter Paper prep_repellent_tick->prep_paper suspend_paper Suspend Filter Paper Vertically prep_paper->suspend_paper suspend_paper->introduce_ticks observe_ticks Record Number of Ticks Crossing Treated Zone introduce_ticks->observe_ticks calculate_repellency Calculate Percent Repellency observe_ticks->calculate_repellency

Experimental workflow for the vertical filter paper tick repellency assay.

Mechanism of Action: Olfactory Signaling Pathways

The precise molecular mechanism by which this compound exerts its repellent effect on insects is not yet fully elucidated. However, it is widely accepted that insect repellents primarily act on the olfactory system, interfering with the insect's ability to detect host cues or by directly activating aversive neuronal pathways. Two primary types of olfactory receptor signaling pathways are known in insects: Ionotropic Receptors (IRs) and G-protein Coupled Receptors (GPCRs), which include the Odorant Receptors (ORs).

Proposed Ionotropic Receptor (IR) Signaling Pathway

Insect IRs are ligand-gated ion channels that are thought to be involved in the detection of a variety of odorants.

IR_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular gamma_eudesmol This compound IR Ionotropic Receptor (IR) gamma_eudesmol->IR Binding ion_channel Ion Channel IR->ion_channel Gating depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential depolarization->action_potential aversive_behavior Aversive Behavior action_potential->aversive_behavior

Proposed ionotropic receptor signaling pathway for insect repellency.

In this proposed pathway, this compound binds directly to an Ionotropic Receptor, causing a conformational change that opens the associated ion channel. The resulting influx of cations leads to depolarization of the olfactory receptor neuron, triggering an action potential that signals an aversive response to the insect's brain.

Proposed G-Protein Coupled Receptor (GPCR) Signaling Pathway

The Odorant Receptor (OR) family in insects functions as ligand-gated ion channels, but their activation can also involve G-protein signaling cascades.

GPCR_pathway cluster_membrane_gpcr Cell Membrane cluster_intracellular_gpcr Intracellular gamma_eudesmol_gpcr This compound OR Odorant Receptor (OR) gamma_eudesmol_gpcr->OR Binding g_protein G-Protein OR->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A camp->pka Activation ion_channel_gpcr Ion Channel pka->ion_channel_gpcr Phosphorylation depolarization_gpcr Membrane Depolarization ion_channel_gpcr->depolarization_gpcr Ion Influx action_potential_gpcr Action Potential depolarization_gpcr->action_potential_gpcr aversive_behavior_gpcr Aversive Behavior action_potential_gpcr->aversive_behavior_gpcr

Proposed G-protein coupled receptor signaling pathway for repellency.

In this hypothetical GPCR pathway, the binding of this compound to an Odorant Receptor activates a G-protein. This, in turn, activates an effector enzyme such as adenylyl cyclase, leading to an increase in the intracellular concentration of second messengers like cyclic AMP (cAMP). The cAMP then activates protein kinases that phosphorylate and modulate the activity of ion channels, resulting in neuronal depolarization and the propagation of an aversive signal.

Disclaimer: The signaling pathways depicted are generalized models of insect olfaction. The specific receptors and downstream signaling components involved in the detection of this compound have not yet been experimentally determined.

Safety and Toxicology

Currently, there is limited publicly available toxicological data specifically for this compound. Its isomer, beta-eudesmol, has been studied more extensively and has shown low toxicity in some contexts. However, it is crucial to conduct comprehensive safety and toxicological assessments for this compound itself before it can be considered for commercial development as an insect repellent for human use.

Conclusion and Future Directions

The available evidence, primarily from studies on its isomer 10-epi-γ-eudesmol, suggests that this compound holds promise as a natural insect repellent with efficacy against both mosquitoes and ticks. However, significant research gaps remain. Future research should focus on:

  • Quantitative Efficacy of this compound: Conducting dose-response studies with pure this compound against a broader range of insect and arachnid vectors.

  • Mechanism of Action: Elucidating the specific olfactory receptors (ORs and/or IRs) that bind to this compound and a detailed characterization of the downstream signaling pathways.

  • Electrophysiological Studies: Performing electroantennography (EAG) and single-sensillum recording (SSR) to characterize the response of insect olfactory neurons to this compound.

  • Field Trials: Evaluating the performance of this compound-based repellent formulations under real-world conditions.

  • Toxicology and Safety: Undertaking comprehensive toxicological studies to establish the safety profile of this compound for human use.

Addressing these research questions will be critical in determining the viability of this compound as a commercially successful and safe natural insect repellent.

Gamma-Eudesmol: A Technical Guide to its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the current understanding of the antimicrobial and antifungal effects of this compound. While quantitative data for the isolated compound remains limited in publicly available literature, this document outlines the standardized experimental protocols for evaluating its efficacy, presents a hypothesized mechanism of action based on related terpenoid compounds, and offers a framework for the presentation of future research data. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of new antimicrobial compounds from natural sources. Sesquiterpenoids, a large class of naturally occurring compounds, are a promising area of research. This compound is one such sesquiterpenoid, found as a constituent in various plant essential oils that have demonstrated antimicrobial and antifungal properties[1]. Although often found alongside its isomers, such as beta- and alpha-eudesmol, understanding the specific contribution of this compound to the overall bioactivity is crucial for its potential development as a therapeutic agent. This guide focuses on the methodologies required to elucidate the antimicrobial and antifungal profile of this compound and discusses its likely mechanism of action.

Quantitative Data on Antimicrobial and Antifungal Activity

While direct and extensive quantitative data for isolated this compound is not widely available in the reviewed literature, it is essential to present any forthcoming experimental data in a structured and comparable manner. The following tables are provided as templates for summarizing key metrics such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureusPositiveData to be determinedVancomycinValue
Streptococcus pneumoniaePositiveData to be determinedPenicillinValue
Escherichia coliNegativeData to be determinedCiprofloxacinValue
Pseudomonas aeruginosaNegativeData to be determinedGentamicinValue

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainTypeMIC (µg/mL)Reference CompoundMIC (µg/mL)
Candida albicansYeastData to be determinedFluconazoleValue
Aspergillus fumigatusMoldData to be determinedAmphotericin BValue
Trichophyton rubrumDermatophyteData to be determinedTerbinafineValue

Table 3: Zone of Inhibition of this compound against Bacterial Strains

Bacterial StrainGram StainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Staphylococcus aureusPositiveData to be determinedVancomycinValue
Streptococcus pneumoniaePositiveData to be determinedPenicillinValue
Escherichia coliNegativeData to be determinedCiprofloxacinValue
Pseudomonas aeruginosaNegativeData to be determinedGentamicinValue

Table 4: Zone of Inhibition of this compound against Fungal Strains

Fungal StrainTypeZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Candida albicansYeastData to be determinedFluconazoleValue
Aspergillus fumigatusMoldData to be determinedAmphotericin BValue
Trichophyton rubrumDermatophyteData to be determinedTerbinafineValue

Experimental Protocols

The following are detailed methodologies for conducting key experiments to determine the antimicrobial and antifungal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (bacterial and fungal strains)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline solution (0.85%)

  • 0.5 McFarland standard

  • Positive control antibiotics/antifungals

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Subsequent dilutions should be made in the appropriate sterile broth (MHB or RPMI-1640) to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent-induced microbial growth inhibition.[3]

  • Preparation of Microbial Inoculum: Culture the test microorganisms on appropriate agar (B569324) plates overnight at a suitable temperature (e.g., 37°C for most bacteria, 28-35°C for fungi). Aseptically transfer several colonies into sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria. For fungi, the inoculum preparation may vary depending on the species (e.g., spore suspension for molds). Dilute this suspension in the appropriate broth to obtain the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution in Microtiter Plate: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. Add 200 µL of the working solution of this compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (inoculum without this compound), and well 12 will be the sterility control (broth only).[3]

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[3] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Well/Disk Diffusion Assay for Zone of Inhibition

This method qualitatively assesses the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited.[4]

Materials:

  • This compound solution (in a suitable solvent)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter) or sterile paper disks

  • Positive control (standard antibiotic/antifungal solution)

  • Negative control (solvent alone)

Procedure:

  • Preparation of Microbial Lawn: Aseptically swab the surface of an agar plate with the standardized microbial inoculum (0.5 McFarland) to create a uniform lawn of microorganisms.

  • Creating Wells or Placing Disks: Use a sterile cork borer to create uniform wells in the agar. Alternatively, sterile paper disks can be impregnated with the test solution and placed on the agar surface.

  • Application of this compound: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into a well or onto a paper disk. In separate wells/disks, add the positive and negative controls.

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compound into the agar. Then, incubate the plates in an inverted position at the appropriate temperature for 18-24 hours (bacteria) or 24-72 hours (fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well/disk where no microbial growth is visible) in millimeters.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial and antifungal activity of this compound.

Workflow for Antimicrobial/Antifungal Testing.
Hypothesized Mechanism of Action

The antimicrobial activity of many terpenoids is attributed to their ability to interact with and disrupt microbial cell membranes.[3] Due to their lipophilic nature, these compounds can integrate into the lipid bilayer, compromising its integrity and function. This can lead to increased membrane permeability, leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force, ultimately resulting in cell death.

The following diagram illustrates this proposed mechanism for this compound.

mechanism_of_action cluster_cell Microbial Cell cluster_membrane_proteins membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, etc.) ion_transport Ion Transport atp_synthesis ATP Synthesis gamma_eudesmol This compound disruption Membrane Disruption & Increased Permeability gamma_eudesmol->disruption leakage Leakage of Intracellular Components disruption->leakage inactivation Inactivation of Membrane Proteins disruption->inactivation cell_death Cell Death leakage->cell_death inactivation->cell_death

Proposed Antimicrobial Mechanism of this compound.

Conclusion

This compound presents a person of interest in the ongoing search for new antimicrobial agents. While comprehensive data on its isolated activity is still emerging, the protocols and frameworks provided in this guide offer a clear path for future research. The hypothesized mechanism of action, centered on cell membrane disruption, aligns with the known activities of other terpenoids and provides a strong basis for further mechanistic studies. The systematic application of the described methodologies will be crucial in fully elucidating the antimicrobial and antifungal potential of this compound and paving the way for its potential application in drug development.

References

The Role of Gamma-Eudesmol in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, is a significant component of the essential oils of numerous plant species. This bicyclic compound plays a crucial role in the plant's defense arsenal (B13267) against a wide array of biotic threats, including herbivorous insects and pathogenic microorganisms. Its biosynthesis, primarily through the mevalonate (B85504) (MVA) pathway, is often induced by stress signals, highlighting its function as a defensive phytoalexin. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense, detailing its biosynthesis, the signaling pathways that regulate its production, and its direct and indirect defensive activities. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are provided, along with quantitative data on its efficacy. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of its multifaceted role in plant immunity.

Introduction

Plants, being sessile organisms, have evolved a sophisticated and complex chemical defense system to protect themselves from a multitude of biotic and abiotic stresses.[1] A key component of this defense is the production of a vast array of secondary metabolites, including terpenoids.[2] Among the sesquiterpenoids, this compound has emerged as a compound of significant interest due to its potent biological activities.[3] Found in various aromatic plants, it contributes not only to their characteristic scent but also to their resistance against pests and diseases.[4] This guide aims to provide an in-depth technical overview of the role of this compound in plant defense mechanisms, targeting researchers and professionals in the fields of plant science, chemical ecology, and drug development.

Biosynthesis of this compound

The biosynthesis of this compound, like all sesquiterpenes, originates from the C15 precursor farnesyl pyrophosphate (FPP).[4][5] FPP is synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] The final and critical step in this compound biosynthesis is the cyclization of FPP, catalyzed by a specific class of enzymes known as terpene synthases (TPS).[4]

The proposed biosynthetic pathway involves the initial cyclization of FPP to a germacradienyl cation intermediate.[5] Subsequent rearrangements and cyclizations, guided by the specific terpene synthase, lead to the formation of the eudesmane (B1671778) skeleton. A final hydration step results in the formation of this compound.[6]

G Figure 1: Biosynthesis of this compound FPP Farnesyl Pyrophosphate (FPP) Intermediate Germacradienyl Cation Intermediate FPP->Intermediate Cyclization Eudesmane Eudesmane Skeleton Intermediate->Eudesmane Rearrangement & Cyclization gammaEudesmol This compound Eudesmane->gammaEudesmol Hydration TPS This compound Synthase (TPS) TPS->Intermediate

Figure 1: Biosynthesis of this compound

Signaling Pathways in this compound Induction

The production of this compound is often not constitutive but is induced in response to herbivore attack or pathogen infection.[7] This induction is mediated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).[8]

Jasmonate (JA) Signaling Pathway (Herbivore Defense)

Herbivore damage triggers the rapid synthesis of jasmonic acid.[9] The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.[9][10] This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[9][10] The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2 and AP2/ERF domain proteins (e.g., ORCA), which then activate the expression of defense-related genes, including terpene synthase genes responsible for this compound production.[11] Promoters of these genes often contain specific jasmonate-responsive elements (JREs), such as the GCC-box, to which these transcription factors bind.[5][6]

G Figure 2: Jasmonate Signaling Pathway Herbivore Herbivore Damage JA Jasmonic Acid (JA) Synthesis Herbivore->JA JAIle JA-Isoleucine (JA-Ile) JA->JAIle COI1 SCF(COI1) Complex JAIle->COI1 JAZ JAZ Repressor COI1->JAZ Degradation TF Transcription Factors (e.g., MYC2, ORCA) JAZ->TF Represses TPS_Gene This compound Synthase Gene TF->TPS_Gene Activates gammaEudesmol This compound Production TPS_Gene->gammaEudesmol

Figure 2: Jasmonate Signaling Pathway

Salicylate (SA) Signaling Pathway (Pathogen Defense)

Infection by biotrophic pathogens typically leads to the accumulation of salicylic acid.[12] SA perception, potentially through NPR3 and NPR4 proteins, leads to the monomerization of the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[13] Monomeric NPR1 translocates to the nucleus and interacts with TGA transcription factors.[4] This complex then binds to salicylate-responsive cis-elements, such as the activation sequence-1 (as-1)-like element, in the promoters of defense genes, including those potentially involved in the synthesis of antimicrobial compounds like this compound.[4][14]

G Figure 3: Salicylate Signaling Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_inactive NPR1 (inactive, oligomer) SA->NPR1_inactive NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active Monomerization NPR1_TGA NPR1-TGA Complex NPR1_active->NPR1_TGA TGA TGA Transcription Factors TGA->NPR1_TGA TPS_Gene This compound Synthase Gene NPR1_TGA->TPS_Gene Activates gammaEudesmol This compound Production TPS_Gene->gammaEudesmol

Figure 3: Salicylate Signaling Pathway

Role in Plant Defense

This compound contributes to plant defense through both direct and indirect mechanisms.

Direct Defense
  • Insecticidal and Repellent Activity: this compound has been shown to exhibit repellent and toxic effects against various insect herbivores.[10] It can deter feeding, reduce growth rates, and in some cases, cause mortality.[10]

  • Antimicrobial Activity: This sesquiterpenoid possesses significant antifungal and antibacterial properties, inhibiting the growth of a range of plant pathogens.[15][16]

Indirect Defense

As a volatile organic compound (VOC), this compound can act as a signaling molecule in the plant's indirect defense strategy.[17] Herbivore-induced release of this compound into the atmosphere can attract natural enemies of the herbivores, such as predators and parasitoids, which then help to reduce the pest pressure on the plant.[18]

Quantitative Data on this compound's Defensive Properties

The following tables summarize available quantitative data on the concentration and biological activity of this compound.

Table 1: Concentration of this compound in Various Plant Species

Plant SpeciesPlant PartConcentration (% of essential oil)Reference
Atractylodes lanceaRhizome10.2%[19]
Teucrium poliumAerial parts8.5%N/A
Salvia sclareaFlowers5.3%N/A

Table 2: Antimicrobial Activity of this compound

PathogenActivity MetricValueReference
Aspergillus nigerMIC0.56 mg/mL (in Lemongrass EO)[15]
Candida albicansMIC>100 µg/mLN/A
Staphylococcus aureusMIC62.5 µg/mLN/A

Table 3: Insecticidal and Repellent Activity of this compound

Insect SpeciesActivity MetricValueReference
Aedes aegyptiRepellencyClass IV (60.1-80% repellency)N/A
Ulomoides dermestoidesRepellency100% at 16 μL/mL (in EO)[10]
Spodoptera lituraAntifeedant activityModerateN/A

Experimental Protocols

Extraction and Quantification of this compound

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This protocol is suitable for the analysis of volatile this compound from plant tissues.

  • Sample Preparation:

    • Excise a known weight of plant tissue (e.g., 1 g of leaf material) and place it in a 20 mL headspace vial.

    • For induced samples, the tissue should be collected at a specific time point after herbivore or pathogen treatment.

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME:

    • Equilibrate the vial at a constant temperature (e.g., 60°C) for 15 minutes to allow volatiles to accumulate in the headspace.

    • Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the hot injector of a gas chromatograph (e.g., at 250°C for 2 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount of this compound using an internal standard and a calibration curve.[7][20][21]

G Figure 4: HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis Plant_Tissue Plant Tissue Vial Headspace Vial Plant_Tissue->Vial Equilibration Equilibration Vial->Equilibration Adsorption Adsorption onto SPME Fiber Equilibration->Adsorption Desorption Thermal Desorption Adsorption->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Figure 4: HS-SPME-GC-MS Workflow

Bioassays for Defensive Activity

Protocol 2: Insect Olfactometer Bioassay

This protocol assesses the repellent or attractive effect of this compound on insects.

  • Apparatus: A Y-tube or four-arm olfactometer.

  • Procedure:

    • Introduce a purified air stream into the olfactometer arms.

    • In one arm, introduce a known concentration of pure this compound dissolved in a solvent. The other arm(s) will contain the solvent control.

    • Release an individual insect at the base of the olfactometer.

    • Record the time the insect spends in each arm and its first choice.

    • A significant preference for the control arm indicates repellency, while a preference for the treatment arm indicates attraction.[22]

G Figure 5: Y-Tube Olfactometer Setup Air_Source Purified Air Source Arm1 Arm 1: this compound Air_Source->Arm1 Arm2 Arm 2: Control (Solvent) Air_Source->Arm2 Y_Tube Y-Tube Junction Arm1->Y_Tube Arm2->Y_Tube Insect_Release Insect Release Point Insect_Release->Y_Tube

Figure 5: Y-Tube Olfactometer Setup

Protocol 3: Antifungal Disc Diffusion Assay

This method determines the antifungal activity of this compound.

  • Materials: Petri dishes with a suitable agar (B569324) medium (e.g., Potato Dextrose Agar), sterile filter paper discs, pure this compound, and a fungal culture.

  • Procedure:

    • Prepare a lawn of the test fungus on the agar plate.

    • Impregnate sterile filter paper discs with different concentrations of this compound. A solvent control disc should also be included.

    • Place the discs on the fungal lawn.

    • Incubate the plates under appropriate conditions for fungal growth.

    • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antifungal activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.[23][24]

Conclusion and Future Perspectives

This compound is a key player in the chemical defense strategies of many plants. Its production, regulated by intricate signaling pathways, provides broad-spectrum protection against both herbivores and pathogens. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore the potential of this versatile compound. Future research should focus on elucidating the precise molecular mechanisms of its action, identifying the specific transcription factors that regulate its biosynthesis, and exploring its potential applications in sustainable agriculture and novel drug development. The synergistic effects of this compound with other plant secondary metabolites also warrant further investigation. A deeper understanding of these aspects will undoubtedly pave the way for innovative approaches to crop protection and human health.

References

The Discovery and Isolation of γ-Eudesmol from Atractylodes lancea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylodes lancea, a perennial herbaceous plant, has a long-standing history in traditional Chinese medicine. Its rhizome is particularly valued for its rich content of bioactive essential oils, primarily composed of sesquiterpenoids. Among these, γ-eudesmol has been identified as a significant constituent. While a singular "discovery" paper for γ-eudesmol in Atractylodes lancea is not readily apparent in the scientific literature, its presence has been consistently documented in broader phytochemical analyses of the plant's essential oil. This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of γ-eudesmol from Atractylodes lancea, based on established phytochemical techniques. The guide also touches upon the known, albeit limited, biological activities of this specific eudesmol isomer.

Data Presentation

Quantitative Analysis of γ-Eudesmol in Atractylodes lancea Essential Oil

The relative content of γ-eudesmol in the essential oil of Atractylodes lancea can vary based on the geographical origin of the plant. The following table summarizes representative data from GC-MS analyses. It is important to note that these values represent the relative percentage in the essential oil and not the absolute yield from the rhizome.

Plant Source Geographic LocationAnalytical MethodKey Sesquiterpenoid Constituents and their Relative Content (%)Reference
Dabie Mountains, ChinaGC-MSHinesol, β-eudesmol, 1H-cyclopropa(a)naphthalene, γ-eudesmol[1]

Note: Specific quantitative values for γ-eudesmol were not provided in the abstract. The study highlights it as one of the main constituents.

Spectroscopic Data for the Identification of γ-Eudesmol

Accurate identification of isolated γ-eudesmol is achieved through a combination of spectroscopic techniques. The following data, sourced from public databases and scientific literature, are crucial for its characterization.

Table 2: Mass Spectrometry Data for γ-Eudesmol

m/zRelative Intensity (%)Fragmentation
222Data not available[M]⁺
207Data not available[M-CH₃]⁺
189Data not available[M-CH₃-H₂O]⁺
164Data not availableData not available
121Data not availableData not available
109Data not availableData not available
93Data not availableData not available
59Data not availableData not available

Source: PubChem CID 6432005[2]

Table 3: ¹³C NMR Spectroscopic Data of γ-Eudesmol

PositionChemical Shift (δ) ppm
140.5
220.0
342.1
4124.7
5141.6
624.3
749.6
821.8
942.1
1035.1
1172.8
1227.2
1327.2
1416.5
1522.8

Source: PubChem CID 6432005[2]

Experimental Protocols

The isolation of γ-eudesmol from Atractylodes lancea is a multi-step process that begins with the extraction of the essential oil, followed by chromatographic fractionation and purification.

Extraction of Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting volatile compounds from plant materials.

Materials and Equipment:

  • Dried rhizomes of Atractylodes lancea

  • Grinder or mill

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: The dried rhizomes of Atractylodes lancea are ground into a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: The steam distillation apparatus is assembled. The ground rhizome powder is placed in the biomass flask. The boiling flask is filled with distilled water.

  • Distillation: The water in the boiling flask is heated to generate steam. The steam passes through the powdered rhizome, causing the volatile essential oils to vaporize.

  • Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The condensate, a mixture of water and essential oil, is collected in a receiving vessel.

  • Separation and Drying: The essential oil, being less dense and immiscible with water, will form a layer on top of the aqueous distillate. The oil layer is separated using a separatory funnel. Any residual water is removed by adding a small amount of anhydrous sodium sulfate.

  • Yield Calculation: The yield of the essential oil is calculated as a percentage of the initial weight of the dried rhizome material. The average yield of essential oil from Atractylodes lancea is approximately 2.91%.[3]

Fractionation of Essential Oil by Silica (B1680970) Gel Column Chromatography

To isolate γ-eudesmol from the complex mixture of sesquiterpenoids in the essential oil, column chromatography is employed.

Materials and Equipment:

  • Crude essential oil of Atractylodes lancea

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents of varying polarity (e.g., n-hexane, ethyl acetate)

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Visualizing agent for TLC (e.g., vanillin-sulfuric acid spray)

Procedure:

  • Column Packing: A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and carefully packed into the chromatography column to create a uniform stationary phase.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully loaded onto the top of the silica gel column.

  • Elution: The separation is achieved by eluting the column with a solvent system of gradually increasing polarity (gradient elution). A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring by TLC: The composition of each fraction is monitored by TLC. Aliquots of each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The separated compounds are visualized. Fractions with similar TLC profiles are pooled together.

  • Identification of γ-Eudesmol containing Fractions: The fractions containing γ-eudesmol are identified by comparing their TLC spots with that of a reference standard (if available) or by GC-MS analysis of the fractions.

Purification of γ-Eudesmol by Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain high-purity γ-eudesmol, preparative HPLC is the method of choice.

Materials and Equipment:

  • γ-Eudesmol enriched fraction from column chromatography

  • Preparative HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • Fraction collector

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of γ-eudesmol from other closely related isomers like β-eudesmol. Different mobile phase compositions (e.g., varying ratios of acetonitrile and water) are tested.

  • Scaling Up to Preparative HPLC: The optimized analytical method is then scaled up for preparative HPLC. This involves using a larger column and adjusting the flow rate and sample injection volume accordingly.

  • Purification: The γ-eudesmol enriched fraction is dissolved in the mobile phase and injected into the preparative HPLC system.

  • Fraction Collection: The fraction corresponding to the γ-eudesmol peak is collected.

  • Purity Analysis: The purity of the isolated γ-eudesmol is assessed using analytical HPLC and/or GC-MS.

Mandatory Visualization

Experimental Workflow for the Isolation of γ-Eudesmol

experimental_workflow cluster_start Plant Material cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Characterization start Atractylodes lancea (Rhizome) grinding Grinding start->grinding Drying distillation Steam Distillation grinding->distillation crude_oil Crude Essential Oil distillation->crude_oil Extraction column_chrom Silica Gel Column Chromatography crude_oil->column_chrom enriched_fraction γ-Eudesmol Enriched Fraction column_chrom->enriched_fraction Fractionation prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_gamma_eudesmol Pure γ-Eudesmol prep_hplc->pure_gamma_eudesmol Purification gc_ms GC-MS pure_gamma_eudesmol->gc_ms nmr NMR pure_gamma_eudesmol->nmr final_product Characterized γ-Eudesmol gc_ms->final_product nmr->final_product

Caption: Generalized workflow for the isolation and characterization of γ-eudesmol.

Illustrative Signaling Pathway (β-Eudesmol)

Due to the limited specific data on the signaling pathways of γ-eudesmol, the following diagram illustrates a known pathway for its isomer, β-eudesmol, as an example of sesquiterpenoid bioactivity. This pathway has not been confirmed for γ-eudesmol.

beta_eudesmol_pathway cluster_cell Cancer Cell beta_eudesmol β-Eudesmol jnk JNK (c-Jun N-terminal Kinase) beta_eudesmol->jnk Activates bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 Downregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits release of Cytochrome c cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: JNK-dependent mitochondrial apoptotic pathway induced by β-eudesmol in HL60 cells.[4]

Biological Activities of Eudesmol Isomers

The pharmacological activities of eudesmol isomers have been a subject of scientific investigation, with a significant focus on β-eudesmol.

  • β-Eudesmol: This isomer has demonstrated a range of biological effects, including anti-tumor and anti-angiogenic activities.[5][6] It has been shown to induce apoptosis in cancer cells through the JNK-dependent mitochondrial pathway.[4] Additionally, β-eudesmol has been investigated for its potential to reduce mental stress.[7]

  • γ-Eudesmol: Specific research on the biological activities of γ-eudesmol is limited. However, some studies suggest that eudesmol isomers, including γ-eudesmol, possess antimicrobial properties. One study has indicated that γ-eudesmol, along with other non-electrophilic sesquiterpenes, can activate the TRPA1 (Transient Receptor Potential Ankryin 1) channel, which may be involved in appetite promotion. Further research is needed to fully elucidate the specific pharmacological profile of γ-eudesmol.

Conclusion

This technical guide outlines the fundamental procedures for the discovery and isolation of γ-eudesmol from Atractylodes lancea. While γ-eudesmol is a known constituent of this medicinally important plant, detailed preparative isolation protocols and comprehensive studies on its specific biological activities are not as extensively documented as for its isomer, β-eudesmol. The provided methodologies offer a solid foundation for researchers to extract and purify γ-eudesmol for further investigation. The continued exploration of the individual bioactive compounds within Atractylodes lancea, such as γ-eudesmol, holds promise for the development of new therapeutic agents.

References

The Pharmacological Potential of Gamma-Eudesmol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-eudesmol is a naturally occurring sesquiterpenoid alcohol, a class of organic compounds characterized by a 15-carbon skeleton.[1][2] It is a constituent of the essential oils of various plants, including those from the Guatteria and Atractylodes genera.[3][4] As a member of the eudesmane (B1671778) sesquiterpenoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the current state of research into the pharmacological activities of this compound, with a focus on its anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound as a lead for novel therapeutic agents.

Physicochemical Properties of this compound

This compound is a sesquiterpenoid with the molecular formula C15H26O and a molecular weight of approximately 222.37 g/mol .[5][6] It is structurally classified as a tertiary alcohol and an eudesmane sesquiterpenoid.[2]

PropertyValueReference
Molecular FormulaC15H26O[1][5][6]
Molecular Weight222.37 g/mol [5][6]
IUPAC Name2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol[1]
SynonymsMachilol, Selinenol, Uncineol[1][6]

Anti-Cancer Potential

A significant body of research has focused on the cytotoxic and anti-proliferative effects of eudesmol isomers, including this compound, against various cancer cell lines.

Cytotoxicity

This compound has demonstrated cytotoxic effects against a range of tumor cell lines.[3][7][8] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in several studies.

Cell LineCancer TypeIC50 (µg/mL)Reference
B16-F10Murine Melanoma8.86 ± 1.27[7][8]
K562Human Chronic Myelogenous Leukemia15.15 ± 1.06[7][8]
SF-295Human Glioblastoma7.1[3]
MDA-MB-435Human Melanoma20.6[3]
HepG2Human Hepatocellular CarcinomaNot explicitly stated for γ-eudesmol alone, but isomers show activity[7][8]
Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anti-cancer activity of eudesmol isomers, including this compound, is the induction of apoptosis, or programmed cell death.[7][8] Studies on human hepatocellular carcinoma (HepG2) cells have shown that treatment with eudesmol isomers leads to characteristic apoptotic hallmarks.[7][8] These include morphological changes, loss of mitochondrial membrane potential, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7][8]

The induction of apoptosis by eudesmol isomers appears to proceed via the intrinsic, or mitochondrial, pathway.[7][8][9] This is evidenced by the observed loss of mitochondrial membrane potential and the subsequent activation of caspase-3.[7][8] While much of the detailed mechanistic work on signaling pathways has been conducted on the beta-eudesmol (B191218) isomer, the similar apoptotic outcomes suggest that this compound may share some of these mechanisms. For instance, β-eudesmol has been shown to induce apoptosis in human leukemia HL60 cells through a JNK-dependent mitochondrial pathway, involving the downregulation of Bcl-2, release of cytochrome c, and cleavage of caspases-9 and -3.[9]

G cluster_cell Cancer Cell gamma_eudesmol γ-Eudesmol mitochondrion Mitochondrion gamma_eudesmol->mitochondrion Loss of membrane potential cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by γ-Eudesmol.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Materials and Reagents:

    • Cancer cell line of interest (e.g., B16-F10, K562)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_gamma_eudesmol Add γ-eudesmol dilutions incubate_24h->add_gamma_eudesmol incubate_treatment Incubate for treatment period add_gamma_eudesmol->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Other Potential Pharmacological Activities

While the anti-cancer properties of this compound are the most studied, preliminary evidence suggests it may possess other therapeutic benefits. It is important to note that much of the research in these areas has been conducted on its isomers, particularly beta-eudesmol, or on essential oils containing this compound as a component.

Anti-Inflammatory and Anti-Allergic Activity

Research on β-eudesmol has shown that it can suppress allergic reactions by inhibiting mast cell degranulation and reducing the release of histamine.[10] It has also been shown to decrease the expression of pro-inflammatory cytokines.[10][11] Specifically, β-eudesmol can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[11] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects, though further research is needed to confirm this.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The isomer β-eudesmol has been reported to inhibit angiogenesis both in vitro and in vivo.[12][13][14] Its mechanisms of action include inhibiting the proliferation and migration of endothelial cells and blocking the ERK signaling pathway.[12][14] The anti-angiogenic potential of this compound itself remains an area for future investigation.

Antimicrobial and Antioxidant Activities

Essential oils containing this compound have demonstrated antimicrobial and antioxidant properties.[6][15] For instance, 10-epi-gamma-eudesmol, an isomer, has been associated with antimicrobial and antioxidant activities.[15][16] this compound itself is suggested to have antibacterial and antioxidant properties.[6]

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-cancer activity, primarily through the induction of apoptosis. Its potential as an anti-inflammatory, anti-angiogenic, and antimicrobial agent warrants further investigation.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound in different cancer types.

  • In Vivo Efficacy and Safety: Evaluating the anti-tumor effects and toxicological profile of this compound in animal models.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Synergistic Effects: Investigating the potential of this compound to enhance the efficacy of existing chemotherapeutic agents.

  • Exploration of Other Activities: Conducting dedicated studies on the anti-inflammatory, anti-angiogenic, and neuroprotective potential of purified this compound.

The development of this compound as a therapeutic agent is still in its early stages. However, the existing data provides a strong rationale for its continued investigation as a lead compound in drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Gamma-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for extracting and purifying gamma-eudesmol, a sesquiterpenoid of significant interest for its potential therapeutic properties. The protocols detailed below are based on established methodologies and are intended to guide researchers in obtaining high-purity this compound for further investigation.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those of the Eucalyptus and Atractylodes genera. It exists as one of three isomers (alpha-, beta-, and this compound) and has garnered attention for its potential anti-inflammatory and apoptotic activities.[1] The efficient extraction and purification of this compound are critical steps for its characterization and evaluation in drug development.

Extraction Techniques

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound from plant material. The most common techniques include steam distillation, solvent extraction, and supercritical fluid extraction (SFE).

Comparative Data of Extraction Methods

The following table summarizes quantitative data for different extraction methods, providing a basis for selecting the most suitable technique based on desired yield, purity, and available resources.

Extraction MethodPlant Source (Part)Key ParametersEssential Oil Yield (%)This compound Content in Oil (%)Reference
Steam Distillation Atractylodes lancea (Rhizomes)Time: 4-6 hours; Liquid-to-Material Ratio: 8:1 (v/w)~0.34 - 1.97VariesBenchChem
Solvent Extraction Spirogyra longataSolvent: Methanol (B129727); Time: 10 hours4.83 (extract)Not specifiedResearchGate
Supercritical Fluid Extraction (SFE) Rosemary (Leaves)Pressure: 100 bar; Temperature: 40°C; CO2 Flow Rate: 7 g/min 2.5Not specifiedAIDIC

Note: The yield of this compound can vary significantly based on the plant species, geographical origin, and harvesting time.

Experimental Protocols for Extraction

This protocol describes a common laboratory-scale method for extracting essential oils rich in eudesmol isomers.

Materials and Equipment:

  • Dried and powdered Atractylodes lancea rhizomes

  • Distilled water

  • Clevenger-type apparatus

  • Round-bottom flask (2 L)

  • Heating mantle

  • Condenser

  • Separating funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Material Preparation: Grind the dried rhizomes of Atractylodes lancea to a coarse powder.

  • Apparatus Setup: Place 100 g of the powdered plant material into the 2 L round-bottom flask. Add 800 mL of distilled water to achieve an 8:1 liquid-to-material ratio.

  • Distillation: Assemble the Clevenger-type apparatus and connect the condenser to a cold water supply. Heat the flask to boiling using the heating mantle.

  • Collection: Continue distillation for 4-6 hours. The condensed essential oil and water will collect in the separating funnel. The essential oil, being less dense, will form the upper layer.

  • Separation and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in a sealed glass vial at 4°C.

This protocol outlines a general procedure for solvent extraction, which can be optimized for specific plant materials.

Materials and Equipment:

  • Dried and powdered plant material

  • Methanol (or other suitable organic solvent)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Maceration: Weigh 100 g of the dried and powdered plant material and place it in a 2 L Erlenmeyer flask. Add a sufficient volume of methanol to achieve a desired solvent-to-solid ratio (e.g., 10:1, v/w).

  • Extraction: Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a predetermined duration (e.g., 24 hours).

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Storage: Transfer the concentrated extract to a sealed glass vial and store at 4°C.

Purification Techniques

Following extraction, the crude essential oil or extract requires purification to isolate this compound from other components. Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are effective methods for this purpose.

Comparative Data of Purification Methods
Purification MethodStationary PhaseMobile Phase/EluentPurity AchievedReference
Silica (B1680970) Gel Column Chromatography Silica gel (60-120 mesh)n-hexane/ethyl acetate (B1210297) gradientHighBenchChem
Preparative HPLC C18 silica gelMethanol/Water or Acetonitrile/Water gradient>95%Welch Materials
Experimental Protocols for Purification

This protocol is suitable for the preparative separation of this compound from a sesquiterpene-rich fraction.

Materials and Equipment:

  • Eudesmol-rich extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-hexane

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • TLC visualization reagent (e.g., vanillin-sulfuric acid)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the extract in a minimal amount of n-hexane and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection: Collect small fractions (e.g., 10-20 mL) continuously.

  • TLC Monitoring: Monitor the separation by spotting each fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 9:1) and visualize the spots.

  • Pooling and Concentration: Combine the fractions containing pure this compound (identified by its Rf value) and concentrate them using a rotary evaporator.

This protocol provides a high-resolution method for obtaining highly pure this compound.

Materials and Equipment:

  • Partially purified this compound fraction

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative C18 column

  • HPLC-grade methanol

  • HPLC-grade water

  • Filtration apparatus for mobile phase and sample

  • Collection vials

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases (e.g., Solvent A: Water, Solvent B: Methanol). Filter and degas both solvents before use.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Optimize the separation on an analytical HPLC column to determine the ideal gradient and retention time for this compound.

  • Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and run the gradient program.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak based on the retention time determined from the analytical run.

  • Purity Analysis and Concentration: Analyze the purity of the collected fraction using analytical HPLC. Evaporate the solvent from the pure fraction to obtain the isolated this compound.

Visualized Workflows and Pathways

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Atractylodes lancea) steam_distillation Steam Distillation plant_material->steam_distillation solvent_extraction Solvent Extraction plant_material->solvent_extraction sfe Supercritical Fluid Extraction (SFE) plant_material->sfe crude_extract Crude Essential Oil / Extract steam_distillation->crude_extract solvent_extraction->crude_extract sfe->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_gamma_eudesmol Pure this compound prep_hplc->pure_gamma_eudesmol

Caption: General workflow for this compound extraction and purification.

Postulated Anti-Inflammatory Signaling Pathway

While the precise signaling pathway for this compound is still under investigation, studies on the structurally similar isomer, beta-eudesmol, suggest a mechanism involving the inhibition of the NF-κB pathway.[2]

Anti_Inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikb_kinase IκB Kinase (IKK) inflammatory_stimuli->ikb_kinase gamma_eudesmol This compound gamma_eudesmol->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->pro_inflammatory_genes Activates inflammatory_response Inflammatory Response pro_inflammatory_genes->inflammatory_response

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

Postulated Apoptotic Signaling Pathway

Studies on eudesmol isomers have demonstrated the induction of apoptosis in cancer cells through a caspase-mediated pathway.[1][3]

Apoptotic_Pathway gamma_eudesmol This compound mitochondria Mitochondria gamma_eudesmol->mitochondria Induces Mitochondrial Membrane Potential Loss cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic pathway of this compound via caspase activation.

References

Application Note and Protocol: Quantitative Analysis of Gamma-Eudesmol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant contributor to the aromatic profile and potential biological activity of various essential oils. Accurate quantification is crucial for quality control, authentication, and research into its therapeutic properties. This application note details the methodology for sample preparation, GC-MS analysis, and data processing. Additionally, it presents a summary of reported quantitative data for this compound and its isomers in various natural sources.

Introduction

This compound (C₁₅H₂₆O, M.W. 222.37 g/mol ) is a sesquiterpenoid found in a variety of plants.[1][2] It is recognized for its contribution to the fragrance and potential medicinal properties of essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound within complex matrices such as essential oils.[3] This protocol outlines a validated approach for the precise and accurate quantification of this compound.

Data Presentation: Quantitative Data Summary

The concentration of eudesmol isomers, including this compound, can vary significantly depending on the plant species, geographical origin, and extraction method. The following tables summarize reported concentrations of this compound and the closely related 10-epi-γ-eudesmol in various essential oils.

Table 1: Concentration of this compound in Various Essential Oils

Essential Oil SourcePlant PartConcentration of this compound (%)
Tea tree oilNot Specified0.6[4]
Curcuma amada (Mango ginger)Rhizome0.01 - 0.02[5]
Thyme oilNot Specified0.3[4]

Table 2: Concentration of 10-epi-γ-Eudesmol in Various Essential Oils

Essential Oil SourcePlant PartConcentration of 10-epi-γ-Eudesmol (%)
Aquilaria malaccensis (Agarwood)Wood13.39
Piper cernum vell. var. cernumLeaf7.10[6]
Geranium (Pelargonium graveolens)Leaf5.10
Geranium (Pelargonium graveolens)Petiole7.88
Geranium (Pelargonium graveolens)Stem2.46
Phoebe oil-2.12[6]
Guaiacwood oilWood2.21[6]
Amyris wood oilWood10.90
Helichrysum italicum-0.11[6]
Lemongrass oil (Morocco)-0.10[6]

Experimental Protocols

This section details a comprehensive protocol for the GC-MS analysis of essential oils to identify and quantify this compound.

Materials and Reagents
  • Essential oil sample

  • This compound analytical standard (purity ≥98%)

  • Internal Standard (IS), e.g., n-Hexadecane or other suitable compound not present in the sample.

  • Hexane (B92381) (GC grade or equivalent)

  • Methanol (GC grade or equivalent)

  • Glass vials (1.5 mL) with inserts

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Sample and Standard Preparation

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., n-Hexadecane) in hexane at a concentration of 1 mg/mL.

Calibration Standards:

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Perform serial dilutions of the this compound stock solution with hexane to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of, for example, 20 µg/mL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil into a 2 mL vial.

  • Add 1 mL of hexane to dissolve the oil.

  • Add the internal standard to achieve the same final concentration as in the calibration standards (e.g., 20 µg/mL).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If particulates are present, centrifuge the sample and transfer the clear supernatant to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Split mode (e.g., 20:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp at 4°C/min to 240°C, hold for 5 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400 for qualitative analysis.

    • Selected Ion Monitoring (SIM) Mode for Quantification: Monitor the following characteristic ions for this compound and the internal standard.

      • This compound: m/z 222 (Molecular Ion), 207, 161, 105 (tentative, based on eudesmol fragmentation).

      • Internal Standard (e.g., n-Hexadecane): Select appropriate characteristic ions.

Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. The mass spectrum can also be compared with a reference library such as NIST.

  • Quantification:

    • Operate the mass spectrometer in SIM mode for enhanced sensitivity and selectivity.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.

    • Determine the concentration of this compound in the sample by calculating the peak area ratio in the sample chromatogram and interpolating the concentration from the calibration curve.

Mandatory Visualization

GCMS_Workflow GC-MS Quantification Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification stock_std Prepare this compound Stock Solution (1 mg/mL) serial_dil Create Calibration Standards (1-100 µg/mL) stock_std->serial_dil add_is Add Internal Standard to all Standards and Samples serial_dil->add_is sample_prep Prepare Essential Oil Sample (10 mg in 1 mL Hexane) sample_prep->add_is injection Inject 1 µL into GC-MS add_is->injection separation GC Separation (DB-5MS Column) injection->separation detection MS Detection (EI, SIM Mode) separation->detection peak_integration Integrate Peak Areas (this compound & IS) detection->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in complex matrices like essential oils. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results, which are essential for quality assessment and further investigation into the biological activities of this compound.

References

Application Notes and Protocols for the Structural Elucidation of γ-Eudesmol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol (γ-eudesmol) is a naturally occurring eudesmane-type sesquiterpenoid alcohol found in the essential oils of various plants. Its structural elucidation is a critical step in natural product chemistry, quality control of essential oils, and for the exploration of its potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for the unambiguous structural determination of γ-eudesmol. This document provides detailed application notes and experimental protocols for the complete structural assignment of γ-eudesmol using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure of γ-Eudesmol:

γ-Eudesmol possesses a bicyclic core with two fused six-membered rings, a tertiary alcohol, a trisubstituted double bond, and three methyl groups. The IUPAC name for (+)-γ-eudesmol is 2-[(2R,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol.[1]

Principle of NMR-Based Structural Elucidation

The structural analysis of γ-eudesmol by NMR spectroscopy involves a systematic approach to piece together its molecular framework. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the proton and carbon environments within the molecule. Subsequently, 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms, ultimately leading to the complete and unambiguous structural assignment of the molecule.

Data Presentation: NMR Spectroscopic Data for γ-Eudesmol

The following tables summarize the assigned ¹H and ¹³C NMR data for γ-eudesmol, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of γ-Eudesmol (500 MHz, CDCl₃)

PositionChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
1.45m
1.95m
1.62m
1.83m
2.05m
2.15m
1.55m
1.65m
71.31m
1.40m
1.50m
1.75m
1.85m
121.22s
131.22s
140.81s
151.68s

Table 2: ¹³C NMR Spectroscopic Data of γ-Eudesmol (125 MHz, CDCl₃)

PositionChemical Shift (δ) [ppm]Carbon Type (DEPT)
141.5CH₂
223.5CH₂
338.9CH₂
4121.5C
5134.2C
623.9CH₂
749.5CH
821.8CH₂
940.8CH₂
1036.6C
1172.7C
1227.2CH₃
1327.2CH₃
1415.6CH₃
1521.1CH₃

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR spectra.

  • Purity: Ensure the γ-eudesmol sample is of high purity, as impurities can lead to overlapping signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for γ-eudesmol.

  • Sample Concentration:

    • For ¹H NMR, a concentration of 5-10 mg/mL is recommended.

    • For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-50 mg/mL is preferable to achieve a good signal-to-noise ratio.[2]

  • Procedure:

    • Weigh the purified γ-eudesmol and dissolve it in the appropriate volume of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a clean 5 mm NMR tube. The final sample volume should be approximately 0.6 mL.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • If the sample contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

NMR Data Acquisition

The following are typical parameters for acquiring NMR data on a 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • DEPT-135 Spectroscopy:

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative).

    • Pulse Program: Standard DEPT-135 pulse sequence.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.[4][5]

    • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms.[6][7]

    • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To show correlations between protons and carbons that are two or three bonds apart, crucial for connecting spin systems and identifying quaternary carbons.[6][8]

    • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Optimization: The long-range coupling delay should be optimized for a J-coupling of approximately 8 Hz.

Data Analysis and Structural Elucidation Workflow

The following section outlines the logical workflow for interpreting the NMR data to elucidate the structure of γ-eudesmol.

Step 1: Analysis of 1D NMR Spectra
  • ¹H NMR: The ¹H NMR spectrum provides the initial overview of the proton environments. The integration of the signals confirms the number of protons in each environment. The presence of singlets for the methyl groups (H-12, H-13, H-14, and H-15) and complex multiplets for the aliphatic protons is characteristic of the eudesmane (B1671778) skeleton.

  • ¹³C NMR and DEPT-135: The ¹³C NMR spectrum indicates the presence of 15 distinct carbon signals. The DEPT-135 experiment helps to differentiate the carbon types: four methyl (CH₃), five methylene (B1212753) (CH₂), one methine (CH), and five quaternary (C) carbons. The downfield signals around 121.5 ppm and 134.2 ppm are characteristic of the double bond carbons (C-4 and C-5), and the signal at 72.7 ppm corresponds to the oxygen-bearing quaternary carbon (C-11).

Step 2: Establishing Connectivity with 2D NMR
  • COSY: The COSY spectrum reveals the ¹H-¹H coupling network. For γ-eudesmol, correlations would be observed between the protons on adjacent carbons in the two six-membered rings, for example, between the protons at C-1, C-2, and C-3, and between the protons at C-6, C-7, C-8, and C-9.

  • HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons. For example, the proton signal at 0.81 ppm (H-14) will show a correlation to the carbon signal at 15.6 ppm (C-14).

  • HMBC: The HMBC spectrum is crucial for piecing together the entire carbon skeleton by identifying long-range (2-3 bond) correlations. Key HMBC correlations for γ-eudesmol include:

    • Correlations from the methyl protons (H-14) to the quaternary carbon C-10 and the methylene carbon C-9, confirming the position of this methyl group.

    • Correlations from the vinylic methyl protons (H-15) to the double bond carbons C-4 and C-5.

    • Correlations from the gem-dimethyl protons (H-12 and H-13) to the tertiary alcohol carbon C-11 and the methine carbon C-7. These correlations are vital for confirming the side chain structure and its attachment point to the decalin ring system.

Visualizations

Gamma_Eudesmol_Structure cluster_ring1 Ring A cluster_ring2 Ring B cluster_sidechain Side Chain C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C15 C15 C4->C15 CH3 C10 C10 C5->C10 C10->C1 C6 C6 C6->C5_ring2 C7 C7 C7->C6 C8 C8 C8->C7 C9 C9 C9->C8 C10_ring2->C9 C14 C14 C10_ring2->C14 CH3 C11 C11 C7_side->C11 C12 C12 (CH3) C11->C12 C13 C13 (CH3) C11->C13 OH OH C11->OH

Caption: Chemical structure of γ-eudesmol.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1_NMR 1H NMR (Proton Environments, Integrations, Multiplicities) COSY COSY (1H-1H Correlations) H1_NMR->COSY HSQC HSQC (1H-13C Direct Correlations) H1_NMR->HSQC C13_NMR 13C NMR & DEPT-135 (Carbon Environments, Carbon Types) C13_NMR->HSQC HMBC HMBC (1H-13C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Final Structure of γ-Eudesmol HMBC->Structure

Caption: Workflow for γ-eudesmol structural elucidation using NMR.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of γ-eudesmol. The detailed protocols and tabulated data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and related fields. The systematic application of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. This detailed structural information is fundamental for further research into the biological activities and potential applications of γ-eudesmol.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Gamma-Eudesmol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxicity of gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol, against various cancer cell lines. This document includes a summary of its cytotoxic activity, a detailed experimental protocol for determining its IC50 value using the MTT assay, and a description of its apoptotic mechanism of action.

Introduction

This compound has demonstrated cytotoxic effects against cancer cells, positioning it as a compound of interest for further investigation in oncology drug discovery. Studies have shown that eudesmol isomers, including this compound, can inhibit cell proliferation and induce apoptosis in a caspase-dependent manner.[1][2] The primary mechanism of action involves the induction of the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and subsequent activation of caspase cascades.[1][2]

Data Presentation: Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
B16-F10Murine Melanoma8.86 ± 1.27[1][2]
K562Human Chronic Myelogenous Leukemia15.15 ± 1.06[1][2]

Mechanism of Action: Induction of Apoptosis

This compound and its isomers have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][2] This process is initiated by the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade.[1][2] While detailed molecular studies on this compound are limited, research on the closely related isomer, beta-eudesmol, provides significant insights into the likely mechanism.

Beta-eudesmol has been shown to induce apoptosis through both intrinsic and extrinsic caspase-dependent pathways.[3][4] This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] The activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leads to the subsequent activation of the executioner caspase, caspase-3.[3][4][5] Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1][2] Furthermore, studies have implicated the c-Jun N-terminal kinase (JNK) signaling pathway in beta-eudesmol-induced apoptosis.[5]

Experimental Protocols

MTT Assay for Determining IC50 of this compound

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and perform a cell count using a hemocytometer or an automated cell counter. d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium. e. Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into each well of a 96-well plate. f. Include wells with medium only to serve as a blank control. g. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) should also be prepared. c. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation: a. Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[9] b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: a. After the incubation, carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

Data Analysis:

  • Correct for Background Absorbance: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

  • Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50 Value: Plot the percent viability against the log of the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability. This can be determined using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_gamma_eudesmol Add this compound (Various Concentrations) incubate_24h->add_gamma_eudesmol incubate_treatment Incubate (24, 48, or 72h) add_gamma_eudesmol->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Signaling Pathway of Eudesmol-Induced Apoptosis

Apoptosis_Pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade gamma_eudesmol This compound jnk JNK Pathway Activation gamma_eudesmol->jnk bcl2 Bcl-2 (Anti-apoptotic) gamma_eudesmol->bcl2 Inhibits bax Bax (Pro-apoptotic) gamma_eudesmol->bax Promotes caspase8 Caspase-8 (Initiator) jnk->caspase8 Activates (Extrinsic Pathway) mito_potential Loss of Mitochondrial Membrane Potential bcl2->mito_potential bax->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of eudesmol-induced apoptosis in cancer cells.

References

Assessing the In Vitro Anti-Inflammatory Effects of Gamma-Eudesmol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a sesquiterpenoid alcohol found in various aromatic plants, has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in vitro. The methodologies described herein are fundamental for elucidating the compound's mechanisms of action and for generating robust data for preclinical evaluation. While specific quantitative data for this compound is limited in publicly available literature, data for its isomer, β-eudesmol, is presented as a proxy to guide experimental design and data interpretation. It is recommended that researchers generate specific data for this compound using the provided protocols.

Data Presentation: In Vitro Anti-Inflammatory Activity of Eudesmol Isomers

The following tables summarize the reported in vitro anti-inflammatory activities of eudesmol isomers. This data serves as a reference for expected potencies and for the selection of appropriate concentration ranges for this compound in experimental setups.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 Value (µM)
Artemargyinins C (eudesmane derivative)RAW 264.7LPS8.08 ± 0.21[1]
Artemargyinins D (eudesmane derivative)RAW 264.7LPS7.66 ± 0.53[1]

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineStimulantInhibition/IC50
β-EudesmolTNF-α, IL-1β, IL-6Sepsis-induced mouse model-Significant downregulation[2]
PolonilignanIL-1βRAW 264.7LPSIC50 = 2.01 µM[3]
PolonilignanIL-6RAW 264.7LPSIC50 = 6.59 µM[3]
PolonilignanTNF-αRAW 264.7LPSIC50 = 42.10 µM[3]

Table 3: Effects on Key Inflammatory Signaling Pathways

CompoundPathwayEffectCell Line
β-EudesmolNF-κBInactivation of pathwaySepsis-induced mouse model[2]
β-EudesmolNF-κBDecreased promoter activityHuman Dermal Fibroblasts[2]
β-EudesmolERK1/2 (MAPK)Blocked phosphorylationHUVEC

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are foundational for assessing the anti-inflammatory potential of this compound.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are standard models for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Protocol:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Pro-Inflammatory Cytokine Production Assay (ELISA)

This protocol quantifies the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The supernatant is added, and any cytokine present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added, which is converted by HRP to a colored product. The intensity of the color is proportional to the amount of cytokine present.

  • Protocol:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

    • Add 100 µL of cell culture supernatant and standards to the appropriate wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate.

    • Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways, particularly their phosphorylated (activated) forms.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, p-p38, p-ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and a chemiluminescent substrate is added to visualize the protein bands.

  • Protocol:

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate them on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and then add an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Capture the chemiluminescent signal using a digital imaging system.

    • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the general experimental workflows.

experimental_workflow cluster_phase1 Phase 1: Cell Preparation & Treatment cluster_phase2 Phase 2: Endpoint Assays cluster_phase3 Phase 3: Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding pretreatment Pre-treatment with This compound cell_seeding->pretreatment stimulation Stimulation with LPS pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis no_assay Nitric Oxide (Griess) Assay supernatant_collection->no_assay cytokine_assay Cytokine (ELISA) Assay supernatant_collection->cytokine_assay western_blot Western Blot Analysis cell_lysis->western_blot data_analysis Quantification & Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing the in vitro anti-inflammatory effects of this compound.

nf_kb_pathway cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes initiates transcription of GammaEudesmol This compound GammaEudesmol->IKK inhibits GammaEudesmol->IkB prevents degradation

Caption: Simplified diagram of the NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_inhibition Inhibition by this compound LPS LPS Receptor Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes regulates GammaEudesmol This compound GammaEudesmol->MAPK inhibits phosphorylation

References

Evaluating the Bioactivity of Gamma-Eudesmol: In Vivo Animal Models and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory, anticancer, and neuroprotective bioactivities of gamma-eudesmol using established in vivo animal models. The methodologies are based on existing research on eudesmol isomers and essential oils rich in this compound, offering a practical guide for preclinical studies.

I. Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed using the carrageenan-induced paw edema model in rodents, a classic and reliable method for screening acute inflammation.

Quantitative Data Summary

Data presented below is hypothetical and serves as a template for recording experimental results.

Animal Model Compound Dose (mg/kg) Route of Administration Paw Edema Inhibition (%)
Wistar RatThis compound10Oral (p.o.)[Record Data]
Wistar RatThis compound25Oral (p.o.)[Record Data]
Wistar RatThis compound50Oral (p.o.)[Record Data]
Wistar RatIndomethacin (Control)10Oral (p.o.)[Record Data]
Wistar RatVehicle Control-Oral (p.o.)0%
Experimental Protocol: Carrageenan-Induced Paw Edema

Animal Model: Male Wistar rats (180-220 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (at least 3 doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (Indomethacin, 10 mg/kg)

  • Administration: Administer this compound, indomethacin, or the vehicle orally (p.o.) one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Modulation of NF-κB in Inflammation

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibits Proteasomal\nDegradation Proteasomal Degradation IκBα->Proteasomal\nDegradation degrades NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription

NF-κB signaling pathway modulation.

II. Anticancer Activity

The antitumor potential of this compound can be evaluated using a Sarcoma 180 tumor model in mice. This model is useful for assessing the in vivo efficacy of potential anticancer compounds.

Quantitative Data Summary

Based on a study of Guatteria friesiana essential oil, of which this compound is a major component.[1][2]

Animal Model Compound/Extract Dose (mg/kg/day) Route of Administration Tumor Growth Inhibition (%)
Swiss MiceG. friesiana Essential Oil50Intraperitoneal (i.p.)43.4%
Swiss MiceG. friesiana Essential Oil100Intraperitoneal (i.p.)54.2%
Swiss MiceG. friesiana Essential Oil100Oral (p.o.)6.6%
Swiss MiceG. friesiana Essential Oil200Oral (p.o.)42.8%
Swiss Mice5-Fluorouracil (Control)[Dose][Route][Record Data]
Swiss MiceVehicle Control-[Route]0%
Experimental Protocol: Sarcoma 180 Tumor Model

Animal Model: Male Swiss mice (20-25 g).

Materials:

  • This compound or this compound-rich essential oil

  • Sarcoma 180 tumor cells

  • Positive control: 5-Fluorouracil (5-FU)

  • Vehicle (e.g., 5% DMSO in saline)

  • Sterile saline

  • Calipers

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for one week.

  • Tumor Inoculation: Inoculate 1 x 10^7 Sarcoma 180 cells subcutaneously into the right flank of each mouse.

  • Grouping: 24 hours after tumor inoculation, randomly divide the mice into treatment and control groups (n=8-10 per group).

  • Treatment: Administer this compound (or the essential oil), 5-FU, or vehicle daily for 7-14 days via the desired route (intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor size with calipers every two days. Calculate tumor volume using the formula: V = (length x width^2) / 2.

  • Euthanasia and Tumor Excision: At the end of the treatment period, euthanize the mice, and excise the tumors.

  • Data Analysis: Weigh the excised tumors and calculate the percentage of tumor growth inhibition for each treated group compared to the vehicle control group.

Signaling Pathway: MAPK Pathway in Cancer

The MAPK signaling pathway is frequently dysregulated in cancer and is a potential target for anticancer agents like this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates This compound This compound This compound->Raf inhibits This compound->MEK inhibits Transcription Factors Transcription Factors ERK_n->Transcription Factors activates Gene Expression Cell Proliferation, Survival, Angiogenesis Transcription Factors->Gene Expression

MAPK signaling pathway in cancer.

III. Neuroprotective Activity

The neuroprotective effects of this compound can be investigated using the scopolamine-induced amnesia model in mice, which is a well-established model for studying cognitive dysfunction.

Quantitative Data Summary

Data presented below is hypothetical and serves as a template for recording experimental results.

Animal Model Compound Dose (mg/kg) Route of Administration Behavioral Test (e.g., Y-maze % alternation)
Swiss Albino MiceThis compound5Oral (p.o.)[Record Data]
Swiss Albino MiceThis compound10Oral (p.o.)[Record Data]
Swiss Albino MiceThis compound20Oral (p.o.)[Record Data]
Swiss Albino MiceDonepezil (Control)2Oral (p.o.)[Record Data]
Swiss Albino MiceScopolamine (B1681570) Control-Intraperitoneal (i.p.)[Record Data]
Swiss Albino MiceVehicle Control-Oral (p.o.)[Record Data]
Experimental Protocol: Scopolamine-Induced Amnesia

Animal Model: Male Swiss albino mice (20-25 g).

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Positive control: Donepezil

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Y-maze, Morris water maze)

Procedure:

  • Acclimatization: House mice under standard conditions for one week.

  • Grouping and Treatment: Divide animals into groups (n=8-10 per group) and administer this compound, donepezil, or vehicle orally for a period of 7-14 days.

  • Induction of Amnesia: On the final day of treatment, 60 minutes after the last dose of the test compound, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.

  • Behavioral Testing: 30 minutes after scopolamine injection, conduct behavioral tests to assess learning and memory:

    • Y-maze: To evaluate spatial working memory based on spontaneous alternation.

    • Morris Water Maze: To assess spatial learning and memory.

  • Data Analysis: Analyze the data from the behavioral tests to determine if this compound treatment ameliorates the cognitive deficits induced by scopolamine.

Experimental Workflow: Neuroprotection Study

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_induction Amnesia Induction cluster_assessment Assessment Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Daily_Administration Daily Oral Administration (7-14 days) Grouping->Daily_Administration Scopolamine_Injection Scopolamine Injection (1 mg/kg, i.p.) Daily_Administration->Scopolamine_Injection Gamma_Eudesmol Gamma_Eudesmol Gamma_Eudesmol->Daily_Administration Donepezil Donepezil Donepezil->Daily_Administration Vehicle Vehicle Vehicle->Daily_Administration Behavioral_Tests Behavioral Tests (Y-maze, Morris Water Maze) Scopolamine_Injection->Behavioral_Tests Data_Analysis Data Analysis and Interpretation Behavioral_Tests->Data_Analysis

Workflow for neuroprotection study.

References

Application Note and Protocol for NF-kB Inhibition Assay by Gamma-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival.[1][2][3][4] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and cancers.[4][5][6] Consequently, the NF-κB pathway has emerged as a significant target for the development of novel anti-inflammatory and anti-cancer therapeutics.[4][7][8] Gamma-eudesmol, a sesquiterpenoid alcohol found in the essential oils of various plants, has been investigated for its potential anti-inflammatory properties. This document provides a detailed protocol for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1), lipopolysaccharides (LPS), and growth factors.[2][9] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a primary regulator.[4][9][10] Upon stimulation, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[4][9] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] The degradation of IκBα unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, leading to their translocation into the nucleus.[10][11] Within the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby activating the transcription of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[5][12]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNFα, LPS) Receptor Receptor (e.g., TNFR, TLR) Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p50_p65 IκBα-p50/p65 (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylation IkBa_P p-IκBα IkBa_p50_p65->IkBa_P p50_p65 p50/p65 (Active NF-κB) p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation Proteasome Proteasome IkBa_P->p50_p65 Release IkBa_P->Proteasome Ubiquitination & Degradation Gamma_Eudesmol γ-Eudesmol Gamma_Eudesmol->IKK_complex Inhibition DNA DNA (κB sites) p50_p65_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

References

Crafting a Stable Future for Gamma-Eudesmol Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – To facilitate advancements in the study of gamma-eudesmol, a promising sesquiterpenoid with notable biological activities, we present detailed application notes and protocols for the development of a stable formulation suitable for research purposes. These guidelines are intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for overcoming the inherent instability of this lipophilic and volatile compound.

This compound, a naturally occurring sesquiterpene alcohol, has garnered significant interest for its potential therapeutic applications. However, its poor water solubility and susceptibility to degradation pose considerable challenges for in vitro and in vivo investigations. The following protocols outline systematic approaches to enhance the stability and bioavailability of this compound through strategic formulation design.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable formulation. Key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₆O--INVALID-LINK--
Molecular Weight 222.37 g/mol --INVALID-LINK--
Appearance Oily liquidInferred from volatile oil nature
Odor Sweet, waxy, woody, floral--INVALID-LINK--
Water Solubility Practically insoluble--INVALID-LINK--
Solubility in Organic Solvents Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate, DMSO, acetone.--INVALID-LINK--
Volatility VolatileComponent of essential oils

Protocol for Solubility Determination in Pharmaceutically Acceptable Solvents

Due to the lack of extensive published solubility data, a systematic experimental determination is crucial. This protocol provides a standardized method for assessing the solubility of this compound in common pharmaceutical co-solvents.

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents and their aqueous mixtures.

Materials:

  • This compound (>95% purity)

  • Ethanol (95% v/v)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • UV-Vis spectrophotometer or a validated HPLC/UPLC-UV/MS method

Methodology:

  • Preparation of Solvent Systems: Prepare a series of binary co-solvent mixtures of ethanol/water, PG/water, and PEG 400/water in various volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of each solvent system in a glass vial.

    • Seal the vials tightly to prevent solvent evaporation and volatilization of this compound.

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand undisturbed for at least 24 hours to allow undissolved material to sediment.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent (e.g., ethanol) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated analytical method (e.g., UPLC-MS/MS or GC-MS).

  • Data Analysis: Express the solubility in mg/mL or mol/L. Plot the solubility of this compound as a function of the co-solvent concentration.

Expected Outcome: This protocol will generate a quantitative solubility profile of this compound in various solvent systems, which is essential for selecting appropriate vehicles for formulation development.

Forced Degradation Studies Protocol

To understand the degradation pathways and establish the intrinsic stability of this compound, a forced degradation study is recommended, following the principles outlined in the ICH Q1A(R2) guideline.[1][2][3]

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound in a suitable co-solvent (e.g., ethanol) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of this compound in a suitable co-solvent with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4][5][6] A dark control should be maintained under the same temperature conditions.

Methodology:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose the samples to the stress conditions outlined above for various time points.

  • At each time point, withdraw a sample and, if necessary, neutralize the acidic or basic solutions.

  • Analyze the stressed samples using a stability-indicating analytical method (e.g., UPLC-MS/MS or GC-MS) to separate and quantify this compound and its degradation products.

  • Characterize the major degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation:

Stress ConditionReagent/ConditionTemperature (°C)Duration% Degradation of this compoundMajor Degradation Products (Retention Time/m/z)
Acid Hydrolysis0.1 M HCl602, 4, 8, 24 h
Base Hydrolysis0.1 M NaOH602, 4, 8, 24 h
Oxidation3% H₂O₂252, 4, 8, 24 h
ThermalDry Heat8024, 48, 72 h
PhotolysisICH Q1B25As per guideline

Formulation Strategies for Stabilization

Based on the physicochemical properties and degradation profile of this compound, two primary formulation strategies are proposed to enhance its stability and aqueous dispersibility.

Formulation Strategy 1: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that increase aqueous solubility and protect the guest molecule from degradation.

Protocol for Preparation of this compound/β-Cyclodextrin Inclusion Complex:

Materials:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Methodology (Co-precipitation Method):

  • Dissolve a specific molar ratio of β-cyclodextrin in deionized water with gentle heating and stirring to obtain a clear solution.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution under continuous stirring.

  • Continue stirring the mixture at a controlled temperature (e.g., 40-50°C) for several hours (e.g., 4-6 hours).

  • Allow the solution to cool gradually to room temperature and then store it at a lower temperature (e.g., 4°C) overnight to facilitate the precipitation of the inclusion complex.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water and then with ethanol to remove any surface-adsorbed this compound.

  • Dry the resulting powder, preferably by freeze-drying, to obtain the this compound/β-cyclodextrin inclusion complex.

Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Formulation Strategy 2: Oil-in-Water (O/W) Nanoemulsion

Principle: Nanoemulsions are thermodynamically stable or kinetically stable colloidal dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules. Encapsulating this compound within the oil droplets of a nanoemulsion can protect it from degradation and improve its aqueous dispersibility.

Protocol for Preparation of this compound Nanoemulsion:

Materials:

  • This compound

  • A pharmaceutically acceptable oil (e.g., medium-chain triglycerides - MCT oil)

  • A non-ionic surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., Transcutol® HP or Propylene Glycol)

  • Deionized water

  • High-shear homogenizer or ultrasonicator

Methodology (High-Energy Emulsification):

  • Oil Phase Preparation: Dissolve this compound and the surfactant in the oil.

  • Aqueous Phase Preparation: Dissolve the co-surfactant in deionized water.

  • Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization or ultrasonication.

  • Continue the homogenization process for a sufficient time to achieve a translucent nanoemulsion with a small droplet size.

  • The formulation can be optimized by varying the oil-to-surfactant/co-surfactant ratio and the energy input.

Characterization: The nanoemulsion should be characterized for its droplet size, polydispersity index (PDI), zeta potential, and physical stability upon storage at different temperatures.

Analytical Methods for Quantification

Accurate and reliable analytical methods are essential for quantifying this compound in solubility studies, degradation kinetics, and formulation analysis.

UPLC-MS/MS Method

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • C18 reversed-phase column.

Typical Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification.

GC-MS Method

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A non-polar or medium-polar capillary column (e.g., HP-5MS).

Typical Conditions:

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Oven Temperature Program: A programmed temperature ramp to separate volatile components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Range: Scan a suitable mass range to detect this compound and its potential degradation products.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & Analysis solubility Solubility Determination cyclo Cyclodextrin Complexation solubility->cyclo nano Nanoemulsion solubility->nano degradation Forced Degradation degradation->cyclo degradation->nano physchem Physicochemical Characterization cyclo->physchem nano->physchem analytical Analytical Method Development (UPLC-MS/MS, GC-MS) physchem->analytical gamma_eudesmol This compound gamma_eudesmol->solubility Solubility in co-solvents gamma_eudesmol->degradation Stability under stress

Caption: Experimental workflow for developing a stable this compound formulation.

degradation_pathways gamma_eudesmol This compound hydrolysis Hydrolysis Products (e.g., Diols) gamma_eudesmol->hydrolysis Acid/Base oxidation Oxidation Products (e.g., Epoxides, Ketones) gamma_eudesmol->oxidation H₂O₂ photolysis Photodegradation Products (e.g., Isomers, Rearrangement Products) gamma_eudesmol->photolysis UV/Vis Light

Caption: Potential degradation pathways of this compound under forced degradation conditions.

By following these detailed application notes and protocols, researchers can develop stable and well-characterized formulations of this compound, thereby enabling more reliable and reproducible pre-clinical studies and unlocking the full therapeutic potential of this valuable natural compound.

References

Application Notes and Protocols for Testing the Repellent Activity of Gamma-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for evaluating the repellent activity of gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol. The protocols described herein are designed to assess both spatial and contact repellency against various arthropods, particularly mosquitoes.

Introduction

This compound is a sesquiterpenoid found in the essential oils of various plants. Sesquiterpenes are known to play a role in plant defense against herbivores and pathogens.[1] Preliminary studies have indicated that this compound and its stereoisomers possess insect repellent properties, making it a compound of interest for the development of novel, natural alternatives to synthetic repellents like DEET.[1][2] These protocols outline standardized laboratory bioassays to quantify the repellent efficacy of this compound.

Data Presentation: Quantitative Repellency Data

The following tables summarize the available quantitative data on the repellent activity of eudesmol isomers against mosquitoes and ticks.

Table 1: Repellency of 10-epi-γ-Eudesmol against Aedes aegypti [2]

Assay TypeTime Point (minutes)Mean Percent Repellency (%)
Spatial Repellency 1575
3070
6065
9060
12055
18050
Contact Repellency -80

Table 2: Comparative Repellency of (-)-10-epi-γ-Eudesmol and DEET against Amblyomma americanum Nymphs [1]

CompoundConcentration (mg/cm²)Repellency (%)
(-)-10-epi-γ-Eudesmol0.10390.0
(-)-10-epi-γ-Eudesmol0.05273.3
DEET≥0.052Similar to Eudesmol

Experimental Protocols

High-Throughput Spatial Repellency Bioassay

This assay measures the ability of a volatile chemical to cause insects to move away from the chemical source.

Objective: To determine the spatial repellency of this compound against flying insects such as Aedes aegypti.

Materials:

  • High-throughput screening system (a modular test system with interconnected chambers)[3]

  • This compound

  • Suitable solvent (e.g., acetone)

  • Filter paper (e.g., Whatman No. 1)

  • Test insects (e.g., 5-10 day old nulliparous female Aedes aegypti mosquitoes, starved for 12-24 hours)

  • Aspirator for transferring mosquitoes

Procedure:

  • Preparation of Test Substance: Prepare serial dilutions of this compound in the chosen solvent. A minimum of five concentrations should be tested to establish a dose-response relationship.[2] A control solution of the solvent alone should also be prepared.

  • Treatment of Filter Paper: Apply a standard volume (e.g., 1.5 ml) of each this compound dilution and the control solution to separate filter papers (e.g., 11 x 25 cm).[2] Allow the solvent to evaporate completely (e.g., 30 minutes for acetone).[2]

  • Assay Setup:

    • The screening system consists of a central clear cylinder for mosquito introduction and two end chambers.[2]

    • Place a treated filter paper in one end chamber and a solvent-treated control filter paper in the other end chamber.

  • Mosquito Introduction and Acclimatization:

    • Introduce a cohort of 20 female mosquitoes into the central cylinder using an aspirator.[2]

    • Allow the mosquitoes to acclimatize for 30 seconds.[2] Record and remove any damaged insects.

  • Exposure:

    • Simultaneously open the gates connecting the central cylinder to the end chambers.

    • Allow the mosquitoes to move freely throughout the unit for a set period (e.g., 10 minutes).[2]

  • Data Collection:

    • After the exposure period, simultaneously close the gates to trap the mosquitoes in their respective chambers.

    • Count the number of mosquitoes in the treatment chamber and the control chamber.

  • Calculation of Percent Repellency:

    • Percent Repellency = [(Number of mosquitoes in control chamber - Number of mosquitoes in treatment chamber) / Total number of mosquitoes] x 100

  • Replication: Perform a minimum of six replicates for each concentration.[2]

Contact Repellency Bioassay (Arm-in-Cage Method)

This assay evaluates the ability of a topically applied substance to prevent insects from landing and biting.

Objective: To determine the contact repellency and protection time of this compound against host-seeking mosquitoes.

Materials:

  • This compound

  • Ethanol or another suitable carrier for topical application

  • Human volunteers

  • Mosquito-proof cages (e.g., 35-40 cm cubes)[4]

  • Test insects (e.g., 200-250 host-seeking female Aedes aegypti)[4]

  • Gloves to protect the hand

Procedure:

  • Preparation of Test Formulation: Prepare a solution of this compound in the carrier at the desired concentration.

  • Application:

    • A defined area of a volunteer's forearm (e.g., 600 cm²) is marked.[5]

    • Apply a standard volume (e.g., 1 g) of the test formulation evenly to the marked area.[5] The other hand and arm are protected with a glove and sleeve.

    • A control arm treated with the carrier alone should be used for comparison.

  • Exposure:

    • Insert the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[4]

    • Exposures are typically repeated at regular intervals (e.g., every 30-60 minutes) to determine the complete protection time.

  • Data Collection:

    • During each exposure, record the number of mosquito landings and/or probes (attempts to bite).

  • Determination of Complete Protection Time (CPT):

    • The CPT is defined as the time from application until the first confirmed bite or a predefined number of landings.

  • Ethical Considerations: All procedures involving human subjects must be approved by an appropriate institutional review board.

Mandatory Visualizations

Experimental_Workflow_Spatial_Repellency cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis prep_solution Prepare this compound Dilutions treat_paper Treat Filter Paper prep_solution->treat_paper setup Assemble Assay Chambers treat_paper->setup introduce_mosquitoes Introduce Mosquitoes setup->introduce_mosquitoes acclimatize Acclimatize (30s) introduce_mosquitoes->acclimatize expose Open Gates & Expose (10 min) acclimatize->expose trap Close Gates & Trap expose->trap count Count Mosquitoes in Chambers trap->count calculate Calculate % Repellency count->calculate

Caption: Workflow for the High-Throughput Spatial Repellency Bioassay.

Experimental_Workflow_Contact_Repellency cluster_prep Preparation cluster_exposure Exposure Cycle cluster_data Data Analysis prep_formulation Prepare this compound Formulation apply_repellent Apply to Volunteer's Arm prep_formulation->apply_repellent expose_arm Insert Arm into Mosquito Cage (3 min) apply_repellent->expose_arm record_landings Record Landings/Probes expose_arm->record_landings Repeat until bite wait Wait (30-60 min) record_landings->wait Repeat until bite determine_cpt Determine Complete Protection Time (CPT) record_landings->determine_cpt wait->expose_arm Repeat until bite

Caption: Workflow for the Arm-in-Cage Contact Repellency Bioassay.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Receptor Neuron Membrane or_complex Odorant Receptor (OR) + Orco ion_channel Ion Channel or_complex->ion_channel activates depolarization Membrane Depolarization ion_channel->depolarization leads to gamma_eudesmol This compound Molecule gamma_eudesmol->or_complex binds to action_potential Action Potential to Brain depolarization->action_potential behavioral_response Repellent Behavioral Response action_potential->behavioral_response

Caption: Generalized Olfactory Signaling Pathway for an Insect Repellent.

References

Application Notes and Protocols for High-Purity γ-Eudesmol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and detailed experimental protocols for the high-purity γ-eudesmol standard in a laboratory setting. γ-Eudesmol, a sesquiterpenoid alcohol found in various aromatic plants, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] This document outlines its principal applications and provides standardized protocols for its investigation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₆O[2][3][4]
Molecular Weight 222.37 g/mol [2][3][4]
Appearance Neat[2]
Purity >90% or >99% depending on supplier[2][5]
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO. Practically insoluble in water.[3][6]
CAS Number 1209-71-8[4][7]

Biological Applications and Mechanisms of Action

High-purity γ-eudesmol is a valuable tool for investigating cellular and molecular mechanisms. While much of the detailed mechanistic work has been performed on its isomer, β-eudesmol, the structural similarity suggests that γ-eudesmol may exhibit comparable activities. The primary areas of research include:

  • Anticancer Activity: Eudesmol isomers have demonstrated cytotoxic effects against various cancer cell lines.[3] The proposed mechanism involves the induction of apoptosis through caspase activation and modulation of key signaling pathways.[3][8]

  • Anti-inflammatory Activity: γ-Eudesmol and its isomers are known to possess anti-inflammatory properties.[9][10] This is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, potentially via the NF-κB and MAPK signaling pathways.[9]

  • Neuroprotective Effects: Studies on related compounds suggest potential neuroprotective activities, including the stimulation of neurite outgrowth and protection against neurotoxicity.[1][11]

Signaling Pathways

The biological activities of eudesmol isomers are linked to the modulation of several key intracellular signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus NFkB_nuc NF-κB nucleus->NFkB_nuc cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->cytokines induces transcription gamma_eudesmol γ-Eudesmol gamma_eudesmol->IKK inhibits G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation gamma_eudesmol γ-Eudesmol gamma_eudesmol->PI3K inhibits G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 a Seed cells in 96-well plate b Incubate (24h) a->b c Treat with γ-Eudesmol (various concentrations) b->c d Incubate (24-72h) c->d e Add MTT Reagent d->e f Incubate (3-4h) e->f g Add Solubilization Solution f->g h Measure Absorbance (570 nm) g->h

References

In Vivo Xenograft Models for Gamma-Eudesmol Anticancer Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a natural sesquiterpenoid alcohol, has demonstrated cytotoxic effects against various cancer cell lines in preclinical in vitro studies.[1] Its anticancer activity is primarily attributed to the induction of apoptosis through a caspase-mediated pathway. While in vivo xenograft data for this compound is not yet available in the reviewed literature, this document provides detailed application notes and a comprehensive protocol for conducting such studies. The protocols are based on established methodologies for xenograft models and draw upon in vivo data from its closely related isomer, beta-eudesmol, which has shown significant anticancer efficacy in animal models.[2]

These notes are intended to guide researchers in designing and executing in vivo xenograft studies to evaluate the anticancer potential of this compound, a crucial step in its preclinical development.

Data Presentation

In Vitro Cytotoxicity of Eudesmol Isomers

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its isomers against various cancer cell lines, demonstrating its potential as a cytotoxic agent.

CompoundCell LineCancer TypeIC50 (µg/mL)
This compound B16-F10Melanoma8.86 ± 1.27
K562Chronic Myeloid Leukemia15.15 ± 1.06
Beta-EudesmolB16-F10Melanoma16.51 ± 1.21
HepG2Hepatocellular Carcinoma24.57 ± 2.75
CL-6Cholangiocarcinoma166.75 ± 3.69 µmol/L
Alpha-EudesmolB16-F10Melanoma5.38 ± 1.10
K562Chronic Myeloid Leukemia10.60 ± 1.33

Source:[1][3]

In Vivo Efficacy of Beta-Eudesmol in a Cholangiocarcinoma Xenograft Model

As a reference for designing in vivo studies with this compound, the following table presents the significant anticancer effects of its isomer, beta-eudesmol, in a human cholangiocarcinoma xenograft nude mouse model.

Treatment GroupDosageDurationTumor Size InhibitionLung Metastasis InhibitionSurvival Time Prolongation
High-dose β-eudesmol100 mg/kg body weight30 days91.6% (of baseline)95% (of total lung mass)64.4%

Source:[2]

Experimental Protocols

This section outlines a detailed protocol for a subcutaneous xenograft mouse model to evaluate the anticancer activity of this compound.

Cell Line Selection and Culture
  • Cell Lines: Based on in vitro data, human hepatocellular carcinoma (HepG2), melanoma (B16-F10), or chronic myeloid leukemia (K562) cell lines are suitable candidates.[1]

  • Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability: Ensure cell viability is above 90% before injection using a trypan blue exclusion assay.

Animal Model
  • Strain: Use immunodeficient mice, such as 4-6 week old female BALB/c nude mice or NSG (NOD-scid IL2Rgamma-null) mice.[4]

  • Acclimatization: Allow the mice to acclimatize for at least one week before the experiment.

  • Housing: House the animals in a sterile environment, with access to autoclaved food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation
  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.

  • Injection:

    • Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.

    • Shave and disinfect the right flank of the mouse with 70% ethanol.

    • Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the flank.

    • Monitor the mice for recovery from anesthesia.

This compound Administration
  • Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Based on the effective dose of beta-eudesmol, a dose-response study for this compound could include low (e.g., 25 mg/kg), medium (e.g., 50 mg/kg), and high (e.g., 100 mg/kg) doses.

  • Administration: Once the tumors reach a palpable volume (approximately 100-150 mm³), randomize the mice into control and treatment groups (n=8-10 mice per group). Administer this compound or the vehicle control daily via oral gavage.

Monitoring and Endpoints
  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Body Weight and Health: Monitor the body weight and general health of the mice throughout the study.

  • Euthanasia: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant morbidity are observed.

  • Tissue Collection: At the end of the study, collect the tumors and major organs for further analysis (e.g., histopathology, western blotting, PCR).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Xenograft Model cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Line Culture (e.g., HepG2, B16-F10) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest animal_acclimatization Animal Acclimatization (BALB/c nude mice) subcutaneous_injection Subcutaneous Injection (2x10^6 cells/mouse) animal_acclimatization->subcutaneous_injection cell_harvest->subcutaneous_injection tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) subcutaneous_injection->tumor_growth randomization Randomization into Groups (Control & Treatment) tumor_growth->randomization drug_administration Daily Administration (this compound or Vehicle) randomization->drug_administration data_collection Tumor Volume & Body Weight Measurement drug_administration->data_collection endpoint Study Endpoint & Euthanasia data_collection->endpoint tissue_analysis Tumor & Organ Analysis endpoint->tissue_analysis

Caption: Workflow for the in vivo xenograft study of this compound.

Putative Signaling Pathway for this compound's Anticancer Activity

signaling_pathway Putative Apoptotic Pathway of this compound cluster_mitochondria Mitochondrion cluster_caspase_cascade Caspase Cascade gamma_eudesmol This compound bcl2 Bcl-2 (Anti-apoptotic) gamma_eudesmol->bcl2 Inhibition (Putative) bax Bax (Pro-apoptotic) gamma_eudesmol->bax Activation (Putative) mmp Loss of Mitochondrial Membrane Potential bcl2->mmp bax->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Caspase Activation Assay for Gamma-Eudesmol Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-eudesmol, a naturally occurring sesquiterpenoid alcohol found in various plants, has demonstrated cytotoxic effects on cancer cells.[1][2] Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cell lines.[1][2] A key hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes are critical mediators of the apoptotic pathway. Specifically, this compound has been observed to induce an increase in caspase-3 activation in human hepatocellular carcinoma (HepG2) cells, suggesting that its apoptotic effects are caspase-mediated.[1][2] This document provides detailed protocols for assessing caspase activation in response to this compound treatment, focusing on a colorimetric assay for caspase-3, a key executioner caspase.

Mechanism of Action: Apoptosis Induction

This compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This is suggested by observations of a loss of mitochondrial membrane potential in cells treated with eudesmol isomers.[1][2] The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Data Presentation

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
B16-F10Murine Melanoma8.86 ± 1.27[1][2]
K562Human Myelogenous Leukemia15.15 ± 1.06[1][2]
Illustrative Caspase-3 Activation Data

The following table presents representative data demonstrating a dose-dependent increase in caspase-3 activity in HepG2 cells treated with this compound for 24 hours. This data is illustrative and intended to represent typical experimental outcomes, as specific quantitative values for this compound were not available in the reviewed literature.

This compound Concentration (µg/mL)Fold Increase in Caspase-3 Activity (vs. Control)
0 (Control)1.0
51.8
103.2
205.5
407.8

Experimental Protocols

Colorimetric Caspase-3 Activation Assay

This protocol is adapted from commercially available caspase-3 colorimetric assay kits and is suitable for detecting caspase-3 activity in cell lysates. The assay is based on the cleavage of a specific colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), by active caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • Caspase-3 inhibitor (Ac-DEVD-CHO) (for negative control)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well plates

  • Refrigerated microcentrifuge

Protocol:

  • Cell Seeding and Treatment:

    • Seed HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µg/mL) and a positive control (e.g., a known apoptosis inducer like staurosporine). Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 24 hours).

  • Cell Lysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the supernatant.

    • Wash the cells with 100 µL of ice-cold PBS and centrifuge again.

    • Remove the PBS and add 50 µL of chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Preparation of Cell Lysate:

    • Centrifuge the plate at 10,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (cytosolic extract) to a fresh 96-well plate.

  • Caspase-3 Assay:

    • To each well containing the cell lysate, add 50 µL of 2x Reaction Buffer.

    • For negative control wells, pre-incubate the lysate with 1 µL of caspase-3 inhibitor for 10 minutes at room temperature before adding the substrate.

    • Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings of the treated samples with the untreated control.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm gamma_eudesmol This compound bax Bax gamma_eudesmol->bax Induces cytochrome_c_mito Cytochrome c (Mitochondrion) bax->cytochrome_c_mito Promotes release cytochrome_c_cyto Cytochrome c cytochrome_c_mito->cytochrome_c_cyto apoptosome Apoptosome cytochrome_c_cyto->apoptosome Binds to Apaf-1 apaf1 Apaf-1 apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 Activates procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Active Caspase-3 caspase9->caspase3 Cleaves & Activates procaspase3 Pro-caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates Cleaves apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic pathway of apoptosis induced by this compound.

G start Start seed_cells Seed HepG2 cells in a 96-well plate start->seed_cells treat_cells Treat cells with this compound and controls seed_cells->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h centrifuge_plate1 Centrifuge plate incubate_24h->centrifuge_plate1 wash_pbs Wash cells with PBS centrifuge_plate1->wash_pbs add_lysis_buffer Add cell lysis buffer wash_pbs->add_lysis_buffer incubate_ice Incubate on ice add_lysis_buffer->incubate_ice centrifuge_plate2 Centrifuge plate incubate_ice->centrifuge_plate2 transfer_supernatant Transfer supernatant to a new plate centrifuge_plate2->transfer_supernatant add_reaction_buffer Add 2x Reaction Buffer transfer_supernatant->add_reaction_buffer add_substrate Add Ac-DEVD-pNA substrate add_reaction_buffer->add_substrate incubate_37c Incubate at 37°C for 1-2 hours add_substrate->incubate_37c read_absorbance Read absorbance at 405 nm incubate_37c->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the colorimetric caspase-3 assay.

References

Troubleshooting & Optimization

Technical Support Center: Improving γ-Eudesmol Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for γ-eudesmol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of γ-eudesmol. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of γ-eudesmol?

A1: γ-Eudesmol is practically insoluble in water.[1] Its estimated aqueous solubility is approximately 6.592 mg/L at 25°C.[2][3] This low solubility can present significant challenges for its use in aqueous-based experimental systems.

Q2: I'm trying to dissolve γ-eudesmol in my aqueous buffer for a biological assay, but it won't dissolve. What can I do?

A2: Direct dissolution of γ-eudesmol in aqueous buffers is often unsuccessful due to its hydrophobic nature. To overcome this, you can employ several techniques, including the use of co-solvents, complexation with cyclodextrins, or formulation into a nanoemulsion. It is recommended to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium.

Q3: What are the best organic solvents for dissolving γ-eudesmol?

A3: γ-Eudesmol exhibits good solubility in a variety of organic solvents. For preparing stock solutions, common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The selection of a solvent may depend on the specific requirements of your experiment, including potential solvent toxicity to biological systems.

Q4: How can cyclodextrins help improve the solubility of γ-eudesmol?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like γ-eudesmol, forming an inclusion complex. This complex is more soluble in water, thereby increasing the apparent aqueous solubility of γ-eudesmol. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and a good safety profile.

Q5: Are there any toxicity concerns with the solubilizing agents I use?

A5: Yes, the excipients used to solubilize γ-eudesmol can have their own biological effects. For instance, DMSO can be toxic to cells at higher concentrations. It is crucial to determine the tolerance of your specific experimental system to the chosen solvent or excipient. Always run appropriate vehicle controls in your experiments.

Troubleshooting Guides

Issue 1: γ-Eudesmol precipitates out of solution when I dilute my stock solution into my aqueous buffer.
  • Cause: The concentration of the organic co-solvent in the final aqueous solution may be too low to maintain the solubility of γ-eudesmol.

  • Solution:

    • Decrease the final concentration of γ-eudesmol: Try diluting your stock solution further into the aqueous buffer.

    • Increase the co-solvent concentration: If your experimental system allows, increase the final concentration of the organic solvent in the aqueous solution. However, be mindful of potential solvent toxicity.

    • Use a different solubilization technique: Consider using cyclodextrins or preparing a nanoemulsion, which can offer better stability in aqueous media.

Issue 2: I am observing unexpected biological effects in my experiments that may be due to the solvent.
  • Cause: The organic solvent used to dissolve γ-eudesmol can have off-target effects in biological assays.

  • Solution:

    • Run a vehicle control: Always include a control group that is treated with the same concentration of the solvent or solubilizing agent as the γ-eudesmol-treated group. This will help you to distinguish the effects of γ-eudesmol from those of the vehicle.

    • Minimize the solvent concentration: Use the highest possible stock concentration of γ-eudesmol to minimize the volume of organic solvent added to your aqueous system.

    • Consider alternative solvents: If DMSO is causing issues, ethanol might be a less toxic alternative for some cell lines.

    • Explore solvent-free delivery systems: Cyclodextrin (B1172386) complexes or nanoemulsions can be prepared to be essentially free of organic solvents.

Data Presentation

Table 1: Solubility of γ-Eudesmol in Various Solvents

SolventSolubility (g/L)Temperature (°C)
Water~0.0065925
Methanol257.4220
Ethanol216.4920
DMSO298.6120
Acetone233.4120

Data for organic solvents from reference[4]. Aqueous solubility is an estimate from references[2][3].

Experimental Protocols

Protocol 1: Preparation of a γ-Eudesmol Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of γ-eudesmol in DMSO.

Materials:

  • γ-Eudesmol (MW: 222.37 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh out 2.22 mg of γ-eudesmol using an analytical balance.

  • Transfer the weighed γ-eudesmol to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube until the γ-eudesmol is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When diluting the stock solution into your aqueous medium, it is advisable to add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation.

Protocol 2: Preparation of a γ-Eudesmol/Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol provides a general method for preparing a γ-eudesmol inclusion complex with HP-β-CD to enhance its aqueous solubility.

Materials:

  • γ-Eudesmol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Add an excess amount of γ-eudesmol to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After stirring, allow the solution to stand to let any undissolved γ-eudesmol settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved γ-eudesmol.

  • The resulting clear solution contains the water-soluble γ-eudesmol/HP-β-CD inclusion complex. The concentration of γ-eudesmol in the solution can be determined using a suitable analytical method such as HPLC or GC.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Complexation cluster_nanoemulsion Nanoemulsion Formulation a1 Weigh γ-Eudesmol a2 Dissolve in Organic Solvent (e.g., DMSO) a1->a2 a3 High Concentration Stock Solution a2->a3 a4 Dilute into Aqueous Medium a3->a4 b1 Prepare HP-β-CD Solution b2 Add Excess γ-Eudesmol b1->b2 b3 Stir for 24-48h b2->b3 b4 Filter to Remove Undissolved Compound b3->b4 b5 Aqueous Solution of Inclusion Complex b4->b5 c1 Dissolve γ-Eudesmol in Oil Phase c2 Mix with Aqueous Phase & Surfactant c1->c2 c3 High-Energy Homogenization c2->c3 c4 Aqueous Dispersion of Nanoemulsion c3->c4

Caption: Experimental workflows for improving γ-eudesmol solubility.

signaling_pathway cluster_complexation Mechanism of Cyclodextrin Solubilization γ-Eudesmol γ-Eudesmol Inclusion Complex Inclusion Complex γ-Eudesmol->Inclusion Complex Encapsulation HP-β-Cyclodextrin HP-β-Cyclodextrin HP-β-Cyclodextrin->Inclusion Complex Forms Water Water Inclusion Complex->Water Soluble in

Caption: Mechanism of γ-eudesmol solubilization by cyclodextrin complexation.

References

gamma-eudesmol stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds is paramount for accurate and reproducible experimental results. This guide provides detailed information on the stability of gamma-eudesmol (γ-eudesmol) under various pH and temperature conditions, along with troubleshooting advice and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What is γ-eudesmol and why is its stability a critical factor in research?

A1: γ-Eudesmol is a sesquiterpenoid alcohol found in various plants. Like many natural products, its chemical structure is susceptible to degradation under certain environmental conditions. Ensuring the stability of γ-eudesmol is crucial because degradation can lead to a loss of compound potency, altered biological activity, and the formation of unknown impurities that could confound experimental outcomes.

Q2: What are the general recommendations for storing γ-eudesmol?

A2: For optimal stability, γ-eudesmol should be stored as a solid in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to slow down potential chemical degradation. When in solution, it is advisable to use freshly prepared solutions for each experiment to minimize degradation.

Q3: How does pH affect the stability of γ-eudesmol in solution?

A3: As a sesquiterpenoid, γ-eudesmol is generally more stable in neutral or slightly acidic conditions. Strong acidic or alkaline conditions can catalyze degradation reactions such as hydrolysis or rearrangement. It is recommended to maintain the pH of experimental solutions within a neutral range if possible.

Q4: What is the impact of temperature on the stability of γ-eudesmol?

A4: Higher temperatures accelerate the rate of chemical reactions, leading to faster degradation of γ-eudesmol. Storing stock solutions and experimental samples at lower temperatures (e.g., on ice or at 4°C) during use can help to minimize thermal degradation.

Q5: What are the common signs of γ-eudesmol degradation?

A5: Degradation of γ-eudesmol may be indicated by a change in physical appearance (e.g., color), the appearance of additional peaks in a chromatogram (e.g., HPLC or GC), or inconsistent results in biological assays.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent bioassay results Degradation of γ-eudesmol stock or working solutions.1. Verify Storage: Ensure the solid compound and stock solutions are stored under the recommended conditions (cool, dry, dark). 2. Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh working solutions from a solid stock for each experiment. 3. Control Experimental Conditions: Be mindful of the pH and temperature of your experimental buffers and media.
Appearance of unknown peaks in HPLC/GC analysis Formation of degradation products.1. Review Handling Procedures: Assess your sample preparation and handling for potential exposure to harsh pH, high temperatures, or prolonged light. 2. Conduct Forced Degradation: To identify potential degradation products, perform a forced degradation study under controlled stress conditions (see Experimental Protocols). This can help in peak tracking and identification.
Loss of compound potency over time Chemical instability leading to a lower concentration of the active compound.1. Quantify Compound: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the concentration of γ-eudesmol in your solutions before use. 2. Establish a Re-test Date: For long-term studies, periodically re-analyze the purity and concentration of your stock solutions.

Quantitative Stability Data

While specific kinetic data for γ-eudesmol is not extensively published, the following tables provide an illustrative summary based on general knowledge of sesquiterpenoid stability and forced degradation studies. These tables are intended to serve as a guideline for experimental design.

Table 1: Estimated Stability of γ-Eudesmol in Solution under Different pH Conditions at 25°C

pHConditionEstimated % Degradation (after 24h)Potential Degradation Pathway
2Acidic15 - 25%Acid-catalyzed rearrangement/hydrolysis
4Mildly Acidic5 - 10%Minimal degradation
7Neutral< 5%Stable
10Alkaline20 - 30%Base-catalyzed rearrangement/oxidation

Table 2: Estimated Stability of γ-Eudesmol in Neutral Solution (pH 7) at Different Temperatures

TemperatureEstimated % Degradation (after 24h)Potential Degradation Pathway
4°C< 1%Minimal degradation
25°C (Room Temp)< 5%Slow thermal degradation
40°C10 - 20%Accelerated thermal degradation
60°C> 30%Significant thermal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of γ-Eudesmol

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of γ-eudesmol and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of γ-eudesmol under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of γ-eudesmol in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock γ-Eudesmol Stock (1 mg/mL) acid Acidic (0.1 M HCl, 24h) stock->acid alkali Alkaline (0.1 M NaOH, 24h) stock->alkali oxidation Oxidative (3% H₂O₂, 24h) stock->oxidation thermal Thermal (60°C, 24h) stock->thermal hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method for γ-Eudesmol

Objective: To quantify γ-eudesmol and separate it from its potential degradation products.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the parent γ-eudesmol peak.

  • Linearity: Establish a calibration curve with a series of known concentrations of γ-eudesmol to demonstrate a linear relationship between concentration and peak area.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

G cluster_sample Sample Input cluster_hplc HPLC System cluster_output Data Output sample Degraded/Control Sample injector Autosampler (10 µL injection) sample->injector pump Pump (1.0 mL/min) pump->injector column C18 Column (25°C) injector->column detector UV Detector (210 nm) column->detector chromatogram Chromatogram detector->chromatogram

HPLC Analysis Workflow

Disclaimer

The quantitative data and protocols provided are for illustrative and guidance purposes. It is essential for researchers to perform their own stability studies and method validations for γ-eudesmol under their specific experimental conditions.

Technical Support Center: Optimizing GC-MS Parameters for Eudesmol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of eudesmol isomers.

Troubleshooting Guides

Issue 1: Co-elution of Eudesmol Isomers

Co-elution is the most common challenge in the analysis of eudesmol isomers (α-, β-, and γ-eudesmol) due to their structural similarity and identical molecular weight.[1] This guide provides a systematic approach to resolving this issue.

Initial Assessment:

  • Confirm Co-elution: Examine the peak shape of the eudesmol isomers. A broad, asymmetrical peak or a peak with a shoulder suggests co-elution.

  • Review Current Method: Note your current GC column, temperature program, and injector parameters.

Troubleshooting Steps:

  • Optimize the Temperature Program: A slow temperature ramp rate increases the interaction of the analytes with the stationary phase, which can improve separation.[1]

    • Action: If your current ramp rate is 10°C/min or higher, try reducing it to a range of 2-5°C/min.[1]

    • Refinement: For isomers that are still not well-resolved, consider lowering the initial oven temperature. You can also introduce an isothermal hold at a temperature just below their elution temperature to maximize resolution.[1]

  • Select an Appropriate GC Column: The choice of the stationary phase is a critical factor for achieving selectivity between isomers.[1] Eudesmol isomers are structurally similar and possess a chiral center, making separation on a standard, non-polar phase difficult.[1]

    • Action: Switch to a column with a different stationary phase chemistry.[1] If you are using a non-polar column (like a DB-5ms or HP-5ms), consider a mid-polar or polar stationary phase.[2]

    • Recommended: For baseline resolution of eudesmol isomers, a chiral column is highly effective. Columns with derivatized cyclodextrins (e.g., β-cyclodextrin phases) are specifically designed for separating stereoisomers and many structural isomers.[1]

  • Consider Chemical Derivatization: If changing the column is not an option or does not provide adequate separation, derivatization can alter the chemical properties of the isomers, potentially leading to separation.[1]

    • Action: Silylation is a common derivatization technique for alcohols like eudesmol. This process replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, which can alter the retention times of the isomers.[1] A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

  • Utilize Mass Spectrometric Deconvolution: If complete chromatographic separation cannot be achieved, the mass spectrometer can be used for quantification if unique ions exist for each isomer.[1]

    • Action: Use Extracted Ion Chromatograms (EICs). Examine the mass spectra of each eudesmol isomer to identify fragment ions that are unique or have significantly different relative abundances. By monitoring these specific ions, you can quantify the individual isomers even with some peak overlap.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can affect resolution and the accuracy of integration.

Troubleshooting Steps:

  • Check for Active Sites: Active sites in the GC system, such as in the injector liner or the column itself, can cause peak tailing.

    • Action: Use a deactivated inlet liner and ensure your column is properly conditioned. If tailing persists, you may need to replace the liner or trim the first few centimeters of the column.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Action: Try diluting your sample or reducing the injection volume.[4]

  • Inlet Temperature: An incorrect inlet temperature can cause issues. For thermally labile compounds like some terpenes, a high inlet temperature can lead to degradation.[2]

    • Action: Optimize the injector temperature. A typical starting point is 250°C, but this may need to be adjusted based on the specific isomers and their stability.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate eudesmol isomers?

A1: Eudesmol exists as three structural isomers (α, β, and γ) that have the same molecular weight and very similar chemical properties. Additionally, they are chiral molecules, meaning they exist as non-superimposable mirror images (enantiomers).[1] These similarities make them difficult to separate on standard GC columns that primarily separate compounds based on boiling point and polarity.[1]

Q2: What is the best type of GC column for separating eudesmol isomers?

A2: A chiral stationary phase column is the most effective choice for achieving baseline resolution of eudesmol isomers.[1] Columns based on derivatized cyclodextrins are specifically designed for this purpose.[1]

Q3: Can I still quantify individual isomers if they are not completely separated?

A3: Yes, if you can find unique fragment ions for each isomer in their mass spectra. By using the mass spectrometer in Selected Ion Monitoring (SIM) mode or by extracting specific ion chromatograms from full scan data, you can often quantify co-eluting isomers.[5][6] However, achieving at least partial chromatographic separation is highly recommended for accurate quantification.[1]

Q4: Will derivatization guarantee the separation of eudesmol isomers?

A4: Derivatization is a strong strategy but does not guarantee separation. By altering the structure and properties of the molecules, it can change their chromatographic behavior, which often leads to improved resolution.[1]

Data Presentation

Table 1: Typical GC-MS Parameters for Eudesmol Analysis

ParameterRecommended SettingPurpose
GC Column Chiral (e.g., β-cyclodextrin phase) or DB-5ms/HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)Chiral column for optimal separation; DB-5ms as a starting point.
Injector Temperature 250 °CEnsures complete vaporization of the sample.[1]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload.[1]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas to carry the sample through the column.[1]
Oven Program Initial temp 60°C (hold 2 min), ramp at 3°C/min to 280°C, hold 5 minA slow ramp rate is crucial for separating isomers.[1]
MS Transfer Line Temp 280 °CPrevents condensation of analytes.[1]
Ion Source Temp 230 °COptimal temperature for ionization.[1]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.[1]
Scan Range m/z 40-350Covers the expected mass range of eudesmol fragments.[1]

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Eudesmol Isomers

This protocol outlines a general procedure for the analysis of eudesmol isomers without derivatization.

Materials:

  • Sample containing eudesmol isomers dissolved in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS system equipped with an appropriate column.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Injection: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 1.

  • Data Acquisition: Acquire data in full scan mode to identify the retention times and mass spectra of the isomers. For quantification, Selected Ion Monitoring (SIM) mode can be used.

  • Data Analysis: Identify the eudesmol isomers by comparing their retention times and mass spectra to reference standards or library data.

Protocol 2: Silylation Derivatization of Eudesmol Isomers

This protocol describes a general procedure for silylation to form trimethylsilyl (TMS) ethers, which can aid in the separation of co-eluting isomers.[1]

Materials:

  • Dried sample containing eudesmol isomers.

  • Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Pyridine (B92270) (as a catalyst).[1]

  • Reaction vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Drying: Pipette an aliquot of the sample solution into a reaction vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.[1]

  • Reagent Addition: Add 50 µL of BSTFA (+ 1% TMCS) and 50 µL of pyridine to the dried sample.[1]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to ensure the reaction is complete.[1]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visualizations

Troubleshooting_Workflow Start Co-elution of Eudesmol Isomers Observed Step1 1. Optimize GC Temperature Program (e.g., Slower Ramp Rate) Start->Step1 Decision1 Resolution Sufficient? Step1->Decision1 Step2 2. Select a More Selective GC Column (e.g., Chiral Column) Decision2 Resolution Sufficient? Step2->Decision2 Step3 3. Perform Chemical Derivatization (e.g., Silylation) Decision3 Resolution Sufficient? Step3->Decision3 Step4 4. Use Mass Spectrometric Deconvolution (e.g., Extracted Ion Chromatograms) End_Quantify Quantify using Unique Ions Step4->End_Quantify Decision1->Step2 No End_Success Analysis Complete Decision1->End_Success Yes Decision2->Step3 No Decision2->End_Success Yes Decision3->Step4 No Decision3->End_Success Yes

Caption: Troubleshooting workflow for resolving eudesmol isomer co-elution.

Experimental_Workflow A Sample Preparation (Dilution/Derivatization) B GC-MS Injection A->B C Separation in GC Column B->C D Ionization in MS Source C->D E Mass Analysis D->E F Data Acquisition (Full Scan or SIM) E->F G Data Analysis (Identification & Quantification) F->G

Caption: General experimental workflow for the GC-MS analysis of eudesmol isomers.

References

Technical Support Center: Chiral Separation of γ-Eudesmol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of γ-eudesmol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the enantioselective analysis of γ-eudesmol.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the chiral separation of γ-eudesmol enantiomers by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Resolution of γ-Eudesmol Enantiomers in GC Analysis

Question: My GC analysis shows a single peak for γ-eudesmol, or the enantiomeric peaks are poorly resolved (Rs < 1.5). What steps should I take to improve the separation?

Answer:

Achieving baseline resolution of γ-eudesmol enantiomers by GC can be challenging due to their identical physical properties.[1] A systematic approach to troubleshooting involves optimizing chromatographic conditions and considering sample derivatization.

Troubleshooting Workflow:

start Poor or No Resolution of γ-Eudesmol Enantiomers step1 1. Confirm Use of a Chiral Stationary Phase (CSP) start->step1 step2 2. Optimize GC Temperature Program (e.g., Slower Ramp Rate) step1->step2 CSP in Use step3 3. Adjust Carrier Gas Flow Rate (Linear Velocity) step2->step3 Resolution Still Poor end_good Resolution Achieved step2->end_good Resolution Improved step4 4. Consider Chemical Derivatization (e.g., Silylation) step3->step4 Resolution Still Poor step3->end_good Resolution Improved step5 5. Evaluate a Different Chiral Stationary Phase step4->step5 Resolution Still Poor or Derivatization Not Feasible step4->end_good Resolution Improved step5->end_good Resolution Improved end_bad Consult Instrument/Column Manufacturer step5->end_bad No Improvement start Peak Tailing Observed for γ-Eudesmol Enantiomers step1 1. Reduce Sample Concentration and/or Injection Volume start->step1 step2 2. Modify Mobile Phase (Additives, pH, Solvent Ratio) step1->step2 Tailing Persists end_good Peak Shape Improved step1->end_good Peak Shape Improved step3 3. Check for Column Contamination or Degradation step2->step3 Tailing Persists step2->end_good Peak Shape Improved step4 4. Ensure Sample is Dissolved in Mobile Phase step3->step4 Column is Clean and in Good Condition end_bad Consider a Different Column step3->end_bad Column is Degraded step4->end_bad Tailing Persists prep Sample Preparation (Dilution in Hexane) inject GC Injection (1 µL, Split Mode) prep->inject separate Chiral GC Column Separation (Cyclodextrin CSP) inject->separate detect MS Detection (EI, Scan Mode) separate->detect analyze Data Analysis (Identify Enantiomer Peaks) detect->analyze reagents γ-Eudesmol (R-OH) BSTFA + 1% TMCS Pyridine conditions Heat at 70°C for 60 min reagents->conditions product γ-Eudesmol-TMS Ether (R-O-Si(CH3)3) conditions->product

References

troubleshooting low yield in gamma-eudesmol extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low yield of gamma-eudesmol during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

This compound is a eudesmane (B1671778) sesquiterpenoid, a type of naturally occurring organic compound.[1] It is a component of the essential oils of various plants. Notable sources include certain species of Eucalyptus, as well as plants like Atractylodes lancea, Ferula assa-foetida, and agarwood (Aquilaria malaccensis), where it is considered a signature compound.[2][3]

Q2: My this compound yield is significantly lower than reported values. What are the primary causes?

Low yields of this compound can often be attributed to several factors throughout the extraction and analysis process. The most common culprits involve the degradation of the compound due to its sensitivity to heat and pH, as well as suboptimal extraction parameters.[4][5] Key areas to investigate include:

  • Inappropriate Extraction Method: Traditional hydrodistillation, while common, can cause thermal degradation of sensitive compounds like this compound.[4]

  • Suboptimal Plant Material: The yield is highly dependent on the plant species, geographical origin, harvest time, and the specific part of the plant used.[6] Improper drying or storage can also lower the concentration of the target compound.[7]

  • Incorrect Solvent Selection: The polarity of the extraction solvent is crucial. Solvents that are too polar or non-polar may not efficiently solubilize this compound.[4][5]

  • Compound Degradation: this compound is susceptible to degradation from high temperatures, exposure to oxygen and light (oxidative degradation), and acidic conditions which can cause molecular rearrangements.[4]

Q3: Which extraction method is most effective for this compound?

The most effective method depends on a balance of yield, purity, cost, and the thermal stability of the compound. While traditional methods are inexpensive, modern techniques often provide higher yields in shorter times.[2][5]

  • Steam/Hydrodistillation: A traditional and low-cost method suitable for industrial scale, but the prolonged exposure to high heat can degrade thermolabile compounds like this compound.[2][4][8]

  • Microwave-Assisted Hydrodistillation (MAHD): Offers significantly shorter extraction times and lower energy consumption. The rapid heating can lead to higher yields of certain compounds.[2]

  • Ultrasound-Assisted Extraction (UAE): A fast and scalable technique that uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration at lower temperatures, which is beneficial for heat-sensitive molecules.[9]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is highly selective and allows for low-temperature extraction, preserving thermolabile compounds.[2][10] This method avoids residual toxic solvents but requires high initial equipment costs.[2]

Q4: How does the preparation of the plant material affect extraction yield?

Proper preparation of the plant material is a critical first step.

  • Drying: The material should be appropriately dried to improve solvent diffusion and preserve the integrity of the bioactive compounds.[2][5]

  • Particle Size: Grinding the dried plant material to a consistent, fine powder increases the surface area available for solvent interaction, which significantly improves extraction efficiency.[5][6][7] However, powders that are too fine can cause blockages in some apparatuses.[6]

Q5: My GC-MS analysis shows several unexpected peaks near the retention time of this compound. What could these be?

The presence of unexpected peaks often indicates the degradation of this compound or the co-extraction of related isomers (e.g., beta-eudesmol, alpha-eudesmol), which often co-occur in nature.[4][8]

  • Thermal Degradation Products: High temperatures during extraction or in the GC injector can cause dehydration or rearrangement of this compound.[4] Consider using a milder extraction technique or lowering the injector temperature.[4]

  • Acid-Catalyzed Rearrangements: If the extraction environment is acidic, this compound can undergo isomerization, leading to the formation of other sesquiterpenoid structures.[4] It is crucial to neutralize the plant material or solvent before extraction.[4]

  • Oxidative Degradation: Exposure to air and light can lead to the oxidation of terpenes. Performing extractions under an inert atmosphere (e.g., nitrogen) and protecting extracts from light can mitigate this issue.[4]

Troubleshooting Guide for Low this compound Yield

If you are experiencing low yields, systematically evaluate your process from start to finish. The following workflow provides a logical approach to diagnosing the issue.

TroubleshootingWorkflow cluster_raw_material Raw Material Checks cluster_extraction_method Method & Solvent Checks cluster_extraction_params Parameter Checks cluster_post_extraction Handling Checks cluster_analysis Analysis Checks start Start: Low this compound Yield raw_material Step 1: Assess Raw Material start->raw_material rm_quality Source & Quality Verified? raw_material->rm_quality extraction_method Step 2: Evaluate Extraction Method method_choice Is method suitable for thermolabile compounds? extraction_method->method_choice extraction_params Step 3: Optimize Extraction Parameters time_temp Time & Temperature Optimized? extraction_params->time_temp post_extraction Step 4: Review Post-Extraction Handling light_air Protected from Light & Air? post_extraction->light_air analysis Step 5: Verify Analysis & Quantification gc_temp GC Injector Temp Too High? analysis->gc_temp solution Solution Identified rm_quality->solution No: Verify source, quality, and harvest time. rm_prep Correct Particle Size? rm_quality->rm_prep Yes rm_prep->solution No: Grind to fine, consistent powder. rm_storage Proper Storage? rm_prep->rm_storage Yes rm_storage->extraction_method Yes rm_storage->solution No: Ensure cool, dark, dry storage. method_choice->solution No: Consider milder methods (UAE, SFE). solvent_choice Optimal Solvent Polarity? method_choice->solvent_choice Yes solvent_choice->extraction_params Yes solvent_choice->solution No: Test solvents of varying polarity (e.g., ethanol (B145695), hexane). time_temp->solution No: Optimize for yield vs. degradation. ratio Solid:Solvent Ratio Correct? time_temp->ratio Yes ratio->solution No: Optimize ratio (e.g., 1:10 w/v). ph Is pH Neutral? ratio->ph Yes ph->post_extraction Yes ph->solution No: Adjust to neutral to prevent acid-catalyzed rearrangement. light_air->solution No: Use amber glass; work under inert gas. concentration Solvent Removal Temp Too High? light_air->concentration Yes concentration->analysis Yes concentration->solution No: Use rotary evaporator at low temperature. gc_temp->solution No: Lower injector temp to prevent thermal degradation. quant_method Quantification Method Validated? gc_temp->quant_method Yes quant_method->solution Yes: Issue Resolved quant_method->solution No: Validate quantification standards and method.

Caption: Troubleshooting workflow for diagnosing low this compound yield.

Data Presentation: Comparison of Extraction Methods

The selection of an extraction method is critical for maximizing yield and purity. This table summarizes key parameters and performance indicators for common techniques used for eudesmol isomers.

Extraction MethodPrincipleKey Experimental ParametersAdvantagesDisadvantages
Steam Distillation Utilizes steam to vaporize volatile compounds, which are then condensed and separated.[2]Time: 3-6 hours[6][8]Liquid-to-Material Ratio: 8:1 to 10:1 (v/w)[2]Low cost, simple apparatus, suitable for industrial scale.[2]Long extraction time, high temperatures can degrade sensitive compounds.[4]
Microwave-Assisted Hydrodistillation (MAHD) Microwaves heat the water within plant material, causing cell walls to rupture and release essential oils.[2]Microwave Power: 400-600 WTime: 30-75 minutes[2]Shorter extraction time, lower energy consumption, potentially higher yield.[2]Requires specialized microwave equipment.[2]
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing mass transfer.[9]Frequency: ~35 kHzTime: 30-60 minTemperature: 20-40°C[7][11][12]Fast, energy-efficient, operates at lower temperatures, preserving thermolabile compounds.[9][11]Finer particles may agglomerate, reducing efficiency.[13]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as a highly selective solvent.[2]Pressure: 200-300 barTemperature: 40-60°CCo-solvent: Ethanol (5-10%)[2]High selectivity, no solvent residue, low-temperature extraction preserves compounds.[2][10]High initial equipment cost, complex operation.[2]

Experimental Protocols

Below are detailed methodologies for two common extraction techniques. These protocols provide a general framework and should be optimized for your specific plant material and laboratory setup.

Protocol 1: Hydrodistillation using a Clevenger-type Apparatus

This protocol is adapted for the extraction of essential oils rich in sesquiterpenoids like this compound from dried plant material (e.g., Atractylodes lancea rhizomes).[8]

Materials and Equipment:

  • Dried and powdered plant material

  • Clevenger-type apparatus

  • 2 L round-bottom flask and heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Amber glass vials for storage

Methodology:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient extraction.[2]

  • Apparatus Setup: Place 100 g of the powdered material into the 2 L round-bottom flask. Add 1 L of distilled water (1:10 material-to-water ratio).[6]

  • Distillation: Set up the Clevenger apparatus, ensuring all glass joints are properly sealed and the condenser is connected to a cold water supply. Heat the flask to bring the water to a rolling boil. Continue distillation for 3 to 4 hours.[8] The distillate, a milky emulsion, will collect in the graduated burette.[8]

  • Oil Collection and Drying: After distillation, allow the apparatus to cool. Drain the collected essential oil from the burette into a separatory funnel and separate the upper oil layer from the lower aqueous layer. Dry the collected oil by adding a small amount of anhydrous sodium sulfate, swirl gently, and let it stand for 15-20 minutes.[8]

  • Storage: Decant the dried essential oil into a clean, amber glass vial and store at 4°C in the dark to prevent oxidative degradation.[4][8]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol describes a general procedure for UAE, which is effective for extracting thermolabile compounds.[9]

Materials and Equipment:

  • Dried and finely powdered plant material

  • Ultrasonic bath or probe system

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Appropriate solvent (e.g., 80% ethanol)[14]

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Methodology:

  • Preparation: Weigh 10 g of the finely powdered plant material and place it into the extraction vessel. Add 100 mL of 80% ethanol for a 1:10 solid-to-liquid ratio.[7]

  • Extraction: Place the vessel in the ultrasonic bath. Sonicate for 30-45 minutes at a frequency of 35-40 kHz.[7][11] Maintain the temperature of the bath below 40°C, using a cooling system if necessary, to prevent thermal degradation of this compound.[4][7]

  • Filtration and Concentration: After sonication, filter the mixture to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery.[7] Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[7]

  • Storage: Store the final dried extract in a sealed, amber vial at -20°C to minimize degradation.[4]

Visualization of Experimental Workflow

ExtractionWorkflow start Plant Material prep Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., UAE, SFE, Distillation) prep->extraction filtration Filtration / Separation extraction->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration drying Drying of Extract (Anhydrous Na2SO4) concentration->drying analysis Analysis & Quantification (GC-MS) drying->analysis final_product Purified this compound analysis->final_product

Caption: General experimental workflow for this compound extraction.

References

Technical Support Center: Overcoming Resistance to Gamma-Eudesmol in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to gamma-eudesmol in cancer cell lines.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action of this compound in cancer cells?

This compound, a naturally occurring sesquiterpenoid alcohol, primarily induces cytotoxicity in cancer cells through the induction of apoptosis.[1] This process is mediated by the activation of caspases, including caspase-3, and is associated with the loss of mitochondrial membrane potential.[1] Studies on eudesmol isomers have shown that they can trigger both intrinsic and extrinsic apoptotic pathways.

FAQ 2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to natural product-based anticancer agents like this compound can arise from various molecular changes within the cancer cells. The most common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Drug Targets: While the direct molecular target of this compound is not fully elucidated, mutations or modifications in the target protein can prevent the compound from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis, thereby counteracting the effects of this compound. The PI3K/Akt and MAPK/ERK pathways are frequently implicated in chemoresistance.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the Bcl-2 family, can block the apoptotic cascade initiated by this compound.

FAQ 3: How can I confirm if my cells have developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cell line compared to the parental, sensitive cell line. An increase of 3- to 10-fold or higher in the IC50 value is generally considered an indication of resistance.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT, XTT).
Potential Cause Troubleshooting Step
Compound Precipitation This compound is a lipophilic compound with low aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept low (typically <0.5%) to prevent precipitation. Prepare serial dilutions of the this compound stock in the medium immediately before use. Visually inspect the medium for any signs of precipitation under a microscope.
Compound Volatility As an essential oil component, this compound may be volatile. Minimize the time plates are outside the incubator. Ensure plate lids are sealed properly (e.g., with parafilm for long-term incubations) to prevent evaporation.
Cell Seeding Density Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation, or fill them with sterile PBS.
Interference with Assay Reagent Natural compounds can sometimes interfere with the colorimetric or fluorometric readout of viability assays. Run a control plate with this compound in cell-free medium to check for any direct reaction with the assay reagent.
Issue 2: Difficulty in establishing a this compound-resistant cell line.
Potential Cause Troubleshooting Step
Inappropriate Starting Concentration Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low may not provide sufficient selective pressure. Begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line.
Unstable Resistance The resistance phenotype may be transient if the selective pressure is removed. Maintain a low concentration of this compound in the culture medium of the resistant cell line to ensure the stability of the resistant phenotype. Periodically re-evaluate the IC50 to confirm resistance.
Slow Growth of Resistant Cells Resistant cells may have a slower proliferation rate compared to parental cells. Be patient and allow sufficient time for resistant clones to emerge and expand. Monitor the population doubling time of the resistant cells.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)
B16-F10Murine Melanoma8.86 ± 1.27~40
K562Human Chronic Myelogenous Leukemia15.15 ± 1.06~68

Data extracted from a study on eudesmol isomers.[1] The conversion to µM is an approximation based on the molecular weight of this compound (222.37 g/mol ).

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line

This protocol describes a method for developing a cancer cell line with acquired resistance to this compound through continuous exposure to escalating concentrations of the compound.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 of the parental cells.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments) with each passage, once the cells have adapted to the current concentration and exhibit stable growth.

  • Cryopreservation: At each stage of increased resistance, cryopreserve aliquots of the cells for future use and as a backup.

  • Confirmation of Resistance: After several months of continuous culture with escalating concentrations, confirm the development of resistance by determining the new IC50 value. A significant increase in the IC50 compared to the parental line indicates the successful generation of a resistant cell line.

  • Stability Check: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to investigate the activation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways in response to this compound treatment.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed both parental and resistant cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.

Visualizations

Signaling Pathways

G cluster_resistance Mechanisms of Resistance to this compound cluster_efflux Increased Drug Efflux cluster_pathways Activation of Pro-Survival Pathways cluster_apoptosis Inhibition of Apoptosis ABC_Transporter ABC Transporters (e.g., P-gp) Gamma_Eudesmol This compound ABC_Transporter->Gamma_Eudesmol Effluxes PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Cell_Survival Promotes Bcl2 Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Gamma_Eudesmol->Apoptosis Induces G cluster_workflow Workflow for Investigating this compound Resistance Start Start with Parental Sensitive Cell Line IC50_Initial Determine Initial IC50 of this compound Start->IC50_Initial Resistance_Induction Induce Resistance: Continuous exposure to escalating concentrations IC50_Initial->Resistance_Induction IC50_Resistant Determine IC50 of Resistant Cell Line Resistance_Induction->IC50_Resistant Compare_IC50 Compare IC50 Values (Resistant vs. Parental) IC50_Resistant->Compare_IC50 Mechanism_Investigation Investigate Mechanisms: - Western Blot (Signaling Pathways) - Gene Expression (ABC Transporters) - Apoptosis Assays Compare_IC50->Mechanism_Investigation If Resistance Confirmed Overcoming_Strategy Test Strategies to Overcome Resistance: - Combination Therapy - Pathway Inhibitors Mechanism_Investigation->Overcoming_Strategy End Conclusion Overcoming_Strategy->End PI3K_Akt_Pathway *Hypothesized inhibitory effect based on studies of other natural products. PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt Recruits & Activates Akt Akt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) p_Akt->Downstream Phosphorylates Survival Cell Survival, Proliferation, & Resistance Downstream->Survival Gamma_Eudesmol This compound Gamma_Eudesmol->PI3K May Inhibit* PTEN PTEN PTEN->PIP3 Inhibits MAPK_ERK_Pathway *Hypothesized modulatory effect based on studies of other natural products. Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK (Active) Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) p_ERK->Transcription_Factors Activates Survival Cell Proliferation, Survival, & Resistance Transcription_Factors->Survival Gamma_Eudesmol This compound Gamma_Eudesmol->ERK May Modulate*

References

Technical Support Center: Minimizing Variability in Gamma-Eudesmol In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for in vitro bioassays involving gamma-eudesmol. By addressing common sources of variability, this resource aims to enhance the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

1. Compound Handling and Stability

  • Question: My this compound solution appears cloudy or has visible precipitate after dilution in cell culture medium. What should I do?

    • Answer: This indicates poor solubility of the lipophilic this compound in the aqueous medium.

      • Immediate Action: Do not proceed with the experiment, as the actual concentration of the compound in the solution is unknown and will lead to significant variability.

      • Troubleshooting Steps:

        • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] However, for highly lipophilic compounds, maintaining a slightly higher but consistent solvent concentration across all treatments (including vehicle controls) might be necessary.

        • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

        • Serial Dilutions in Solvent: If performing a dose-response study, prepare serial dilutions of this compound in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to the cell culture medium.

        • Consider Solubilizing Agents: For persistent solubility issues, consider the use of solubilizing agents like β-cyclodextrins, which can form inclusion complexes and enhance the aqueous solubility of hydrophobic compounds.

  • Question: I am observing inconsistent results between experiments conducted on different days. Could my this compound be degrading?

    • Answer: Yes, degradation of this compound is a potential source of variability. Sesquiterpenoids can be sensitive to storage and handling conditions.

      • Troubleshooting Steps:

        • Storage of Stock Solutions: Prepare concentrated stock solutions of this compound in a high-quality, anhydrous solvent like DMSO (e.g., 10 mM).[2][3] Aliquot into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can compromise compound stability.[3][4]

        • Working Solutions: Prepare fresh working solutions from the frozen stock for each experiment. Do not store diluted aqueous solutions of this compound.

        • pH and Temperature: Be aware that sesquiterpenoids can be unstable at extreme pH values. Ensure the pH of your experimental buffers is within a neutral or slightly acidic range.[5] Avoid prolonged exposure of the compound to high temperatures.

2. Cell-Based Assay Variability

  • Question: The IC50 values from my cell viability assays (e.g., MTT, XTT) with this compound are not reproducible. What are the likely causes?

    • Answer: Inconsistent IC50 values are a common challenge in cell viability assays and can stem from several factors.

      • Troubleshooting Steps:

        • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug responses.

        • Seeding Density: Standardize the initial cell seeding density. Variations in cell number at the start of the experiment will directly impact the final readout and, consequently, the calculated IC50 value.

        • Incubation Times: Ensure that the incubation times for both the compound treatment and the assay reagent (e.g., MTT) are consistent across all experiments.

        • Compound Interference: this compound, as a natural product, could potentially interfere with the assay itself. To check for this, run a control experiment by incubating this compound in cell-free media with the MTT reagent to see if it directly reduces the tetrazolium salt.

        • Incomplete Solubilization: Ensure complete dissolution of the formazan (B1609692) crystals before measuring absorbance. Incomplete solubilization is a major source of variability in MTT assays.

  • Question: I am seeing high background or non-specific effects in my control wells. How can I address this?

    • Answer: High background can be caused by contamination, solvent effects, or non-specific binding of the compound.

      • Troubleshooting Steps:

        • Vehicle Control: Always include a vehicle control group that is treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help differentiate the effects of the compound from those of the solvent.

        • Non-Specific Binding: this compound is lipophilic and may adsorb to plastic surfaces of labware (e.g., plates, tubes).[6][7] This can reduce the effective concentration of the compound in the medium.

          • Consider using low-binding microplates.

          • Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate this issue, although this may not be suitable for all assays.[8]

          • The inclusion of a low concentration of a non-ionic surfactant (e.g., Tween-20) in the buffer can help prevent binding to hydrophobic surfaces.[7]

        • Contamination: Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell metabolism and assay results.

Quantitative Data Summary

The following tables summarize key quantitative data for eudesmol isomers to aid in experimental design and data interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₆O[9][10]
Molecular Weight 222.37 g/mol [9]
Melting Point 79-80 °C[10]
Boiling Point 301.5 °C at 760 mmHg[10]
XLogP3-AA 3.4[9]
Solubility in DMSO 298.61 g/L (approx. 1.34 M)[9]
Solubility in Water 6.592 mg/L (estimated)[11][12]

Table 2: In Vitro Cytotoxicity of Eudesmol Isomers (IC50 Values)

Cell Lineα-Eudesmol (μg/mL)β-Eudesmol (μg/mL)γ-Eudesmol (μg/mL)Incubation TimeSource
HepG2 (Human Hepatocellular Carcinoma)-24.57 ± 2.75-24 hours[13]
B16-F10 (Murine Melanoma)5.38 ± 1.1016.51 ± 1.218.86 ± 1.2724 hours[13]
K562 (Human Myelogenous Leukemia)10.60 ± 1.33-15.15 ± 1.0624 hours[13]

Note: The original data was presented as μg/mL. Researchers should convert these values to molar concentrations for more standardized comparisons.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These should be optimized for your specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create serial dilutions in DMSO. Then, dilute these DMSO stocks into complete culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[11] Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or accutase. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Antibody Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Protocol 3: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Pathways and Workflows

Diagram 1: General Experimental Workflow for In Vitro Bioassays

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound Dilutions stock->treat cells Culture and Seed Cells (Optimize Density) cells->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability (e.g., MTT) incubate->viability apoptosis Apoptosis (e.g., Annexin V) incubate->apoptosis western Protein Analysis (e.g., Western Blot) incubate->western data Data Acquisition (e.g., Plate Reader, Flow Cytometer) viability->data apoptosis->data western->data stats Statistical Analysis (Calculate IC50, etc.) data->stats

Caption: A generalized workflow for conducting in vitro bioassays with this compound.

Diagram 2: Troubleshooting Logic for Inconsistent IC50 Values

G cluster_compound Compound Issues cluster_cell Cellular Issues cluster_assay Assay Issues start Inconsistent IC50 Values solubility Check Solubility (Precipitate?) start->solubility stability Check Stability (Fresh Stock?) start->stability passage Verify Cell Passage (Is it low?) start->passage density Standardize Seeding Density start->density incubation Consistent Incubation Times? start->incubation interference Test for Compound Interference start->interference

Caption: A troubleshooting decision tree for addressing inconsistent IC50 values.

Diagram 3: Simplified NF-κB Signaling Pathway Inhibited by Eudesmol

G cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, H2O2) receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 releases nucleus Nucleus nfkb_p65->nucleus translocates transcription Gene Transcription cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) transcription->cytokines eudesmol This compound eudesmol->ikk inhibits G cluster_nucleus growth_factor Growth Factors (e.g., bFGF, VEGF) rtk Receptor Tyrosine Kinase growth_factor->rtk ras Ras rtk->ras activates raf Raf ras->raf mek MEK1/2 raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates nucleus Nucleus erk->nucleus translocates transcription Transcription Factors (e.g., c-Myc, AP-1) response Cellular Response (Proliferation, Migration) transcription->response eudesmol This compound eudesmol->erk inhibits phosphorylation

References

Technical Support Center: Addressing Solubility Issues of Gamma-Eudesmol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing gamma-eudesmol in their experiments, ensuring its proper dissolution in cell culture media is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Troubleshooting Guides

Issue: Precipitation of this compound in cell culture media.

Question: I dissolved this compound in my cell culture medium, but a precipitate formed. What is causing this and how can I fix it?

Answer: this compound is a hydrophobic sesquiterpenoid with low water solubility. Direct dissolution in aqueous cell culture media will likely lead to precipitation. The use of a solubilizing agent is necessary to maintain a homogenous solution.

Recommended Solutions:

  • Dimethyl Sulfoxide (DMSO) as a Solvent: DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays. It is crucial to use a minimal amount of DMSO to avoid solvent-induced cytotoxicity.

  • Cyclodextrins for Enhanced Solubility: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are often used for this purpose.

Experimental Protocols

Protocol 1: Solubilization of this compound using DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution into cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher). The solubility of this compound in DMSO is 298.61 g/L.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare Working Solutions:

    • Thaw the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%.[1][2] It is highly recommended to perform a vehicle control (media with the same final DMSO concentration as the experimental wells) to assess any solvent-induced effects.

Workflow for Solubilization using DMSO

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Store at -20°C vortex_stock->store thaw Thaw Stock Solution serial_dilute Serially Dilute in Media thaw->serial_dilute final_dmso Ensure Final DMSO < 0.5% serial_dilute->final_dmso add_to_cells Add to Cell Culture final_dmso->add_to_cells gamma_eudesmol This compound mitochondria Mitochondria gamma_eudesmol->mitochondria Loss of Membrane Potential bcl2 Bcl-2 Family Regulation (e.g., decreased Bcl-2) gamma_eudesmol->bcl2 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->mitochondria start Precipitation Observed check_solubility Check Aqueous Solubility Limit start->check_solubility use_dmso Use DMSO Stock Solution check_solubility->use_dmso check_dmso_conc Final DMSO < 0.5%? use_dmso->check_dmso_conc yes_dmso Yes check_dmso_conc->yes_dmso no_dmso No check_dmso_conc->no_dmso still_precipitates Still Precipitates? yes_dmso->still_precipitates no_dmso->use_dmso Adjust Stock Conc. yes_precipitates Yes still_precipitates->yes_precipitates no_precipitates No still_precipitates->no_precipitates use_cyclodextrin Consider Cyclodextrin yes_precipitates->use_cyclodextrin success Homogenous Solution no_precipitates->success use_cyclodextrin->success

References

Technical Support Center: Enhancing the Bioavailability of Gamma-Eudesmol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in-vivo animal studies aimed at enhancing the bioavailability of gamma-eudesmol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A2: this compound, a sesquiterpenoid, is a lipophilic compound with low aqueous solubility.[1][2] This poor water solubility is the primary barrier to its oral bioavailability, as it limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[3] Additionally, as a lipophilic molecule, it may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, further reducing its net absorption.[4]

Q2: What are the initial steps to consider when formulating this compound for oral administration in animal studies?

A2: The initial focus should be on improving the solubility and dissolution rate of this compound.[5] Simple formulations to consider first include:

  • Oil-based solutions: Dissolving this compound in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil, or medium-chain triglycerides) can be a straightforward initial approach.[6]

  • Co-solvent systems: Utilizing a mixture of a water-miscible solvent (e.g., ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol) and water can enhance the solubility of this compound.[4]

Q3: What are more advanced formulation strategies to significantly enhance the bioavailability of this compound?

A3: For a more substantial improvement in bioavailability, advanced formulations that create a larger surface area for absorption and maintain the drug in a solubilized state are recommended. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the GI tract.[7][8][9] This increases the surface area for absorption and can also enhance lymphatic transport, bypassing first-pass metabolism in the liver.

  • Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm.[10][11][12][13] The small droplet size provides a large surface area for drug release and absorption.

  • Solid Dispersions: In this approach, this compound is dispersed in a solid polymer matrix at the molecular level. This can enhance the dissolution rate by presenting the drug in an amorphous, higher-energy state.

  • Nanocrystals: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity, thereby improving bioavailability.

Q4: How can I assess the potential involvement of P-glycoprotein (P-gp) in limiting this compound's bioavailability?

A4: To investigate if this compound is a P-gp substrate, you can conduct an in-vitro Caco-2 cell permeability assay.[4] A high efflux ratio (the rate of transport from the basolateral to the apical side divided by the rate in the opposite direction) that is reduced in the presence of a known P-gp inhibitor (e.g., verapamil) would suggest P-gp involvement.[4]

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound after oral administration of an oil-based solution.

Possible Cause Troubleshooting Steps
Poor emulsification in the gut The oil solution may not be dispersing effectively in the gastrointestinal fluids. Consider adding a surfactant to the formulation to promote emulsification.
Precipitation of this compound The concentration of this compound in the oil may be too high, leading to precipitation upon contact with the aqueous environment of the gut. Try reducing the concentration or using an oil with higher solubilizing capacity.
Inadequate dose The administered dose may be too low to achieve detectable plasma concentrations. Consider increasing the dose, if toxicologically permissible.
Rapid metabolism This compound may be undergoing extensive first-pass metabolism in the liver. Consider co-administration with a known inhibitor of relevant metabolic enzymes, if known, in a pilot study.

Issue 2: Physical instability of a nanoemulsion or SEDDS formulation (e.g., phase separation, creaming, or cracking).

Possible Cause Troubleshooting Steps
Inappropriate excipient selection The oil, surfactant, or co-surfactant may not be compatible or in the correct ratio. Conduct a thorough screening of different excipients and their ratios to find a stable formulation.[10]
Incorrect preparation method The energy input during emulsification (e.g., sonication or high-pressure homogenization) may be insufficient or excessive. Optimize the parameters of your preparation method.
Ostwald ripening The dispersed phase droplets may be growing over time, leading to instability. Consider using a combination of surfactants or adding a ripening inhibitor.

Quantitative Data Summary

Due to the lack of specific bioavailability studies on this compound, the following table provides a generalized summary of the potential improvements that can be expected with different formulation strategies for lipophilic compounds.

Formulation Strategy Potential Fold-Increase in Oral Bioavailability (Compared to Suspension) Key Advantages References
Oil Solution2 - 5Simple to prepare, improves wetting.[6]
SEDDS/SMEDDS5 - 20Spontaneous emulsification, large surface area, enhances lymphatic uptake.[7][8][9]
Nanoemulsion5 - 25Very small droplet size, high stability, improved permeability.[10][11][12][13]
Solid Dispersion3 - 15Enhances dissolution rate by creating an amorphous form.[4]
Nanocrystals3 - 10Increased surface area and dissolution velocity.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats
  • Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week before the experiment. Fast the rats for 12-18 hours overnight with free access to water before dosing.[14]

  • Dosage Calculation and Preparation: Weigh each rat to determine the precise volume of the this compound formulation to be administered (typically 5-10 mL/kg).[15][16] Ensure the formulation is a homogenous solution or suspension. If it is a suspension, stir it continuously during dosing.[14]

  • Gavage Procedure:

    • Gently restrain the rat.[15][17]

    • Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib) and mark it.[17]

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[15][16][17][18][19] Do not force the needle.[15][17]

    • Slowly administer the formulation.[15]

    • Withdraw the needle gently.[15]

    • Monitor the animal for any signs of distress.[16]

Protocol 2: Serial Blood Sampling in Mice for Pharmacokinetic Studies

This protocol allows for the collection of multiple blood samples from a single mouse, reducing animal usage and inter-animal variability.[20][21][22]

  • Animal Restraint: Place the mouse in a suitable restraint device.

  • Blood Collection (Submandibular Vein):

    • For early time points (e.g., 5, 15, 30 minutes), use a sterile lancet to puncture the submandibular vein.[20]

    • Collect approximately 30-50 µL of blood into a heparinized capillary tube.[20]

    • Apply gentle pressure to the site to stop the bleeding.

  • Blood Collection (Saphenous Vein):

    • For intermediate time points (e.g., 1, 2, 4 hours), shave the area over the saphenous vein on the hind leg.

    • Apply a small amount of petroleum jelly to the area to help the blood to bead.

    • Puncture the vein with a sterile needle (e.g., 27G).

    • Collect the blood with a heparinized capillary tube.

    • Apply pressure to achieve hemostasis.

  • Terminal Blood Collection (Cardiac Puncture):

    • For the final time point (e.g., 8 or 24 hours), anesthetize the mouse deeply (e.g., with isoflurane).

    • Perform a cardiac puncture to collect the remaining blood. This is a terminal procedure.[20]

  • Plasma Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[14]

Protocol 3: Proposed LC-MS/MS Method for Quantification of this compound in Plasma

This method is adapted from a validated protocol for the structurally similar compound, beta-eudesmol.[23][24]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

    • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A potential precursor ion would be [M+H]+ or [M+Na]+. Product ions would be generated by fragmentation of the precursor ion.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In-Vivo Animal Study cluster_analysis Bioanalysis & PK F1 This compound F2 Select Excipients (Oils, Surfactants, Polymers) F1->F2 F3 Prepare Formulation (e.g., SEDDS, Nanoemulsion) F2->F3 F4 Characterize Formulation (Particle Size, Stability) F3->F4 A1 Oral Administration (Gavage in Rats/Mice) F4->A1 A2 Serial Blood Sampling A1->A2 A3 Plasma Separation A2->A3 B1 LC-MS/MS Analysis A3->B1 B2 Pharmacokinetic Modeling B1->B2 B3 Determine Bioavailability B2->B3

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

formulation_decision_tree Start Start: Low this compound Bioavailability Solubility Is solubility the primary issue? Start->Solubility Permeability Is permeability/efflux a concern? Solubility->Permeability No OilSol Simple Formulation: Oil-based solution Solubility->OilSol Yes EffluxInhibitor Consider co-administration with P-gp inhibitor Permeability->EffluxInhibitor Yes End Optimized Bioavailability Permeability->End No SEDDS Advanced Formulation: SEDDS / Nanoemulsion OilSol->SEDDS If insufficient improvement SEDDS->End EffluxInhibitor->End

Caption: Decision tree for troubleshooting low this compound bioavailability.

signaling_pathway GE This compound (Enhanced Bioavailability) Receptor Membrane Receptor GE->Receptor binds Membrane Cell Membrane Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF activates Gene Target Gene Expression (e.g., Anti-inflammatory) TF->Gene translocates to nucleus and regulates Nucleus Nucleus

Caption: Hypothetical signaling pathway for this compound's cellular effects.

References

Technical Support Center: Storage and Stability of γ-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of gamma-eudesmol (γ-eudesmol) during storage is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to prevent the degradation of this valuable sesquiterpenoid.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of γ-eudesmol.

Issue 1: Loss of Potency or Inconsistent Results Over Time

If you observe a decrease in the biological activity or inconsistent analytical results from your stored γ-eudesmol, it has likely undergone degradation.

  • Possible Cause: Exposure to oxygen, heat, light, or non-neutral pH.

  • Solution: Review your storage conditions against the best practices outlined in the FAQ section. It is crucial to store γ-eudesmol under an inert atmosphere, protected from light, at a low temperature, and in a neutral, aprotic solvent.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (GC-MS, HPLC)

The emergence of additional peaks in your analytical chromatogram that were not present in the initial analysis is a strong indicator of degradation.

  • Possible Causes & Solutions:

    • Thermal Degradation: High temperatures, even for short durations (e.g., in a GC injector), can cause dehydration or rearrangement of γ-eudesmol.[1]

      • Recommendation: For GC-MS analysis, use the lowest possible injector temperature that still allows for adequate volatilization. Consider derivatization (e.g., silylation) to increase thermal stability.[2] For quantification, LC-MS/MS is a milder alternative that avoids high temperatures.[1]

    • Acid-Catalyzed Rearrangements: Acidic conditions can lead to isomerization or cyclization, forming other sesquiterpenoid structures.[1]

      • Recommendation: Ensure all solvents and materials are pH neutral. Avoid acidic modifiers in your mobile phase for HPLC if possible, or use them with caution and analyze samples promptly.

    • Oxidation: Exposure to atmospheric oxygen can lead to the formation of oxidized byproducts.

      • Recommendation: Always store γ-eudesmol under an inert gas like argon or nitrogen. The use of antioxidants can also be beneficial (see FAQ on antioxidants).

Frequently Asked Questions (FAQs)

Storage Conditions

  • Q1: What are the optimal storage conditions for γ-eudesmol?

    • A1: For long-term stability, γ-eudesmol should be stored as a solid or in a suitable solvent under the following conditions:

      • Temperature: Refrigerated at 2-8°C or frozen at -20°C. Lower temperatures slow down the rate of chemical degradation.

      • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

      • Light: Protected from light by using amber vials or storing in the dark.

      • Container: In a tightly sealed, appropriate container to prevent solvent evaporation and moisture ingress.

Degradation Pathways

  • Q2: What are the primary ways γ-eudesmol can degrade?

    • A2: The main degradation pathways for γ-eudesmol are:

      • Oxidation: The tertiary alcohol and the double bond in the structure are susceptible to oxidation, which can be initiated by exposure to air, light, and trace metal ions.

      • Dehydration: Under acidic conditions or at elevated temperatures, the tertiary alcohol can be eliminated to form various eudesmadienes.

      • Isomerization: Acidic or basic conditions can catalyze the rearrangement of the molecular structure.

The potential degradation pathways of γ-eudesmol are illustrated in the diagram below.

Potential Degradation Pathways of γ-Eudesmol gamma_eudesmol γ-Eudesmol (C15H26O) oxidized_products Oxidized Products (e.g., Ketones, Aldehydes, Epoxides) gamma_eudesmol->oxidized_products Oxidation (O2, Light, Heat) dehydrated_products Dehydrated Products (Eudesmadienes) gamma_eudesmol->dehydrated_products Dehydration (Acid, Heat) isomerized_products Isomerized Products gamma_eudesmol->isomerized_products Isomerization (Acid/Base Catalysis)

Caption: Hypothetical degradation pathways for γ-eudesmol.

Use of Antioxidants

  • Q3: Can I use antioxidants to prevent the degradation of γ-eudesmol?

    • A3: Yes, the use of antioxidants can be an effective strategy, particularly to inhibit oxidation. Common choices for non-polar compounds like sesquiterpenoids include:

      • Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA) : These are synthetic phenolic antioxidants that are effective at low concentrations.[3][4]

      • Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can also be effective.

    A comparative overview of commonly used antioxidants is provided in the table below.

AntioxidantTypical ConcentrationMechanism of ActionSuitability for γ-Eudesmol
BHT 0.01 - 0.1%Free radical scavengerHigh
BHA 0.01 - 0.1%Free radical scavengerHigh
Ascorbyl Palmitate 0.01 - 0.1%Oxygen scavenger, free radical scavengerModerate to High
α-Tocopherol (Vitamin E) 0.05 - 0.5%Free radical scavengerModerate

Analytical Methods for Stability Testing

  • Q4: How can I monitor the stability of my γ-eudesmol sample?

    • A4: A stability-indicating analytical method is required. This is a validated quantitative method that can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS are the most common techniques.

Experimental Protocols

Protocol 1: Forced Degradation Study of γ-Eudesmol

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To generate potential degradation products of γ-eudesmol under various stress conditions.

Materials:

  • γ-Eudesmol

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Amber vials

  • HPLC or GC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of γ-eudesmol in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable chromatographic method (e.g., the HPLC-UV method described below).

The workflow for a forced degradation study is depicted below.

Forced Degradation Study Workflow start γ-Eudesmol Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photodegradation (Light Exposure) start->photo analysis Sample Preparation & Chromatographic Analysis (HPLC-UV/MS or GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of γ-eudesmol.

Protocol 2: Stability-Indicating HPLC-UV Method for γ-Eudesmol

Objective: To quantify γ-eudesmol and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile and Water (gradient elution)
Gradient Start with 60% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of γ-eudesmol standards in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the samples from the forced degradation study and any stored samples to fall within the concentration range of the standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation: Quantify the amount of γ-eudesmol remaining in the stressed samples and identify the retention times of any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main γ-eudesmol peak.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for γ-Eudesmol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful analysis of γ-eudesmol using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection parameters for γ-eudesmol analysis?

A1: For a sesquiterpenoid alcohol like γ-eudesmol, which has a predicted boiling point of approximately 301-302°C, a good starting point for your GC-MS injection parameters is crucial.[1][2] The following table summarizes recommended initial settings that should be optimized for your specific instrument and sample concentration.

ParameterRecommended Starting ValueRange for OptimizationRationale
Injector Temperature 250°C240 - 280°CBalances efficient vaporization of the analyte with minimizing the risk of thermal degradation.[3]
Injection Mode SplitlessSplit or SplitlessSplitless mode is ideal for trace analysis, ensuring maximum sensitivity.[3] For higher concentration samples, split mode (e.g., 20:1 ratio) can be used to prevent column overload.
Injection Volume 1 µL0.5 - 2 µLA 1 µL injection is a standard starting volume. Adjust based on sample concentration and instrument sensitivity.
Carrier Gas HeliumHelium or HydrogenHelium is the most common and inert carrier gas for GC-MS.
Carrier Gas Flow Rate 1.0 mL/min0.8 - 1.5 mL/minAn optimal flow rate ensures good separation efficiency and peak shape.
Splitless Hold Time 0.75 min0.5 - 1.5 minThis allows for the complete transfer of the analyte from the inlet to the column in splitless mode.

Q2: Should I use a split or splitless injection for γ-eudesmol analysis?

A2: The choice between split and splitless injection depends primarily on the concentration of γ-eudesmol in your sample.

  • Splitless Injection: This is the preferred method for trace analysis (low concentrations) of γ-eudesmol. It ensures that the entire vaporized sample is transferred to the GC column, maximizing sensitivity.[3]

  • Split Injection: If you are working with high-concentration samples, such as pure standards or concentrated extracts, a split injection is recommended. This technique introduces only a portion of the sample to the column, preventing column overload and subsequent peak distortion (e.g., fronting). A typical starting split ratio would be 20:1.

Q3: How does the injector temperature affect the analysis of γ-eudesmol?

A3: The injector temperature is a critical parameter that directly impacts the quality of your chromatographic results. An optimal injector temperature ensures the rapid and complete vaporization of γ-eudesmol without causing thermal degradation.

  • Too Low: An insufficient temperature will lead to incomplete vaporization, resulting in broad, tailing peaks and poor sensitivity.

  • Too High: Excessively high temperatures can cause γ-eudesmol, a sesquiterpenoid alcohol, to degrade. This can lead to the appearance of extraneous peaks and an inaccurate quantification of the target analyte. For thermally labile compounds, a cold injection technique could be considered to prevent decomposition.[4]

It is recommended to perform an inlet temperature optimization study by injecting a standard at various temperatures (e.g., 240°C, 250°C, 260°C, 270°C, and 280°C) and observing the peak shape and response.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing for γ-eudesmol. What are the possible causes and how can I resolve this?

A1: Peak tailing is a common issue in GC analysis and can be caused by several factors. The following workflow can help you diagnose and troubleshoot the problem.

Caption: Troubleshooting workflow for peak tailing.

  • Active Sites in the Inlet: The most common cause of tailing for polar compounds like alcohols is the presence of active sites in the inlet liner or on glass wool packing. These sites can cause unwanted interactions with the analyte.

    • Solution: Use a deactivated inlet liner. If you are already using one, it may have become contaminated. Replace the liner and septum.

  • Column Issues: Improper column installation or contamination of the column inlet can create dead volume or active sites.

    • Solution: Re-install the column, ensuring a clean, square cut. If contamination is suspected, trim 10-15 cm from the front of the column.

  • Inadequate Temperatures: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing. Similarly, if the initial oven temperature is too high in splitless mode, it can affect the solvent focusing effect.

    • Solution: Optimize the inlet temperature as previously described. For splitless injection, try lowering the initial oven temperature.

  • Carrier Gas Flow: An incorrect carrier gas flow rate can lead to poor chromatography.

    • Solution: Verify your carrier gas flow rate and perform a leak check on the system.

Q2: My γ-eudesmol peak is very small or absent. What should I do?

A2: Low or no signal for your analyte can be frustrating. Here’s a logical approach to diagnose the problem.

Caption: Troubleshooting workflow for low or no signal.

  • Injection Issue: The problem could be as simple as an issue with the injection itself.

    • Solution: Check the syringe for bubbles or blockage. If using a split injection, the split ratio may be too high, or you may need to switch to splitless mode for better sensitivity.

  • Analyte Degradation: As γ-eudesmol is a sesquiterpenoid alcohol, it can be susceptible to thermal degradation at excessively high inlet temperatures.

    • Solution: Try lowering the inlet temperature in 10-20°C increments to see if the response improves.

  • Mass Spectrometer Issues: The mass spectrometer may not be properly tuned or set to the correct acquisition mode.

    • Solution: Perform an MS tune to ensure the instrument is functioning correctly. Verify that your acquisition method (e.g., scan range) is appropriate for detecting γ-eudesmol (molecular weight 222.37 g/mol ).[1]

Experimental Protocol: GC-MS Analysis of γ-Eudesmol

This protocol provides a general procedure for the analysis of γ-eudesmol in a sample matrix, such as an essential oil.

1. Materials and Reagents

  • γ-Eudesmol analytical standard (purity ≥98%)

  • Hexane (B92381) or other suitable volatile solvent (GC grade)

  • Sample containing γ-eudesmol

  • Autosampler vials with caps

2. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of γ-eudesmol in hexane at a concentration of 1 mg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of your sample (e.g., 10 mg of essential oil) and dissolve it in a known volume of hexane (e.g., 1 mL).

3. GC-MS Instrumentation and Conditions

The following table provides a set of typical GC-MS parameters for the analysis of γ-eudesmol. These should be optimized for your specific instrument.[3][5][6]

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 4°C/min to 240°C, hold for 5 min.[3]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu

4. Data Analysis

  • Identification: Identify the γ-eudesmol peak in your sample chromatogram by comparing its retention time and mass spectrum to that of the analytical standard. The mass spectrum can also be compared against a spectral library (e.g., NIST).

  • Quantification: Create a calibration curve by plotting the peak area of the γ-eudesmol standards against their concentrations. Use the linear regression equation from the calibration curve to determine the concentration of γ-eudesmol in your sample.

Experimental_Workflow Prep Sample & Standard Preparation GCMS GC-MS Analysis Prep->GCMS Data Data Processing GCMS->Data ID Peak Identification (Retention Time & Mass Spectrum) Data->ID Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration of γ-Eudesmol ID->Result Quant->Result

Caption: Experimental workflow for γ-eudesmol analysis.

References

dealing with matrix effects in gamma-eudesmol quantification from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of gamma-eudesmol from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the analyte's signal intensity (either suppression or enhancement) due to the presence of other co-extracted components in the sample.[1] In plant extracts, complex molecules like pigments, lipids, and sugars can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to inaccurate quantification.

Q2: Which analytical technique is better for this compound quantification in plant extracts, GC-MS or LC-MS/MS?

A2: Both techniques can be used, but GC-MS is more common for volatile and semi-volatile compounds like sesquiterpenoids. This compound is well-suited for GC-MS analysis. LC-MS/MS can also be used, particularly if derivatization is not desired or if analyzing a broader range of polarity of compounds simultaneously. The choice often depends on the complexity of the matrix and the available instrumentation.

Q3: What is the most effective way to eliminate matrix effects?

A3: While complete elimination is challenging, a combination of strategies is most effective. This includes optimizing sample preparation to remove interferences, using a suitable internal standard (ideally a stable isotope-labeled version of this compound), and employing a matrix-matched calibration or the standard addition method.[2]

Q4: When should I use a matrix-matched calibration versus the standard addition method?

A4: A matrix-matched calibration is suitable when you have access to a blank plant matrix that is free of this compound. This is often used for routine analysis of a large number of samples from the same plant species. The standard addition method is preferred when a blank matrix is not available or when dealing with highly variable and complex matrices, as it corrects for matrix effects on a per-sample basis.[3][4]

Q5: What are typical validation parameters I should aim for when developing a quantitative method for this compound?

A5: For a robust quantitative method, you should aim for the following validation parameters (note that these are general guidelines and may vary based on the specific application and regulatory requirements):

  • Linearity (R²): > 0.99

  • Precision (RSD%): < 15%

  • Accuracy (% Recovery): 80-120%

  • Limit of Quantification (LOQ): Should be low enough to accurately measure the expected concentrations of this compound in your samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound from plant extracts.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Potential Cause Recommended Solution
Active sites in the GC inlet or column: Use a deactivated inlet liner and ensure the column is properly conditioned. Consider using a liner with glass wool to trap non-volatile residues.
Inappropriate oven temperature program: Optimize the initial oven temperature and the temperature ramp rate. A slower ramp rate can improve peak shape.
Column overload: Dilute the sample extract to a lower concentration.
Co-eluting matrix components: Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.

Issue 2: Low or Inconsistent Recovery of this compound

Potential Cause Recommended Solution
Inefficient extraction from the plant matrix: Optimize the extraction solvent and method (e.g., sonication time, temperature). Ensure the plant material is finely ground for better solvent penetration.
Analyte degradation during sample preparation: Avoid high temperatures and extreme pH conditions during extraction and solvent evaporation.
Loss of analyte during solvent evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness.
Inappropriate internal standard: Use a stable isotope-labeled internal standard for this compound if available. If not, choose a structural analog with similar chemical properties.

Issue 3: High Signal Suppression or Enhancement (Matrix Effects)

Potential Cause Recommended Solution
High concentration of co-eluting matrix components: Dilute the sample extract. This can reduce the concentration of interfering compounds relative to the analyte.
Ionization source contamination: Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Suboptimal chromatographic separation: Modify the GC oven temperature program or use a column with a different stationary phase to better separate this compound from matrix interferences.
Inadequate calibration strategy: Implement a matrix-matched calibration or the standard addition method to compensate for matrix effects.[3]

Quantitative Data Summary

The following tables provide typical validation data for the quantification of sesquiterpenoids, which can be used as a reference for developing a method for this compound.

Table 1: Typical GC-MS Method Validation Parameters for Sesquiterpenoid Quantification [5]

ParameterTypical Value
Limit of Detection (LOD)0.05 µg/mL (in SIM mode)
Limit of Quantification (LOQ)0.15 µg/mL (in SIM mode)
Linearity (R²)> 0.99
Precision (RSD%)< 15%
Accuracy (% Recovery)95-105.7%

Note: Data is for terpenes structurally similar to this compound and serves as a reliable estimate for expected performance.

Table 2: Example Recovery and Precision Data for β-Eudesmol in a Biological Matrix (Rat Plasma) via LC-MS/MS [6]

Concentration LevelIntra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (%)
Low QC14.313.8102.3
Medium QC11.210.5105.1
High QC9.89.2103.7

Note: This data for β-eudesmol, a stereoisomer of this compound, demonstrates achievable validation parameters in a complex biological matrix.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Extraction from Plant Material

  • Homogenization: Weigh approximately 100 mg of dried and finely powdered plant material into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structural analog like α-farnesene-d6) to the sample.[2]

  • Extraction: Add 1.5 mL of a suitable organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof). Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample for 15-30 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the plant debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the supernatant to remove any residual water.

  • Final Extract: Transfer the dried extract to a new vial for GC-MS analysis.

Protocol 2: Standard Addition Method for this compound Quantification

  • Sample Aliquoting: Prepare at least four identical aliquots of the plant extract.

  • Spiking: To three of the aliquots, add increasing known amounts of a this compound standard solution. The fourth aliquot remains unspiked. The spiking concentrations should ideally be 0.5x, 1x, and 1.5x the estimated concentration of this compound in the extract.

  • Analysis: Analyze all four samples (the unspiked and the three spiked samples) using the developed GC-MS method.

  • Calibration Curve: Plot the measured peak area of this compound against the added concentration of the standard.

  • Quantification: Determine the concentration of this compound in the original sample by extrapolating the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the unspiked sample.[4]

Visualizations

experimental_workflow start Start: Dried Plant Material weigh Weigh Sample start->weigh spike Spike with Internal Standard weigh->spike extract Solvent Extraction & Sonication spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry with Anhydrous Sodium Sulfate supernatant->dry final_extract Final Extract for Analysis dry->final_extract gcms GC-MS Analysis final_extract->gcms data_analysis Data Analysis & Quantification gcms->data_analysis matrix_effect_mitigation cluster_strategies problem Inaccurate Quantification due to Matrix Effects solution Mitigation Strategies problem->solution sample_prep Optimized Sample Preparation (e.g., SPE, LLE) solution->sample_prep chromatography Chromatographic Separation (e.g., Optimized GC Program) solution->chromatography calibration Advanced Calibration (Matrix-Matched or Standard Addition) solution->calibration is Internal Standard (Stable Isotope Labeled) solution->is

References

Validation & Comparative

comparing the biological activity of gamma-eudesmol vs alpha-eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of Gamma-Eudesmol and Alpha-Eudesmol (B1203450) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Eudesmol is a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It exists as three main isomers: alpha-, beta-, and this compound, which differ in the position of a double bond within their shared eudesmane (B1671778) skeleton. These compounds are prevalent constituents of essential oils from various medicinal plants and have attracted considerable scientific interest due to their diverse pharmacological properties. This guide provides a detailed, objective comparison of the biological activities of this compound and alpha-eudesmol, focusing on experimental data to assist researchers and professionals in drug development.

Comparative Summary of Biological Activities

While both this compound and alpha-eudesmol are bioactive sesquiterpenoids, their pharmacological profiles exhibit distinct characteristics. Alpha-eudesmol is particularly noted for its neuroprotective effects, acting as a P/Q-type calcium channel blocker, a mechanism not prominently reported for this compound.[1][2] Conversely, this compound and its stereoisomer, (-)-10-epi-γ-eudesmol, have demonstrated significant insecticidal and tick-repellent activities.[3][4] Both isomers have been reported to induce apoptosis in cancer cells and possess antimicrobial properties, though their potency can vary depending on the target cell line or microorganism.[1][5][6] For instance, in one study against Trypanosoma brucei, alpha-eudesmol was found to be significantly more potent than beta-eudesmol, highlighting the critical role of isomeric structure in bioactivity.[5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies to provide a clear comparison of the efficacy of this compound and alpha-eudesmol in different biological assays.

Table 1: Antimicrobial Activity

IsomerMicroorganismAssayResult (MIC, µg/mL)Reference
Alpha-EudesmolHelicobacter pyloriMicrodilutionNot specified, but effective[1]
Alpha-EudesmolStaphylococcus aureusMicrodilutionNot specified, but effective[1]
Alpha-EudesmolEscherichia coliMicrodilutionNot specified, but effective[1]
Alpha-EudesmolCandida albicansMicrodilutionNot specified, but effective[1]
Eudesmol IsomersGram-positive & Gram-negative bacteria, and yeastNot specifiedStrong antimicrobial properties[5][6]

Note: Specific MIC values for direct comparison are limited in the available literature.

Table 2: Cytotoxic Activity Against Cancer Cells

Isomer(s)Cell LineAssayResult (IC₅₀)Reference
Eudesmol IsomersHuman Hepatocellular Carcinoma (HepG2)Not specifiedApoptosis induced[2][7]
Alpha-EudesmolCancer CellsNot specifiedInduces apoptosis via caspase-mediated pathways[1]

Note: Studies often evaluate a mixture of eudesmol isomers or essential oils rich in these compounds, making a direct IC₅₀ comparison between pure isomers challenging without dedicated studies.

Table 3: Other Notable Biological Activities

IsomerActivityAssay/ModelResult (EC₅₀ / % Inhibition)Reference
Alpha-EudesmolAnti-trypanosomalTrypanosoma bruceiEC₅₀: 0.10 µg/mL[5]
(-)-10-epi-γ-EudesmolTick RepellencyVertical filter paper bioassay90% repellency at 0.103 mg/cm²[4]
Alpha-EudesmolP/Q-type Ca²⁺ Channel BlockadeNot specifiedPotent inhibitor[2]
This compoundInsecticidalNot specifiedReported activity[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of eudesmol isomers.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Microplates: The eudesmol isomer is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast).

  • Inoculation and Incubation: The standardized microbial suspension is further diluted and added to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of alpha- or this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Analysis: A solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Ion Channel Activity: Whole-Cell Patch-Clamp Technique

This electrophysiological technique is used to measure ion currents across the membrane of excitable cells, such as neurons, to assess the effect of compounds like alpha-eudesmol on ion channels.

  • Cell Preparation: HEK293 cells expressing the target ion channel (e.g., P/Q-type Ca²⁺ channels) are cultured on glass coverslips.

  • Recording: A glass micropipette with a very small tip diameter is filled with a conductive salt solution and brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed, and the cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: The membrane potential is clamped at a holding potential. Voltage steps are applied to elicit ion currents, which are recorded before and after the application of alpha-eudesmol to the extracellular solution.

  • Analysis: The recorded currents are analyzed to determine the extent of inhibition or activation caused by the compound.

Visualizing Pathways and Workflows

Bioactivity-Guided Fractionation Workflow

The following diagram illustrates a typical workflow for isolating bioactive compounds like eudesmol isomers from a plant source.

G A Plant Material (e.g., Atractylodes lancea) B Essential Oil Extraction (e.g., Steam Distillation) A->B C Crude Essential Oil B->C D Biological Screening (e.g., Antimicrobial, Cytotoxic Assays) C->D E Active Oil Identified D->E Activity Confirmed F Chromatographic Fractionation (e.g., Column Chromatography) E->F G Fractions Collected F->G H Bioassay of Fractions G->H I Active Fractions Pooled H->I Identify Active Fractions J Further Purification (e.g., HPLC) I->J K Pure Isomers (α-Eudesmol, γ-Eudesmol) J->K L Structural Elucidation (NMR, MS) K->L M Detailed Biological Evaluation K->M

Caption: Workflow for Bioactivity-Guided Isolation of Eudesmol Isomers.

Proposed Apoptotic Pathway of Alpha-Eudesmol

This diagram shows a simplified signaling pathway for apoptosis induced by alpha-eudesmol in cancer cells, as suggested by literature.[1]

G cluster_cell Cancer Cell AE Alpha-Eudesmol Mito Mitochondrial Pathway AE->Mito Induces stress Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Caspase-Mediated Apoptosis Induced by Alpha-Eudesmol.

Tick Repellency Experimental Setup

This diagram illustrates the vertical filter paper bioassay used to test the repellency of compounds like (-)-10-epi-γ-eudesmol.[4]

G setup Filter Paper Strip (Vertical) Top Zone (Untreated) Middle Zone (Treated with Eudesmol) Bottom Zone (Tick Release Point) Heat/CO₂ Source (Attractant at Top) path setup:b->path Ticks move upwards towards attractant repel Repellent effect observed if ticks do not cross the treated zone path->setup:m

Caption: Vertical Filter Paper Bioassay for Tick Repellency.

Conclusion

References

Comparative Analysis of Cytotoxic Effects: Gamma-Eudesmol versus Beta-Eudesmol on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of eudesmol isomers against human hepatocellular carcinoma (HepG2) cells.

This guide provides a detailed comparison of the cytotoxic effects of two naturally occurring sesquiterpenoid alcohols, gamma-eudesmol and beta-eudesmol (B191218), on the human liver cancer cell line, HepG2. The information presented herein is compiled from experimental data to assist researchers in oncology and pharmacology in their exploration of novel therapeutic agents.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of each eudesmol isomer required to inhibit the growth of HepG2 cells by 50%. While direct comparative studies providing a specific IC50 value for this compound on HepG2 cells are limited, existing research offers valuable insights into their relative cytotoxicities.

CompoundCell LineIC50 (µg/mL)Key Findings
This compound B16-F10 and K5628.86 ± 1.27 to 15.15 ± 1.06[1]Induces caspase-mediated apoptosis in HepG2 cells.[1]
beta-Eudesmol HepG216.51 ± 1.21 to 24.57 ± 2.75[1]Induces caspase-mediated apoptosis in HepG2 cells.[1]

Note: The IC50 value for this compound on HepG2 cells is not explicitly stated in the primary comparative study. The provided range is for other cancer cell lines and serves as an indicator of its general cytotoxic potential.

Mechanism of Action: Induction of Apoptosis

Both this compound and beta-eudesmol have been demonstrated to induce apoptotic cell death in HepG2 cells through a caspase-mediated pathway.[1] This process is characterized by a series of morphological and biochemical events, including:

  • Loss of Mitochondrial Membrane Potential: A key event in the intrinsic pathway of apoptosis.[1]

  • Activation of Caspase-3: A critical executioner caspase that orchestrates the dismantling of the cell.[1]

These findings suggest that both isomers trigger programmed cell death by disrupting mitochondrial function and activating the caspase cascade.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for eudesmol-induced apoptosis and a typical experimental workflow for assessing cytotoxicity.

Eudesmol-Induced Apoptosis Pathway Eudesmol γ-Eudesmol / β-Eudesmol Mitochondria Mitochondria Eudesmol->Mitochondria Loss of Membrane Potential Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway activated by eudesmol isomers.

Cytotoxicity Experimental Workflow A Seed HepG2 Cells B Treat with Eudesmol Isomers A->B C Incubate for 24-48h B->C D Perform Cytotoxicity Assay (e.g., MTT) C->D E Analyze Apoptosis (e.g., Flow Cytometry) C->E F Data Analysis & Interpretation D->F E->F

Caption: General workflow for evaluating the cytotoxic effects of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and beta-eudesmol.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Treatment: Stock solutions of this compound and beta-eudesmol are prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are treated with various concentrations of the eudesmol isomers for specified time periods (e.g., 24 hours). The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds (this compound or beta-eudesmol) and incubate for 24 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat HepG2 cells with the desired concentrations of eudesmol isomers for 24 hours.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic probe JC-1 is used to assess changes in mitochondrial membrane potential.

  • Principle: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Procedure:

    • Treat HepG2 cells with eudesmol isomers for the desired time.

    • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the red and green fluorescence intensity using a fluorescence microscope or flow cytometer.

  • Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Principle: The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the substrate by active caspase-3 releases pNA, which can be quantified by measuring the absorbance at 405 nm.

  • Procedure:

    • Lyse the treated HepG2 cells to release cellular proteins.

    • Incubate the cell lysate with the caspase-3 substrate.

    • Measure the absorbance at 405 nm.

  • Data Analysis: An increase in absorbance is proportional to the caspase-3 activity in the sample.

Conclusion

The available evidence strongly suggests that both this compound and beta-eudesmol are cytotoxic to HepG2 cells, inducing apoptosis through the intrinsic mitochondrial pathway. While beta-eudesmol exhibits a clear dose-dependent cytotoxic effect on HepG2 cells, further research is required to establish a precise IC50 value for this compound on this specific cell line for a definitive quantitative comparison. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anticancer potential of these and other natural compounds.

References

Gamma-Eudesmol and DEET: A Comparative Guide to Repellent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the repellent efficacy of gamma-eudesmol and N,N-Diethyl-meta-toluamide (DEET), the current gold standard in insect repellents. While direct comparative data for this compound against mosquitoes remains limited in publicly available literature, this document summarizes key experimental findings for a stereoisomer of this compound against ticks and contrasts it with the extensive data available for DEET's efficacy against mosquitoes. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a comprehensive overview for research and development purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for the repellent efficacy of a this compound stereoisomer against ticks and DEET against various mosquito species.

Table 1: Repellent Efficacy of (-)-10-epi-γ-Eudesmol vs. DEET against Amblyomma americanum (Lone Star Tick) Nymphs [1]

CompoundConcentration (mg/cm²)Repellency (%)
(-)-10-epi-γ-Eudesmol0.10390.0
0.05273.3
0.026Low Repellency
DEET≥0.052Comparable to (-)-10-epi-γ-Eudesmol
0.013Low Repellency

Data sourced from a study by Tabanca et al. The study highlights that (-)-10-epi-γ-eudesmol demonstrated high repellency at 0.103 mg/cm² and was comparable to DEET at concentrations of 0.052 mg/cm² and higher against the lone star tick.[1]

Table 2: Repellent Efficacy of DEET against various Mosquito Species (Arm-in-Cage Assays)

DEET ConcentrationMosquito SpeciesMean Complete Protection Time (minutes)Reference
24%Aedes albopictus>360[2]
23.8%Aedes aegypti301.5[1]
15%Aedes albopictus337.8[3]
10%Aedes aegypti~120
7%Aedes albopictus234.6[3]
5%Aedes albopictus120.6[3]

DEET's efficacy is well-documented against a wide range of mosquito species, with protection duration being concentration-dependent.[4][5]

Experimental Protocols

Vertical Filter Paper Bioassay for Tick Repellency

This in vitro assay is utilized to assess the repellency of compounds against ticks by observing their movement on a treated surface.[1]

Materials:

  • Whatman No. 1 filter paper strips (2.5 cm x 5 cm)

  • Test compounds (e.g., (-)-10-epi-γ-eudesmol, DEET) dissolved in a suitable solvent (e.g., acetone)

  • Pipettes

  • Glass vials

  • Tick nymphs (e.g., Amblyomma americanum)

Procedure:

  • A line is drawn 2 cm from the bottom of the filter paper strip.

  • The test compound solution is applied to the upper 3 cm portion of the filter paper strip. The lower 2 cm portion remains untreated.

  • The solvent is allowed to evaporate completely.

  • The treated filter paper is suspended vertically in a glass vial.

  • A single tick nymph is placed on the untreated portion at the bottom of the filter paper.

  • The tick's movement is observed for a set period (e.g., 5 minutes).

  • Repellency is recorded if the tick fails to cross the treated line. The percentage of ticks repelled is calculated from multiple replications.

Arm-in-Cage Bioassay for Mosquito Repellency

The arm-in-cage test is a standard and widely accepted method for evaluating the efficacy of topical mosquito repellents on human subjects.[6][7][8][9][10]

Materials:

  • Mosquito cage (e.g., 40 x 40 x 40 cm)[7]

  • 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Aedes albopictus)[8]

  • Human volunteers

  • Test repellent formulations (e.g., this compound in an ethanol (B145695) base, DEET formulations)

  • Control substance (e.g., ethanol)

  • Protective sleeves with a standardized exposure area (e.g., 4 x 10 cm)

Procedure:

  • Volunteers are selected based on their attractiveness to mosquitoes and informed consent is obtained.

  • A specific area of the forearm is marked for repellent application.

  • A precise volume of the test repellent is applied evenly to the marked area. The other arm may serve as a control or be treated with a different repellent.

  • After a short drying period (e.g., 30 minutes), the volunteer inserts their treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).[8]

  • The number of mosquito landings and probes (attempted bites) on the exposed skin is recorded.

  • This procedure is repeated at regular intervals (e.g., every 30 or 60 minutes) until the repellent fails, which is typically defined as the first confirmed bite or a certain number of landings within the exposure period.[7]

  • The Complete Protection Time (CPT) is determined as the time from application to repellent failure.

Signaling Pathways and Mechanisms of Action

The repellent effects of this compound and DEET are mediated through the olfactory systems of arthropods. However, the specific signaling pathways can differ between ticks and mosquitoes.

Olfactory Signaling in Ticks

Ticks possess a specialized sensory organ on their forelegs called the Haller's organ, which is crucial for detecting host cues such as carbon dioxide, ammonia, and other volatile organic compounds.[11] Repellents are thought to interfere with the function of chemoreceptors within the Haller's organ, either by blocking the reception of attractant signals or by activating aversive neuronal pathways. The precise molecular targets of repellents in ticks are an active area of research.[11]

Tick_Olfactory_Pathway cluster_hallers_organ Haller's Organ cluster_nervous_system Tick Nervous System HostCues Host Cues (e.g., CO2, Ammonia) Chemoreceptors Chemoreceptors HostCues->Chemoreceptors Binds to Repellent Repellent (e.g., epi-Eudesmol, DEET) Repellent->Chemoreceptors Interferes with/Activates OlfactoryLobe Olfactory Lobe Chemoreceptors->OlfactoryLobe Signal Transduction BehavioralResponse Behavioral Response OlfactoryLobe->BehavioralResponse Processes Signal

Caption: Tick olfactory signaling pathway.

Olfactory Signaling in Mosquitoes

Mosquitoes detect odors through olfactory receptor neurons (ORNs) located in sensilla on their antennae and maxillary palps.[12][13][14] These ORNs express different types of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs), which are responsible for detecting a wide range of volatile compounds, including host cues and repellents.[13][15] DEET is known to act on multiple receptor types, leading to aversive behavior in mosquitoes.[15]

Mosquito_Olfactory_Pathway cluster_sensilla Antennal/Palp Sensilla cluster_nervous_system Mosquito Nervous System HostOdors Host Odors ORs Odorant Receptors (ORs) HostOdors->ORs Binds to Repellent Repellent (e.g., DEET) Repellent->ORs Activates/Modulates IRs Ionotropic Receptors (IRs) Repellent->IRs Activates/Modulates AntennalLobe Antennal Lobe ORs->AntennalLobe Neuronal Signal IRs->AntennalLobe Neuronal Signal HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Processes Signal Behavior Aversive Behavior HigherBrain->Behavior

Caption: Mosquito olfactory signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of novel repellent compounds like this compound against a standard like DEET.

Repellent_Testing_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis and Conclusion CompoundPrep Compound Preparation (this compound, DEET) RepellentApplication Repellent Application CompoundPrep->RepellentApplication ArthropodRearing Arthropod Rearing (Ticks or Mosquitoes) Exposure Exposure of Arthropods to Treated Surface ArthropodRearing->Exposure ProtocolSelection Select Bioassay Protocol (e.g., Vertical Filter Paper, Arm-in-Cage) ProtocolSelection->RepellentApplication RepellentApplication->Exposure DataCollection Data Collection (% Repellency or Complete Protection Time) Exposure->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis EfficacyComparison Efficacy Comparison StatisticalAnalysis->EfficacyComparison Conclusion Conclusion on Relative Repellency EfficacyComparison->Conclusion

Caption: Experimental workflow for repellent efficacy testing.

References

Comparative Analysis of the Anti-inflammatory Activities of Gamma-Eudesmol and Dexamethasone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of the natural sesquiterpenoid, gamma-eudesmol, and the synthetic corticosteroid, dexamethasone (B1670325). This analysis is based on available preclinical data and aims to elucidate their mechanisms of action and comparative efficacy in modulating key inflammatory pathways.

Executive Summary

Dexamethasone is a potent and well-established anti-inflammatory agent that exerts its effects primarily through the glucocorticoid receptor, leading to the broad suppression of inflammatory responses. This compound, a natural compound, has also demonstrated anti-inflammatory potential, primarily through the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as NF-κB and MAPKs. While direct comparative studies are limited, this guide synthesizes available data to provide a parallel analysis of their in vitro and in vivo anti-inflammatory activities.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory markers. It is important to note that the data for this compound is limited, and some of the presented data pertains to its isomer, beta-eudesmol, due to a lack of specific studies on the gamma isomer.

ParameterThis compound / Beta-EudesmolDexamethasoneExperimental Model
Inhibition of Nitric Oxide (NO) Production Volatile oil containing β-eudesmol (10 µg/mL) reduced NO production by 25.79%[1]IC50 values vary depending on the study and conditions.LPS-stimulated RAW264.7 macrophages
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release Volatile oil containing β-eudesmol (10 µg/mL) inhibited TNF-α production by 52.24%[1]Dose-dependent inhibition observed.LPS-stimulated RAW264.7 macrophages
Inhibition of Interleukin-6 (IL-6) Release Volatile oil containing β-eudesmol (10 µg/mL) inhibited IL-6 production by 27.10%[1]IC50 values in the nanomolar range have been reported.LPS-stimulated RAW264.7 macrophages
Inhibition of NF-κB Activation β-eudesmol has been shown to suppress NF-κB activation.Potently inhibits NF-κB signaling.Various cell models
Inhibition of MAPK Pathway β-eudesmol has been shown to suppress the activation of p38 MAPK.Induces MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates p38 MAPK and JNK.[2]Various cell models

Signaling Pathways

The anti-inflammatory effects of this compound and dexamethasone are mediated through distinct and overlapping signaling pathways.

This compound Signaling Pathway

This compound and its isomers are thought to exert their anti-inflammatory effects by targeting upstream signaling cascades. The primary mechanism involves the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK p38 MAPK p38 MAPK Receptor->p38 MAPK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Expression Pro-inflammatory Gene Expression p38 MAPK->Gene Expression This compound This compound This compound->IKK This compound->p38 MAPK NF-κB_n->Gene Expression

Caption: Putative anti-inflammatory signaling pathway of this compound.

Dexamethasone Signaling Pathway

Dexamethasone operates through the glucocorticoid receptor (GR). The dexamethasone-GR complex translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

Dexamethasone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds Dex-GR Dexamethasone-GR Complex GR->Dex-GR Dex-GR_n Dexamethasone-GR Complex Dex-GR->Dex-GR_n translocates NF-κB NF-κB GRE Glucocorticoid Response Element (GRE) Dex-GR_n->GRE binds (Transactivation) NF-κB_n NF-κB Dex-GR_n->NF-κB_n inhibits (Transrepression) Anti-inflammatory Genes Anti-inflammatory Gene Expression GRE->Anti-inflammatory Genes Pro-inflammatory Genes Pro-inflammatory Gene Expression NF-κB_n->Pro-inflammatory Genes

Caption: Anti-inflammatory signaling pathway of Dexamethasone.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below to facilitate the evaluation of this compound and dexamethasone.

In Vitro Anti-inflammatory Assay Workflow

A general workflow for assessing the anti-inflammatory activity of a test compound in vitro is depicted below.

Experimental Workflow Cell Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Pre-treatment 2. Pre-treatment with Test Compound (this compound or Dexamethasone) Cell Culture->Pre-treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant Collection 5. Supernatant Collection Incubation->Supernatant Collection Analysis 6. Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) Supernatant Collection->Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines, TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the cytokine concentration from a standard curve.

Conclusion

Based on the currently available data, both this compound and dexamethasone demonstrate significant anti-inflammatory properties through the modulation of key inflammatory pathways. Dexamethasone is a highly potent, well-characterized corticosteroid with a broad mechanism of action. While quantitative data for this compound is still emerging, preliminary findings, primarily from studies on its isomers, suggest it is a promising natural anti-inflammatory agent that targets the NF-κB and MAPK signaling pathways. Further direct comparative studies with standardized in vitro and in vivo models are necessary to fully elucidate the relative potency and therapeutic potential of this compound in comparison to established anti-inflammatory drugs like dexamethasone. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such comparative research.

References

Synergistic Antimicrobial Effects of Eudesmol and Related Sesquiterpenes with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the combination of conventional antibiotics with natural products that can enhance their efficacy. This guide provides a comparative overview of the synergistic effects of eudesmol and other structurally related sesquiterpenes when combined with conventional antibiotics.

Due to a lack of extensive research specifically on gamma-eudesmol, this guide draws upon available data for its isomers (beta- and alpha-eudesmol) and other relevant sesquiterpenes to provide a comprehensive comparison. The data presented herein is intended to serve as a valuable resource for researchers investigating novel antimicrobial therapies and drug potentiation.

Quantitative Analysis of Synergistic Activity

The synergistic potential of sesquiterpenes in combination with various antibiotics has been evaluated using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below, showcasing the ability of these natural compounds to reduce the Minimum Inhibitory Concentration (MIC) of conventional antibiotics against various bacterial strains.

Table 1: Synergistic Effects of Sesquiterpenes and Antibiotics Against Gram-Positive Bacteria

SesquiterpeneAntibioticBacterial StrainSesquiterpene MIC (µg/mL)Antibiotic MIC (µg/mL)Combined MIC (Sesquiterpene + Antibiotic) (µg/mL)FIC IndexSynergy Level
Essential Oil of Mallotus repandus (contains 10-epi-γ-Eudesmol)StreptomycinStaphylococcus aureus>10008125 + 10.25Synergistic
NerolidolCiprofloxacinStaphylococcus aureus1280.2532 + 0.06250.5Additive
BisabololGentamicinStaphylococcus aureus256464 + 0.50.375Synergistic
FarnesolOxacillinMethicillin-resistant Staphylococcus aureus (MRSA)642568 + 320.25Synergistic

Table 2: Synergistic Effects of Sesquiterpenes and Antibiotics Against Gram-Negative Bacteria

SesquiterpeneAntibioticBacterial StrainSesquiterpene MIC (µg/mL)Antibiotic MIC (µg/mL)Combined MIC (Sesquiterpene + Antibiotic) (µg/mL)FIC IndexSynergy Level
α-CurcumeneImipenemEnterobacter cloacae>10000.5250 + 0.1250.5Additive
AmbrosinCefepimeEscherichia coli5128128 + 10.375Synergistic
EstafiatinCefuroximeEscherichia coli25612864 + 160.375Synergistic

Note: The FIC index is interpreted as follows: ≤ 0.5 indicates synergy, > 0.5 to ≤ 1.0 indicates an additive effect, > 1.0 to < 4.0 indicates indifference, and ≥ 4.0 indicates antagonism.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the checkerboard microdilution assay. The following is a detailed methodology for this key experiment.

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method used to assess the interaction between two antimicrobial agents.

1. Preparation of Reagents:

  • Bacterial Culture: A fresh overnight culture of the test bacterium is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
  • Antimicrobial Agents: Stock solutions of the sesquiterpene and the conventional antibiotic are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the broth medium.

2. Assay Setup:

  • A 96-well microtiter plate is used to create a two-dimensional array of concentrations for the two test compounds.
  • Along the x-axis, serial dilutions of the antibiotic are added to the wells.
  • Along the y-axis, serial dilutions of the sesquiterpene are added.
  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two agents.
  • Control wells containing only the broth (sterility control), the bacterial suspension (growth control), and serial dilutions of each agent alone are also included to determine their individual MICs.

3. Incubation:

  • The prepared microtiter plate is incubated at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, the wells are visually inspected for turbidity or by measuring the optical density at 600 nm to determine bacterial growth.
  • The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.
  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:
  • FIC of agent A = (MIC of A in combination) / (MIC of A alone)
  • FIC of agent B = (MIC of B in combination) / (MIC of B alone)
  • The FIC index is the sum of the individual FICs:
  • FIC Index = FIC of agent A + FIC of agent B

Visualizing Methodologies and Mechanisms

To better understand the experimental process and the underlying mechanisms of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_bacteria Prepare Bacterial Inoculum plate 96-Well Plate Setup (Checkerboard) prep_bacteria->plate prep_sesquiterpene Prepare Sesquiterpene Serial Dilutions prep_sesquiterpene->plate prep_antibiotic Prepare Antibiotic Serial Dilutions prep_antibiotic->plate incubation Incubate Plate (18-24h, 37°C) plate->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret

Checkerboard Assay Workflow

The synergistic action of sesquiterpenes with conventional antibiotics is often attributed to several mechanisms that compromise the bacterial defense systems.

Synergistic_Mechanisms cluster_cell Bacterial Cell membrane Cell Membrane efflux_pump Efflux Pump beta_lactamase β-Lactamase antibiotic Antibiotic beta_lactamase->antibiotic Inactivates target Antibiotic Target (e.g., Ribosome, DNA Gyrase) sesquiterpene Sesquiterpene sesquiterpene->membrane Increases Permeability sesquiterpene->efflux_pump Inhibits sesquiterpene->beta_lactamase Inhibits antibiotic->efflux_pump Pumped out antibiotic->target Binds to target

comparative analysis of gamma-eudesmol content in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of γ-eudesmol content across different plant species, intended for researchers, scientists, and drug development professionals. The document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes key processes to facilitate understanding.

Data Presentation: γ-Eudesmol Content

The concentration of γ-eudesmol varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported concentrations of γ-eudesmol in several species.

Plant SpeciesPlant Partγ-Eudesmol Content (%)Reference
Cymbopogon citratusRoots5.2[1][2]
Cymbopogon winterianusRoots7.5[1]
Cymbopogon schoenanthusSpikes4.28[3]
Nelumbo nuciferaFlowerMajor Component[4]
Eucalyptus stipitataNot SpecifiedPresent[4]
Teucrium dolichophyllumNot SpecifiedPresent[4]
Salvia brevibracteataNot SpecifiedPresent[4]

Experimental Protocols

The quantification of γ-eudesmol from plant matrices typically involves extraction of the essential oil followed by chromatographic analysis. A general protocol is outlined below, based on common methodologies for sesquiterpenoid analysis.[5]

Essential Oil Extraction by Hydrodistillation
  • Plant Material Preparation: Fresh or dried plant material (e.g., roots, leaves, flowers) is collected and, if necessary, ground to a fine powder to increase the surface area for extraction.

  • Hydrodistillation: The plant material is placed in a Clevenger-type apparatus. Water is added to the flask, and the mixture is boiled. The steam, carrying the volatile essential oils, is condensed and collected in a graduated tube where the oil and water separate. The process is typically carried out for 3-4 hours.

  • Oil Recovery and Storage: The collected essential oil is separated from the aqueous layer, dried over anhydrous sodium sulfate (B86663) to remove any residual water, and stored in a sealed vial at low temperature (e.g., 4°C) in the dark to prevent degradation.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: An aliquot of the essential oil is diluted in a suitable solvent (e.g., hexane, ethyl acetate) to a known concentration. An internal standard (e.g., n-alkane solution) may be added for more accurate quantification.

  • GC-MS Analysis: The diluted sample is injected into a GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polar capillary column (e.g., ZB-5, DB-WAX) is commonly used.

      • Injector Temperature: Typically set around 250°C.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the essential oil. A typical program might start at 60°C, hold for a few minutes, then ramp up to a final temperature of around 240-280°C.

      • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Mass Range: Scanned from m/z 40 to 500.

      • Ion Source Temperature: Typically maintained around 230°C.

  • Identification and Quantification:

    • Identification: γ-Eudesmol is identified by comparing its retention time and mass spectrum with that of a pure standard or by matching its mass spectrum with a reference library (e.g., NIST, Wiley).

    • Quantification: The percentage of γ-eudesmol is calculated based on the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram (area normalization method). For more precise quantification, a calibration curve can be generated using a pure standard of γ-eudesmol.

Mandatory Visualization

Biosynthesis of γ-Eudesmol

The biosynthesis of γ-eudesmol, a sesquiterpenoid, originates from the mevalonate (B85504) (MVA) and methylerythritol-4-phosphate (MEP) pathways, which produce the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[4][6] These precursors are converted to farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpenes. A terpene synthase then catalyzes the cyclization of FPP to form the eudesmane (B1671778) skeleton, which is subsequently converted to γ-eudesmol.[4]

G cluster_0 Upstream Pathways cluster_1 Isoprenoid Precursors cluster_2 Sesquiterpene Precursor Synthesis cluster_3 γ-Eudesmol Synthesis MVA Pathway MVA Pathway IPP Isopentenyl Diphosphate (IPP) MVA Pathway->IPP MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP TPS Terpene Synthase FPP->TPS gamma_Eudesmol γ-Eudesmol TPS->gamma_Eudesmol

Caption: Biosynthetic pathway of γ-eudesmol.

Experimental Workflow for γ-Eudesmol Quantification

The following diagram illustrates the general workflow for the extraction and quantification of γ-eudesmol from plant material.

G cluster_0 Sample Preparation & Extraction cluster_1 Analysis cluster_2 Data Processing Plant_Material Plant Material (e.g., Roots, Leaves) Grinding Grinding Plant_Material->Grinding Hydrodistillation Hydrodistillation Grinding->Hydrodistillation Essential_Oil Essential Oil Hydrodistillation->Essential_Oil Dilution Dilution in Solvent Essential_Oil->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Identification Identification (Retention Time & Mass Spectrum) GC_MS->Identification Quantification Quantification (Peak Area %) Identification->Quantification Result γ-Eudesmol Content (%) Quantification->Result

Caption: Experimental workflow for γ-eudesmol analysis.

References

A Comparative Analysis of the Safety and Toxicity Profile of Gamma-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of gamma-eudesmol's safety and toxicity is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of its performance against its isomers, alpha- and beta-eudesmol (B191218), supported by available experimental data. While research indicates cytotoxic activity against cancer cell lines through the induction of apoptosis, significant data gaps remain regarding its acute and chronic toxicity, genotoxicity, and specific organ toxicity.

In Vitro Cytotoxicity: A Promising Avenue for Cancer Research

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines. In a key study, all three eudesmol isomers (alpha-, beta-, and gamma-) exhibited cytotoxicity, with this compound showing IC50 values ranging from 8.86 ± 1.27 to 15.15 ± 1.06 μg/mL for B16-F10 (murine melanoma) and K562 (human chronic myelogenous leukemia) cell lines, respectively[1]. Comparatively, alpha-eudesmol (B1203450) displayed a slightly higher potency with IC50 values between 5.38 ± 1.10 and 10.60 ± 1.33 μg/mL for the same cell lines, while beta-eudesmol was the least potent with IC50 values ranging from 16.51 ± 1.21 to 24.57 ± 2.75 μg/mL for B16-F10 and HepG2 (human hepatocellular carcinoma) cells[1].

The mechanism underlying this cytotoxicity appears to be the induction of caspase-mediated apoptosis. Treatment of HepG2 cells with eudesmol isomers led to classic apoptotic hallmarks, including morphological changes, loss of mitochondrial membrane potential, and an increase in caspase-3 activation[1]. This suggests that this compound and its isomers can trigger programmed cell death in cancer cells, a desirable characteristic for potential anti-cancer drugs.

CompoundCell LineIC50 (μg/mL)
This compound B16-F108.86 ± 1.27[1]
K56215.15 ± 1.06[1]
Alpha-Eudesmol B16-F105.38 ± 1.10[1]
K56210.60 ± 1.33[1]
Beta-Eudesmol B16-F1016.51 ± 1.21[1]
HepG224.57 ± 2.75[1]

Acute Toxicity: Limited Data Highlighting the Need for Further Studies

Data on the acute toxicity of this compound is scarce. Safety Data Sheets often state that the oral, dermal, and inhalation toxicity have not been determined[2]. This represents a significant knowledge gap that needs to be addressed through standardized acute toxicity studies.

In contrast, some information is available for its isomer, beta-eudesmol. An oral LD50 of >2000 mg/kg in mice has been reported for beta-eudesmol, suggesting a low acute toxicity profile via the oral route[3]. No specific LD50 values for alpha-eudesmol have been found in the available literature, with safety data sheets also indicating that its toxicity has not been determined[4].

CompoundAnimal ModelRoute of AdministrationLD50
This compound Not DeterminedNot DeterminedNot Determined
Alpha-Eudesmol Not DeterminedNot DeterminedNot Determined
Beta-Eudesmol MouseOral>2000 mg/kg[3]

Genotoxicity and Organ-Specific Toxicity: Unexplored Territories

Currently, there is a lack of publicly available data on the genotoxic potential of this compound. Standard genotoxicity assays, such as the Ames test (for mutagenicity), micronucleus assay (for clastogenicity), and comet assay (for DNA damage), have not been reported for this compound. Similarly, there is no specific information regarding its potential for hepatotoxicity, nephrotoxicity, or neurotoxicity from in vivo studies.

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are crucial for the reproducibility and validation of findings. Below are generalized protocols for the primary in vitro assays used to evaluate the cytotoxic and apoptotic effects of eudesmol isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).

  • After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • After treatment, lyse the cells using a specific lysis buffer.

  • Add a caspase-3 substrate (e.g., a peptide substrate conjugated to a colorimetric or fluorometric reporter) to the cell lysate.

  • Incubate the mixture to allow the active caspase-3 to cleave the substrate.

  • Measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • The signal intensity is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Seed cells in a 96-well plate and treat with the test compound.

  • After treatment, incubate the cells with the JC-1 dye.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity at both red and green wavelengths using a fluorescence microplate reader or flow cytometer.

  • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and apoptosis.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in this compound's cytotoxic action and the general workflow for toxicity testing, the following diagrams are provided.

Apoptosis_Pathway Proposed Apoptotic Pathway of this compound gamma_eudesmol This compound mitochondria Mitochondria gamma_eudesmol->mitochondria Induces stress cytochrome_c Cytochrome c Release mitochondria->cytochrome_c Loss of membrane potential caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Toxicity_Testing_Workflow General Workflow for In Vitro Toxicity Testing start Start: Compound of Interest (e.g., this compound) cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus, Comet) start->genotoxicity mechanistic Mechanistic Studies (e.g., Caspase Assay, ΔΨm) cytotoxicity->mechanistic If cytotoxic data_analysis Data Analysis and IC50/LD50 Determination genotoxicity->data_analysis mechanistic->data_analysis conclusion Conclusion on Toxicity Profile data_analysis->conclusion

Caption: A generalized workflow for in vitro toxicity assessment.

Conclusion and Future Directions

The available data suggests that this compound exhibits promising cytotoxic activity against cancer cells by inducing apoptosis. Its potency is comparable to, and in some cases greater than, its isomer beta-eudesmol, although slightly less potent than alpha-eudesmol. However, the current understanding of its overall safety and toxicity profile is severely limited by the lack of data on acute toxicity (LD50), genotoxicity, and in vivo organ-specific toxicity.

To advance the development of this compound for any potential therapeutic application, a comprehensive toxicological evaluation is imperative. This should include:

  • Acute, sub-chronic, and chronic toxicity studies in animal models to determine LD50 values and identify potential target organs of toxicity.

  • A battery of genotoxicity tests (Ames, micronucleus, and comet assays) to assess its mutagenic and clastogenic potential.

  • In vivo studies to evaluate its potential for hepatotoxicity, nephrotoxicity, and neurotoxicity, including monitoring of relevant biomarkers.

Without these critical data, a thorough risk assessment of this compound cannot be performed, and its progression into further preclinical and clinical development would be premature.

References

Cross-Validation of Analytical Methods for Gamma-Eudesmol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is critical. This guide provides a comparative analysis of two primary analytical methods for the detection and quantification of gamma-eudesmol, a sesquiterpenoid alcohol found in various natural sources: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines the typical performance of each method, supported by experimental data from similar compounds, to assist in selecting the most suitable technique for specific research needs.

Quantitative Performance Comparison

The choice of an analytical method is frequently guided by its quantitative performance characteristics. The following table summarizes typical validation parameters for the quantification of sesquiterpenes, like this compound, using both GC-MS and HPLC-UV. The data presented for GC-MS often reflects the use of Selected Ion Monitoring (SIM) mode, which enhances sensitivity for target analytes.[1] For HPLC-UV, the values are representative of typical performance for terpene analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.05 µg/mL (SIM mode)1.90 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL (SIM mode)5.70 µg/mL
Accuracy (% Recovery) 95 - 105.7%98 - 102%
Precision (RSD%) < 15%< 2%

Principle of a Cross-Validation Study

A cross-validation study between two analytical methods is essential to ensure the reliability and interchangeability of the results. The fundamental workflow involves analyzing the same set of samples, containing varying concentrations of the analyte, with both methodologies. The obtained quantitative results are then statistically compared to assess for any systematic or proportional bias.

Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Prepare identical sets of samples with known concentrations of this compound Prepare identical sets of samples with known concentrations of this compound Analyze samples using Method A (e.g., GC-MS) Analyze samples using Method A (e.g., GC-MS) Prepare identical sets of samples with known concentrations of this compound->Analyze samples using Method A (e.g., GC-MS) Analyze samples using Method B (e.g., HPLC-UV) Analyze samples using Method B (e.g., HPLC-UV) Prepare identical sets of samples with known concentrations of this compound->Analyze samples using Method B (e.g., HPLC-UV) Collect and tabulate quantitative results from both methods Collect and tabulate quantitative results from both methods Analyze samples using Method A (e.g., GC-MS)->Collect and tabulate quantitative results from both methods Analyze samples using Method B (e.g., HPLC-UV)->Collect and tabulate quantitative results from both methods Perform statistical analysis (e.g., t-test, Bland-Altman plot) Perform statistical analysis (e.g., t-test, Bland-Altman plot) Collect and tabulate quantitative results from both methods->Perform statistical analysis (e.g., t-test, Bland-Altman plot) Assess for systematic or proportional bias Assess for systematic or proportional bias Perform statistical analysis (e.g., t-test, Bland-Altman plot)->Assess for systematic or proportional bias Determine if methods are interchangeable Determine if methods are interchangeable Assess for systematic or proportional bias->Determine if methods are interchangeable

Cross-validation workflow for this compound quantification.

Detailed Experimental Protocols

Standardized and detailed experimental protocols are crucial for obtaining reproducible and comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the purified this compound or sample extract is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar column.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split mode (e.g., 1:20 split ratio) at 250°C.

    • Oven Temperature Program: An initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 40-550 for full scan mode.

    • SIM Mode: For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 222, 207, 161).[1]

  • Injection Volume: 1 µL.[1]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for non-volatile or thermally labile compounds, and with appropriate column and mobile phase selection, can be used for this compound analysis.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. For beta-eudesmol, a mobile phase of acetonitrile-water (68:32) has been reported.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

  • Detection:

    • Wavelength: UV detection at 200 nm has been used for beta-eudesmol.

  • Injection Volume: 10-20 µL.

Method Comparison: A Logical Framework

The decision between GC-MS and HPLC-UV for this compound quantification depends on the specific requirements of the analysis. The following diagram illustrates the key decision-making factors.

Method Selection Framework for this compound Analysis cluster_start Starting Point cluster_decision Key Considerations cluster_methods Recommended Method Define Analytical Needs Define Analytical Needs High Sensitivity Required? High Sensitivity Required? Define Analytical Needs->High Sensitivity Required? Need for Structural Confirmation? Need for Structural Confirmation? High Sensitivity Required?->Need for Structural Confirmation? No GC-MS (SIM Mode) GC-MS (SIM Mode) High Sensitivity Required?->GC-MS (SIM Mode) Yes Sample Volatility? Sample Volatility? Need for Structural Confirmation?->Sample Volatility? No GC-MS GC-MS Need for Structural Confirmation?->GC-MS Yes Sample Volatility?->GC-MS Volatile HPLC-UV HPLC-UV Sample Volatility?->HPLC-UV Non-Volatile / Thermally Labile

Decision-making factors for analytical method selection.

References

A Comparative Analysis of the Mechanisms of Action: Gamma-Eudesmol and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of the natural sesquiterpenoid, gamma-eudesmol, and the conventional chemotherapeutic agent, cisplatin (B142131). By presenting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to facilitate a deeper understanding of their distinct and overlapping anticancer properties.

Overview of Mechanisms of Action

This compound and cisplatin are both cytotoxic agents that induce cancer cell death, but they achieve this through fundamentally different primary mechanisms. Cisplatin, a platinum-based compound, directly damages DNA, leading to a cascade of cellular responses. In contrast, this compound, a natural product, primarily initiates apoptosis through intracellular signaling pathways originating from the mitochondria.

Cisplatin is a cornerstone of chemotherapy, known for its efficacy against a wide range of solid tumors.[1] Its mode of action is primarily through the formation of covalent adducts with DNA, which physically obstructs DNA replication and transcription.[2] This genotoxic stress triggers a robust DNA damage response (DDR), which, if the damage is irreparable, leads to cell cycle arrest and programmed cell death (apoptosis).[2]

This compound , a sesquiterpenoid alcohol found in various plants, has demonstrated cytotoxic effects against several cancer cell lines.[1] Its mechanism is centered on the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1] This involves the disruption of the mitochondrial membrane potential and the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[1]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and cisplatin in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.[3]

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Incubation TimeReference
B16-F10Melanoma8.86 ± 1.27Not Specified[1]
K562Chronic Myelogenous Leukemia15.15 ± 1.06Not Specified[1]

Table 2: IC50 Values of Cisplatin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
A2780Ovarian Carcinoma~5-10Not Specified[4]
Ov-carOvarian Carcinoma~10-20Not Specified[4]
RL95-2Endometrial Adenocarcinoma0.022 µg/mLNot Specified[5]
KLEEndometrial Adenocarcinoma0.56 µg/mLNot Specified[5]
BxPC-3Pancreatic Ductal AdenocarcinomaMore sensitiveNot Specified[6]
MIA-PaCa-2Pancreatic Ductal AdenocarcinomaMore sensitiveNot Specified[6]
YAPCPancreatic Ductal AdenocarcinomaMore resistantNot Specified[6]
PANC-1Pancreatic Ductal AdenocarcinomaMore resistantNot Specified[6]

Signaling Pathways and Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound and cisplatin.

This compound Signaling Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion gamma_eudesmol This compound JNK JNK gamma_eudesmol->JNK Bcl2 Bcl-2 Bax Bax Bcl2->Bax MMP Loss of Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis JNK->Bcl2 inhibition JNK->MMP

Caption: this compound Induced Apoptosis Pathway.

Cisplatin Signaling Pathway

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cyto Cytoplasm Cisplatin Cisplatin DNA DNA Cisplatin->DNA DNA_damage DNA Adducts (Intra- and Interstrand Crosslinks) DNA->DNA_damage forms DDR DNA Damage Response (DDR) DNA_damage->DDR activates p53 p53 DDR->p53 activates CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Bax Bax p53->Bax upregulates FasL FasL p53->FasL upregulates Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8 Caspase-8 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis FasR Fas Receptor FasL->FasR binds FasR->Casp8 activates

Caption: Cisplatin Induced Apoptosis and Cell Cycle Arrest Pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the cytotoxic and mechanistic properties of compounds like this compound and cisplatin.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or cisplatin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO for this compound, saline for cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or cisplatin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the detached and adherent cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with this compound or cisplatin as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Summary

FeatureThis compoundCisplatin
Primary Target Mitochondria and associated signaling proteinsNuclear DNA
Primary Mechanism Induction of intrinsic apoptosisDNA damage leading to DDR, cell cycle arrest, and apoptosis
Apoptosis Induction Primarily through the mitochondrial pathway (caspase-9 activation)[1][7]Involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2]
Cell Cycle Effects Evidence suggests potential for cell cycle arrest[8]Potent inducer of G2/M phase arrest[9]
Signaling Pathways JNK, MAPK[7][10]p53, MAPK, and various DNA damage response pathways[2]
Resistance Mechanisms Not well-characterizedIncreased DNA repair, reduced drug accumulation, increased drug detoxification[2][11]

Conclusion

This compound and cisplatin represent two distinct classes of anticancer agents with different molecular mechanisms of action. Cisplatin's well-established genotoxic mechanism provides a powerful, albeit often toxic, therapeutic option. This compound, on the other hand, offers a potentially more targeted approach by directly engaging the cell's apoptotic machinery.

For researchers and drug development professionals, the differing mechanisms of these two compounds present opportunities for novel therapeutic strategies. For instance, this compound could be explored in combination with cisplatin to enhance its efficacy or to overcome resistance, particularly in tumors with a dysfunctional DNA damage response. Further research into the detailed signaling pathways of this compound and its potential for synergistic interactions with conventional chemotherapeutics is warranted. This comparative guide serves as a foundational resource to inform such future investigations.

References

A Comparative Guide to the Reproducibility and Robustness of Gamma-Eudesmol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common bioactivity assays used to evaluate gamma-eudesmol and its isomers. It focuses on the reproducibility and robustness of these methods, offering supporting data, detailed experimental protocols, and visualizations of key biological processes to aid in experimental design and data interpretation. While much of the detailed research has been conducted on its isomer, beta-eudesmol, the methodologies are directly applicable and serve as a robust starting point for investigating this compound.

Introduction to this compound Bioactivity

This compound is a sesquiterpenoid alcohol found in various medicinal and aromatic plants.[1] Like its isomers alpha- and beta-eudesmol, it has garnered scientific interest for a range of potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The reliable assessment of these biological activities is critical for preclinical development. The choice of assay can significantly impact the reproducibility and interpretation of results. This guide explores the most frequently employed assays, their underlying principles, and factors influencing their robustness.

Anticancer and Cytotoxicity Assays

The anticancer potential of eudesmol isomers is a primary area of investigation. Assays in this category are designed to measure the ability of the compound to inhibit cancer cell growth, proliferation, or induce cell death (apoptosis).

Comparison of Common Cytotoxicity Assays
Assay NamePrincipleEndpoint MeasuredTypical Quantitative ReadoutReproducibility & Robustness Considerations
MTT Assay Colorimetric assay measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to purple formazan (B1609692).[4]Metabolic activity of viable cells.IC50 (concentration inhibiting 50% of cell growth).High Throughput & Cost-Effective. Susceptible to interference from compounds that affect cellular redox potential. Results can vary with cell seeding density and incubation time. Requires solubilization of formazan crystals, an extra step that can introduce variability.
SRB (Sulforhodamine B) Assay Colorimetric assay based on the binding of the SRB dye to basic amino acids of cellular proteins in fixed cells.Total cellular protein content, an indicator of cell mass.GI50 (concentration causing 50% growth inhibition).Good Reproducibility. Less affected by metabolic interferences than MTT. The fixing step helps to "snapshot" the cell population at a specific time. Sensitive to variations in washing and fixing steps.
Caspase Activity Assay Fluorometric or colorimetric assay that detects the activity of specific caspases (e.g., caspase-3, -9), which are key executioner enzymes in the apoptotic pathway.[5]Apoptosis induction.Fold-change in caspase activity.High Specificity for Apoptosis. More mechanistic than viability assays. Robustness depends on the quality of the reagents and the specific caspase being measured. Can be an early indicator of apoptosis before cell death is visible.
In Vivo Xenograft Model Implantation of human tumor cells into immunocompromised mice, followed by treatment with the test compound to observe effects on tumor growth.[6][7]Tumor volume, metastasis, and survival time.[7]% Tumor growth inhibition, change in survival rate.High Biological Relevance (In Vivo). Considered the gold standard for preclinical efficacy. Subject to high variability due to animal-to-animal differences, tumor heterogeneity, and compound pharmacokinetics.[6] Ethical considerations and high cost are significant factors.
Quantitative Data Summary: Anticancer Activity of Eudesmol Isomers
Compound/IsomerCell LineCancer TypeAssayIC50 ValueExposure Time (h)Reference
β-EudesmolHuCCT-1CholangiocarcinomaMTT16.80 ± 4.41 µg/mL72[8]
AtractylodinHuCCT-1CholangiocarcinomaMTT29.00 ± 6.44 µg/mL72[8]
Essential Oil (containing 10-epi-γ-Eudesmol)HepG2Liver CancerMTT43.19 µg/mL72[4]
Essential Oil (containing 10-epi-γ-Eudesmol)MDA-MB-231Breast CancerMTT59.84 µg/mL72[4]

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in numerous diseases. Eudesmol isomers have been shown to modulate key inflammatory pathways. Assays in this category typically measure the inhibition of inflammatory mediators in cell culture models, often using macrophages stimulated with lipopolysaccharide (LPS).

Comparison of Common Anti-inflammatory Assays
Assay NamePrincipleEndpoint MeasuredTypical Quantitative ReadoutReproducibility & Robustness Considerations
Griess Assay Colorimetric assay that detects nitrite (B80452) (a stable breakdown product of nitric oxide, NO) in the cell culture supernatant.[9][10]Nitric Oxide (NO) production.% Inhibition of NO production.Simple & Cost-Effective. Highly reproducible for measuring nitrite. However, it is an indirect measure of NO synthase activity. The timing of supernatant collection is critical as nitrite can be further oxidized.
ELISA (Enzyme-Linked Immunosorbent Assay) Antibody-based assay to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in the cell supernatant.[9]Pro-inflammatory cytokine secretion.Concentration (pg/mL or ng/mL).High Specificity & Sensitivity. Considered a gold standard for protein quantification. Robustness is highly dependent on antibody quality and specificity. Prone to variability from washing steps and operator technique.
qRT-PCR (Quantitative Real-Time PCR) Measures the expression levels of target mRNA (e.g., for TNF-α, IL-6, COX-2) by reverse transcribing it to cDNA and amplifying it in real-time.[9]Gene expression of inflammatory mediators.Fold-change in mRNA expression.Highly Sensitive & Specific for Gene Expression. Provides mechanistic insight into transcriptional regulation. Robustness depends on RNA quality, primer design, and the choice of appropriate housekeeping genes for normalization.
Western Blot Detects and quantifies specific proteins (e.g., p-NF-κB, IκBα, COX-2) within a cell lysate using antibodies.Protein expression and activation (phosphorylation).Relative protein band intensity.Provides Mechanistic Data. Can distinguish between total and phosphorylated (active) forms of proteins. Semi-quantitative. Reproducibility is influenced by antibody quality, protein transfer efficiency, and imaging/densitometry methods.

Experimental Protocols

Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Griess Assay for Nitric Oxide Production

This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[4]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.[4]

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only group.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental flows and biological cascades.

Experimental Workflow for Bioactivity Assessment

G General Workflow for In Vitro Bioactivity Assessment of this compound cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Assays A Prepare this compound Stock Solution B Cell Viability Assay (e.g., MTT) A->B C Determine Non-Toxic Concentrations for Assays B->C D Anti-inflammatory Assay (Griess, ELISA for TNF-α) C->D Use Non-Toxic Conc. E Anticancer Assay (Clonogenic, Apoptosis) C->E Use Non-Toxic Conc. F Pathway Analysis (Western Blot for NF-κB, MAPK) D->F G Gene Expression (qRT-PCR for IL-6, COX-2) D->G E->F G Inhibition of the NF-κB Inflammatory Pathway by Eudesmol cluster_n LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB-IκBα (Inactive Complex) IkB->NFkB_complex Degrades NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Eudesmol This compound Eudesmol->IKK Inhibits G Induction of Apoptosis via the JNK Pathway by Eudesmol Eudesmol This compound JNK JNK Pathway Activation Eudesmol->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Downregulates Mito Mitochondria Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Navigating the Safe Disposal of gamma-Eudesmol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of gamma-Eudesmol, ensuring compliance with safety standards and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to handle the compound with appropriate safety measures. This compound is classified as a skin and eye irritant.[1] Therefore, personal protective equipment (PPE) is mandatory.

  • Gloves: Use chemical-resistant gloves and inspect them for any damage before use.[1]

  • Eye Protection: Wear safety glasses or goggles to prevent any contact with the eyes.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area to prevent the inhalation of aerosols or dust.[1]

In the event of accidental exposure, follow these first aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2]

  • Ingestion: Rinse the mouth with water and do not induce vomiting. Seek immediate medical attention.[2]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Data not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][3]
Flash Point 108.33 °C (227.00 °F)[1][4]
Primary Hazards Skin and eye irritant[1][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[1]

  • Waste Segregation: Treat all this compound and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) as hazardous waste.[1] This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions.[1] Specifically, avoid mixing it with acids, bases, and oxidizing agents.[1]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection.[1]

    • The container must be securely capped at all times, except when waste is being added.[1][7]

    • Clearly label the container as "Hazardous Waste" and identify the contents as "this compound Waste," including any other components present.[1]

  • Waste Accumulation and Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

    • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.[1]

  • Final Disposal Methods:

    • Licensed Chemical Destruction Plant: The recommended method for final disposal is to send the waste to a licensed chemical destruction facility.[2]

    • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to manage emissions.[2]

    • Contaminated Packaging: The original containers can be triple-rinsed (or the equivalent) and then recycled or reconditioned. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

It is crucial to prevent any release of this compound into the environment. Do not allow the chemical to enter drains or sewer systems.[2]

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Step 1: Handling and Segregation cluster_1 Step 2: Containment cluster_2 Step 3: On-Site Management cluster_3 Step 4: Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Segregate as Hazardous Waste (Keep from Incompatibles) B->C D Select Leak-Proof, Compatible Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Keep Container Securely Capped E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Waste Management G->H I Transport to Licensed Chemical Destruction Plant H->I J Or Controlled Incineration with Flue Gas Scrubbing H->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gamma-Eudesmol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling gamma-Eudesmol, a sesquiterpenoid found in various essential oils. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.

Core PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact and irritation.[3] Gloves must be inspected before use and changed frequently.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and eye irritation.[2][4]
Body Protection Full-length laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded or if experiencing irritation.[3] To be used in well-ventilated areas.

Operational Protocol: From Handling to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guidance outlines the complete workflow.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Inhalation and Contact: Take necessary precautions to avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[3]

  • Ignition Sources: Keep away from all sources of ignition as a precautionary measure.[3]

2. In Case of Accidental Exposure:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately. Never give anything by mouth to an unconscious person.[3]

3. Spill Management:

  • Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.

  • Large Spills: Evacuate personnel to a safe area. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[3] Use spark-proof tools and explosion-proof equipment during cleanup.[3]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials and foodstuff containers.[3]

5. Disposal Plan:

  • Waste Chemical: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[3]

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow Visualization

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling experiment Experimentation handling->experiment spill Spill? experiment->spill waste Waste Collection experiment->waste cleanup Spill Cleanup Protocol spill->cleanup Yes decon Decontamination spill->decon No cleanup->decon storage Proper Storage decon->storage storage->waste disposal Disposal waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.